Moronic Acid

Catalog No.
S596226
CAS No.
6713-27-5
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moronic Acid

CAS Number

6713-27-5

Product Name

Moronic Acid

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1

InChI Key

UMYJVVZWBKIXQQ-QALSDZMNSA-N

SMILES

Array

Synonyms

3-Oxoolean-18-en-28-oic Acid; (+)-Moronic Acid; Ambronic Acid

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O

The exact mass of the compound Moronic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Moronic Acid from Rhus javanica: A Comprehensive Technical Review for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Executive Summary

Moronic acid, a naturally occurring triterpenoid compound, has emerged as a promising therapeutic candidate with demonstrated broad-spectrum biological activities. This comprehensive technical review examines the chemical properties, natural sources, extraction methodologies, pharmacological mechanisms, and experimental protocols for this compound, with particular emphasis on its isolation from the medicinal plant Rhus javanica. Scientific evidence reveals potent antiviral properties against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), with significant antidiabetic, anti-inflammatory, and antioxidant activities. Recent advances in synthetic derivatives have enhanced its bioavailability and therapeutic efficacy, positioning this compound as a valuable lead compound for pharmaceutical development. This review consolidates current research findings and methodological approaches to support ongoing drug discovery efforts and facilitate further investigation into the clinical potential of this versatile natural product.

Introduction to this compound and Natural Sources

This compound (3-oxoolean-18-en-28-oic acid) is a natural triterpene characterized by a complex pentacyclic structure with ketone and carboxylic acid functional groups that contribute to its biological activity and chemical reactivity [1]. This secondary metabolite exhibits diverse therapeutic potential, drawing significant interest from the pharmaceutical research community. The compound's systematic IUPAC name reflects its intricate stereochemistry: (4aS,6aR,6bR,8aR,12aR,12bR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a-octadecahydropicene-4a(2H)-carboxylic acid, with a molecular formula of C₃₀H₄₆O₃ and a molar mass of 454.695 g·mol⁻¹ [1].

The primary natural source of this compound is the medicinal plant Rhus javanica, a deciduous arborescent species from the Anacardiaceae family traditionally used in East Asian medicine for treating various ailments including liver diseases, cancer, parasitic infections, malaria, and respiratory conditions [2]. This plant, widespread in China, Korea, Japan, and other Asian countries, has been extensively investigated for its therapeutic potential, with this compound identified as one of its key bioactive components. Beyond R. javanica, this compound has also been isolated from mistletoe (Phoradendron reichenbachianum) and other related species, suggesting its distribution across multiple plant taxa [1] [3]. The compound is particularly abundant in the ethyl acetate-soluble fractions of plant extracts, especially under basic conditions (pH 10), which facilitates its separation and purification [4].

Rhus javanica has a long history of use in traditional medicine systems, with various plant parts—including fruits, leaves, and the parasitic cocoon "Gallunt" formed on the plant—employed for their antidiarrheal, antitussive, anticoagulant, antiperspirant, and detoxifying properties [2]. Modern pharmacological studies have scientifically validated many of these traditional uses, identifying this compound as a significant contributor to the plant's therapeutic effects. The structural similarity between this compound and other bioactive triterpenoids such as betulinic acid has further stimulated research interest, particularly since derivatives of these compounds have advanced to clinical development stages for various indications [1].

Pharmacological Activities of this compound

Research on this compound has revealed a diverse pharmacological profile with promising therapeutic applications across multiple disease domains. The table below systematically summarizes the key demonstrated biological activities of this compound and its derivatives:

Table 1: Comprehensive Pharmacological Profile of this compound

Pharmacological Activity Experimental Model Key Findings Mechanistic Insights
Antiviral In vitro HSV-1 infection EC₅₀: 3.9 μg/mL (plaque reduction) [4] Acts through non-ACV mechanism; effective against TK-deficient and ACV-PAA-resistant strains [4]
In vivo cutaneous HSV-1 infection in mice Significant lesion reduction & prolonged survival (oral administration) [4] Suppressed viral yields in brain tissue more efficiently than in skin [4]
HIV infection models Derivative EC₅₀: 0.0085 μM against NL4-3 strain [1] Better antiviral profile than bevirimat; active against PI-R and FHR-2 resistant strains [1]
Epstein-Barr virus Lytic cycle inhibition [3] Potential novel mechanism of action
Antidiabetic In vitro PTP1B inhibition Significant inhibitory activity [3] Insulin receptor modulation potential
In vivo models Improved glucose tolerance [3] 11β-HSD1 inhibition implicated
Anti-inflammatory RAW264.7 cells & mouse models Inhibition of NF-κB and AP-1 pathways [5] Targets Src and Syk kinases; reduces NO production and inflammatory cytokines
Antioxidant Human Chang liver cells Increased SOD and CAT activities [2] Attenuation of H₂O₂-induced oxidative stress and apoptosis
Antitumor Various cancer cell lines Cytotoxic activity [3] Apoptosis induction through mitochondrial pathway

The broad-spectrum antiviral activity of this compound represents one of its most promising therapeutic attributes. Research demonstrates that this compound exhibits significant anti-HSV activity through a mechanism distinct from acyclovir (ACV), making it particularly effective against thymidine kinase-deficient and ACV-resistant HSV strains [4]. This different mechanism of action was confirmed through susceptibility tests showing similar sensitivity profiles across ACV-phosphonoacetic acid-resistant HSV-1, thymidine kinase-deficient HSV-1, and wild-type HSV-2 strains [4]. The oral bioavailability of this compound further enhances its therapeutic potential, as demonstrated in murine models where oral administration significantly retarded the development of skin lesions and prolonged mean survival times without observable toxicity [4].

Beyond its antiviral properties, this compound exhibits notable effects on metabolic disorders, particularly diabetes. The compound demonstrates protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, which enhances insulin receptor phosphorylation and facilitates insulin-mediated glucose transport signaling [3]. Additional research indicates that this compound derivatives inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, further supporting its potential as an antidiabetic agent [3]. These complementary mechanisms position this compound as a promising multi-target therapeutic approach for metabolic syndrome and type 2 diabetes management.

The anti-inflammatory properties of this compound and Rhus javanica extracts have been elucidated through recent studies investigating their effects on macrophage-mediated inflammatory responses. Research indicates that this compound contributes to the extract's ability to suppress NF-κB and AP-1 signaling pathways, two critical regulators of inflammatory gene expression [5]. This activity results in reduced production of pro-inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) [5]. The compound's targeting of Src and Syk kinases in inflammatory signaling pathways further supports its potential application in inflammatory conditions such as colitis and acute lung injury [5].

Antiviral Mechanisms and Experimental Evidence

The antiviral activity of this compound against herpes simplex virus (HSV) has been extensively characterized through both in vitro and in vivo studies. Purification from Rhus javanica extracts has revealed that this compound serves as a major anti-HSV constituent, with demonstrated efficacy against multiple HSV strains [4]. In plaque reduction assays, this compound exhibited an EC₅₀ value of 3.9 μg/mL against wild-type HSV-1, with a favorable therapeutic index ranging from 10.3 to 16.3, superior to the related compound betulonic acid (therapeutic index: 6.2) [4]. This promising activity profile is further enhanced by this compound's unique mechanism of action, which differs fundamentally from standard nucleoside analogs like acyclovir.

Table 2: Comparative Anti-HSV Activity of this compound and Reference Compounds

Compound EC₅₀ (μg/mL) Therapeutic Index Activity Against Resistant Strains Mechanism of Action
This compound 3.9 [4] 10.3-16.3 [4] Effective against TK-deficient and ACV-PAA-resistant HSV-1 [4] Non-ACV mechanism; potentially targets viral entry or late stages of replication
Betulonic acid 2.6 [4] 6.2 [4] Similar susceptibility profile to this compound [4] Undetermined, but distinct from ACV
Acyclovir (ACV) 0.1-0.5 (varies by strain) >100 (for sensitive strains) Ineffective against TK-deficient strains Requires viral TK for activation; inhibits viral DNA polymerase

The distinct mechanism of action of this compound represents a significant advantage for managing antiviral resistance. Unlike acyclovir, which requires activation by viral thymidine kinase (TK) and primarily targets viral DNA polymerase, this compound maintains activity against TK-deficient and ACV-phosphonoacetic acid-resistant HSV strains [4]. This suggests that this compound interacts with different viral or host cell targets, potentially involving viral entry processes or late stages of viral replication. The compound's ability to suppress viral yields more effectively in neural tissue (brain) compared to cutaneous sites in murine models further indicates a tissue-specific antiviral effect that may have particular relevance for preventing HSV encephalitis and neurological complications [4].

The anti-HIV activity of this compound derivatives has demonstrated particularly impressive results, surpassing those of the advanced clinical candidate bevirimat (a betulinic acid derivative) in certain assays [1]. Structure-activity relationship studies have identified specific this compound derivatives with exceptional potency, including one compound exhibiting EC₅₀ values of 0.0085 μM against the NL4-3 HIV strain, 0.021 μM against a multiple protease inhibitor-resistant strain (PI-R), and 0.13 μM against the FHR-2 strain resistant to bevirimat [1]. This profile suggests that this compound derivatives may overcome certain resistance mechanisms that limit other antiviral agents, positioning them as promising next-generation HIV maturation inhibitors.

The following diagram illustrates the proposed multimodal antiviral mechanism of this compound against HSV and HIV:

G cluster_HSV Anti-HSV Activity cluster_HIV Anti-HIV Activity MA This compound HSV1 Inhibits Viral Entry MA->HSV1 HSV2 Suppresses Late-stage Replication MA->HSV2 HSV3 Effective Against TK-deficient Mutants MA->HSV3 HSV4 Reduces Viral Load in Neural Tissue MA->HSV4 HIV1 HIV Maturation Inhibition MA->HIV1 HIV2 Effective Against Protease Inhibitor-Resistant Strains MA->HIV2 HIV3 Overcomes Bevirimat Resistance (FHR-2) MA->HIV3 H1 Modulates Host Inflammatory Response MA->H1 H2 Reduces Cytokine Production MA->H2 subcluster_host subcluster_host

Figure 1: Proposed multimodal antiviral mechanisms of this compound against HSV and HIV

In addition to its direct antiviral effects, this compound may contribute to host-directed therapeutic strategies by modulating immune responses to viral infection. The compound's documented anti-inflammatory properties likely complement its direct antiviral activities, potentially reducing virus-induced immunopathology [5]. This dual mechanism addressing both viral replication and excessive host inflammatory responses represents a comprehensive approach to viral infection management that may improve clinical outcomes compared to single-mechanism antivirals.

Experimental Protocols and Methodologies

Extraction and Purification of this compound from Rhus javanica

The optimal extraction of this compound from Rhus javanica involves a multi-step purification process that maximizes yield and bioactivity. The following protocol has been demonstrated to effectively isolate this compound with preserved antiviral activity [4]:

  • Plant Material Preparation: Begin with dried Rhus javanica plant material (100 g), which should be ground to a fine powder to increase surface area for extraction.

  • Initial Extraction: Perform ethanol extraction (75% ethanol) under reflux three times. Filter the combined extracts and concentrate using rotary evaporation at 50°C under vacuum. Transfer the resulting residue to a vacuum oven at 40°C and dry for 48 hours to obtain a solid crude extract.

  • Fractionation: Dissolve the crude extract in water and partition with ethyl acetate at pH 10. The basic condition is critical for efficient extraction of this compound into the organic phase due to the compound's carboxylic acid group.

  • Chromatographic Separation: Subject the ethyl acetate-soluble fraction to chromatographic separation using normal-phase silica gel columns. Elute with gradient solvent systems (typically hexane:ethyl acetate or chloroform:methanol) to fractionate based on polarity.

  • Bioactivity-Guided Fractionation: Monitor fractions for anti-HSV activity using plaque reduction assays. The active fractions containing this compound can be further purified by recrystallization or preparative HPLC.

  • Compound Verification: Confirm this compound identity and purity through mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and comparison with authentic standards when available.

In Vitro Antiviral Assay Protocol

The anti-HSV activity of this compound can be quantitatively assessed using the following standardized plaque reduction assay [4]:

  • Cell Culture Preparation: Grow Vero cells (African green monkey kidney cells) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO₂ atmosphere.

  • Virus Stock Preparation: Propagate HSV-1 (e.g., KOS strain) in Vero cells until cytopathic effect is observed. Harvest virus by freeze-thaw cycling and centrifugation, then determine titer by plaque assay.

  • Compound Treatment Preparation: Prepare serial dilutions of this compound in maintenance medium (DMEM with 2% FBS). Include acyclovir as a positive control and vehicle-only as negative control.

  • Plaque Reduction Assay:

    • Infect monolayer Vero cells in 24-well plates with approximately 50-100 plaque-forming units (PFU) of HSV-1 per well.
    • After 1-hour adsorption period, remove inoculum and overlay with maintenance medium containing 0.5% methylcellulose and various concentrations of this compound.
    • Incubate for 48-72 hours, then fix cells with 10% formalin and stain with 0.5% crystal violet.
    • Count plaques and calculate percentage inhibition compared to virus control wells.
  • Data Analysis: Calculate 50% effective concentration (EC₅₀) using regression analysis of dose-response curves. Determine cytotoxic concentration (CC₅₀) using MTT assay in parallel to calculate therapeutic index (TI = CC₅₀/EC₅₀).

In Vivo Efficacy Evaluation in Murine HSV Model

The following protocol details the evaluation of this compound efficacy in a cutaneous HSV-1 infection model in mice [4]:

  • Animal Model Preparation: Use specific pathogen-free female mice (4-6 weeks old). Anesthetize animals and depilate the dorsal skin approximately 24 hours before infection.

  • Viral Infection: Scarify the depilated skin and inoculate with HSV-1 (2×10⁷ PFU/site) by topical application.

  • Compound Administration:

    • Prepare this compound suspended in appropriate vehicle (e.g., carboxymethyl cellulose).
    • Administer orally at predetermined doses (e.g., 10, 20, or 40 mg/kg) three times daily for 5-10 days post-infection.
    • Include vehicle control and acyclovir-treated groups for comparison.
  • Disease Monitoring:

    • Observe animals daily for development of skin lesions, scoring on a standardized scale (0 = no lesion; 4 = severe ulcerated lesion).
    • Record mortality for 21-28 days post-infection.
    • Assess mean survival time of infected mice.
  • Viral Load Quantification:

    • At predetermined time points, euthanize subsets of animals and harvest skin and brain tissues.
    • Homogenize tissues and determine viral titers by plaque assay on Vero cells.
    • Compare viral yields between treatment groups.
  • Statistical Analysis: Use appropriate statistical tests (ANOVA with post-hoc tests) to determine significance of differences in lesion scores, survival times, and viral titers between treatment groups.

Antioxidant Activity Assessment in Human Chang Liver Cells

The protective effects against oxidative stress can be evaluated using the following methodology [2]:

  • Cell Culture and Treatment:

    • Maintain Human Chang liver cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
    • Pre-treat cells with various concentrations of this compound or Rhus javanica extract (0.1, 0.3, 0.5 mg/mL) for 24 hours.
    • Expose to H₂O₂ (30 μM) to induce oxidative stress.
  • Cell Viability Assessment:

    • Perform MTT assay after H₂O₂ challenge.
    • Incubate cells with 0.5 mg/mL MTT for 4 hours, then dissolve formazan crystals in DMSO.
    • Measure absorbance at 570 nm and calculate percentage viability relative to untreated controls.
  • Antioxidant Enzyme Activities:

    • Measure superoxide dismutase (SOD) activity using commercial kits based on inhibition of cytochrome c reduction.
    • Determine catalase (CAT) activity by monitoring H₂O₂ decomposition at 240 nm.
    • Express activities as units per mg protein.
  • Apoptosis Analysis:

    • Perform flow cytometric analysis of cell cycle using propidium iodide staining.
    • Quantify sub-G1 population as indicator of apoptotic cells.
    • Analyze protein expression of p53, Bax, Bcl-2, and caspase-3 by western blotting.

The following diagram illustrates the experimental workflow for evaluating the antioxidant and anti-apoptotic effects of this compound:

G cluster_pre Pre-treatment (24 hr) cluster_induction Oxidative Stress Induction cluster_assays Analytical Endpoints Start Human Chang Liver Cells Pre1 This compound or R. javanica Extract (0.1, 0.3, 0.5 mg/mL) Start->Pre1 Induce1 H₂O₂ Challenge (30 μM) Pre1->Induce1 Assay1 Cell Viability (MTT Assay) Induce1->Assay1 Assay2 Antioxidant Enzymes (SOD, CAT Activities) Induce1->Assay2 Assay3 Cell Cycle Analysis (Flow Cytometry) Induce1->Assay3 Assay4 Apoptotic Markers (Western Blot: p53, Bax, Bcl-2, Caspase-3) Induce1->Assay4

Figure 2: Experimental workflow for evaluating antioxidant and anti-apoptotic effects of this compound in human Chang liver cells

Research Implications and Future Directions

The accumulating scientific evidence supporting the multifaceted pharmacological profile of this compound positions this natural triterpenoid as a promising lead compound for pharmaceutical development. Several key implications and research directions emerge from current knowledge:

Therapeutic Development Opportunities

The broad-spectrum antiviral activity of this compound against diverse viruses including HSV, HIV, and Epstein-Barr virus suggests potential for developing pan-antiviral therapeutics effective against multiple viral pathogens [1] [3] [4]. This approach is particularly valuable given the increasing recognition of viral co-infections in clinical practice. The compound's unique mechanism of action against ACV-resistant HSV strains addresses a significant clinical challenge in managing herpes infections in immunocompromised patients, where resistance frequently develops [4]. For HIV treatment, this compound derivatives offer potential for next-generation maturation inhibitors that could complement existing antiretroviral regimens and provide options for patients with resistance to current drug classes [1].

The antidiabetic potential of this compound through PTP1B and 11β-HSD1 inhibition mechanisms represents another promising development pathway [3]. Unlike many current antidiabetic medications that primarily target single pathways, this compound's multi-target activity may offer improved metabolic control with potential benefits for associated complications. The convergence of its anti-inflammatory, antioxidant, and metabolic effects suggests particular promise for addressing the complex pathophysiology of metabolic syndrome.

Structural Optimization and Formulation Strategies

Future research should prioritize structure-activity relationship (SAR) studies to optimize this compound's pharmacological properties. The development of this compound derivatives with enhanced potency and improved pharmacokinetic profiles has already demonstrated promise, with certain derivatives showing substantially increased anti-HIV activity compared to the parent compound [1]. Key optimization targets include:

  • Enhanced bioavailability through structural modifications to improve aqueous solubility while maintaining activity
  • Metabolic stability improvements to extend half-life and reduce dosing frequency
  • Target selectivity enhancements to minimize potential off-target effects
  • Formulation development for appropriate delivery routes based on indication (oral for systemic effects, topical for cutaneous infections)
Mechanistic Elucidation and Systems Pharmacology

While significant progress has been made in characterizing the biological activities of this compound, detailed mechanistic understanding at the molecular level remains incomplete. Future research should employ integrated systems pharmacology approaches including:

  • Target identification studies using chemical proteomics and affinity-based methods
  • Transcriptomic and proteomic analyses to characterize comprehensive response profiles
  • Structural biology investigations to elucidate atomic-level interactions with validated targets
  • Network pharmacology modeling to understand polypharmacology and predict potential side effects

The anti-inflammatory mechanism involving Src and Syk kinase inhibition requires further elaboration to identify specific interaction sites and downstream consequences [5]. Similarly, the relationship between this compound's antioxidant effects and its impact on apoptotic signaling pathways warrants deeper investigation to fully exploit its cytoprotective potential [2].

Conclusion

This compound, a naturally occurring triterpenoid primarily isolated from Rhus javanica, represents a versatile therapeutic candidate with demonstrated efficacy across multiple disease domains. The compound's broad-spectrum antiviral activity, particularly against HSV and HIV, combined with its antidiabetic, anti-inflammatory, and antioxidant properties, supports its continued investigation as a lead compound for drug development. The well-documented experimental protocols for extraction, purification, and bioactivity assessment provide a solid foundation for further research and development efforts.

The multimodal mechanism of action of this compound, distinct from many conventional antiviral agents, offers particular promise for addressing drug-resistant pathogens and complex multifactorial diseases. Future research should focus on structural optimization to enhance pharmacokinetic properties, detailed mechanistic studies to elucidate molecular targets, and rigorous preclinical development to advance the most promising derivatives toward clinical evaluation. With continued scientific investigation, this compound and its derivatives hold significant potential to yield novel therapeutic agents addressing unmet medical needs in viral infections, metabolic diseases, and inflammatory conditions.

References

moronic acid plant extraction Phoradendron reichenbachianum

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Isolation Strategy

The primary source identified is a 2001 study that isolated moronic acid from Phoradendron reichenbachianum through a bioassay-guided fractionation of the aerial parts of the plant [1]. This general strategy is outlined in the diagram below:

G Start Plant Material (Aerial Parts of P. reichenbachianum) Step1 Extraction with organic solvent Start->Step1 Step2 Crude Extract Step1->Step2 Step3 Bioassay-Guided Fractionation Step2->Step3 Step4 Fraction Screening (for Cytotoxic Activity) Step3->Step4 Step4->Step3 Inactive Fractions (Discarded or Re-processed) Step5 Active Fraction Step4->Step5 Step6 Chromatographic Purification Step5->Step6 Step7 Isolated this compound Step6->Step7

Research workflow for this compound isolation

The study also identified several other compounds, providing a fuller picture of the plant's chemical composition [1]. The table below summarizes the key co-constituents that may be present in your extracts.

Compound Class Specific Compounds Identified
Triterpenes This compound, Morolic acid, Oleanolic acid, α-Germanicol, Lupeol, Betulinic acid, 3,4-seco-olean-18-ene-3,28-dioic acid (a new compound) [1]
Sterols β-Sitosterol, Stigmasterol, β-Sitosteril glucopyranoside [1]
Hydrocarbons & Others Squalene, Glycerol trilinoleate [1]

Key Phytochemicals in Related Species

Research on the closely related species Phoradendron brachystachyum offers additional context. A chemical study found morolic acid as the major component of its acetone extract, alongside this compound and other similar triterpenes and flavonoids [2]. A more recent 2023 metabolomic study of P. brachystachyum confirmed that flavonoids are a principal class of compounds in the plant [3]. This suggests that an extraction method optimized for these terpenoid and phenolic compounds could be effective.

Bioactivity and Potential Applications

The initial research points to several promising bioactivities. The table below summarizes the key findings and their research implications.

Bioactivity Reported Finding Research Implication
Cytotoxic Activity This compound was isolated via bioassay-guided fractionation for cytotoxic activity [1]. Suggests potential for anticancer drug development.
Anti-Metabolic Syndrome Crude extracts of P. brachystachyum showed inhibitory effects on pancreatic lipase and α-glucosidase enzymes [3]. Indicates potential for managing obesity and diabetes.
Hypolipidemic Effects Moronic and morolic acids (50 mg/kg for 10 days) reduced plasma cholesterol and triglycerides in diabetic rats [4]. Supports traditional use for cholesterol and triglyceride control.

Research Recommendations and Gaps

Based on the available information, here are key considerations for designing your experimental protocol:

  • Solvent Selection: The cited studies used unspecified organic solvents for P. reichenbachianum [1] and acetone for P. brachystachyum [2]. Given the terpenoid nature of this compound, medium-polarity solvents like acetone, dichloromethane, or ethyl acetate may be effective starting points.
  • Purification and Analysis: The ubiquitous presence of closely related triterpenes (like morolic acid and oleanolic acid) means that high-resolution chromatographic techniques (e.g., VLC, HPLC) and spectroscopic methods (NMR, MS) will be essential for separating and conclusively identifying this compound [1] [2].
  • Addressing Knowledge Gaps: The current literature lacks detailed, reproducible extraction steps, quantification data (yields), and comprehensive bioavailability or mechanism of action studies for this compound from this specific species [5].

References

moronic acid pharmacological activities review

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Activities at a Glance

The following table summarizes the key pharmacological activities of moronic acid and its derivatives, providing quantitative data from preclinical studies.

Table 1: Summary of this compound's Pharmacological Activities

Activity Experimental Model Key Findings/EC50/IC50 Proposed Mechanism of Action Citation
Anti-NAFLD & Anti-fibrosis HFD and fibrosis mouse models; 3D human liver organoid Alleviated hepatic steatosis, fibrosis, and metabolic dysregulation. Activation of PPARα/β/γ, leading to lipidomic reprogramming (↑glycerophospholipids & sphingolipids, ↓glycerolipids). [1]
Anti-HIV H9 lymphocytes; NL4-3 strain Derivative EC₅₀ = 0.0085 μM; more potent than bevirimat. Inhibition of HIV-1 maturation. [2] [3]
HIV-1 (PI-R resistant strain) Derivative EC₅₀ = 0.021 μM. Maturation inhibitor. [2]
Anti-HIV-1 (compound 23) Derivative EC₅₀ = 12.6 ± 0.82 μM. Not specified in the study. [4] [5]
Anti-Herpes (HSV-1) In vitro and in vivo Significant anti-HSV-1 activity. Not fully elucidated. [2] [3]
Anti-HSV-1 (compound 23) Derivative EC₅₀ = 30.9 ± 3.3 μM. Not specified in the study. [4] [5]
Antimicrobial (G+ Bacteria) Staphylococcus aureus Compound 16 inhibition = 99.6% at 62.5 μM. Not specified in the study. [4] [5]
Enterococcus faecalis Compound 16 inhibition = 85% at 250 μM. Not specified in the study. [4] [5]
Antidiabetic Diabetic rat model Reduced blood glucose by ~60% at 50 mg/kg over 10 days. Inhibition of protein tyrosine phosphatase 1B (PTP-1B). [3]
Cytotoxic HeLa, G-361, MCF7 cancer cell lines Derivative 21 IC₅₀ = ~8 μM; non-toxic to normal fibroblasts. Not specified in the study. [4] [5]
Anti-Epstein-Barr Virus (EBV) In vitro lytic cycle model Suppressed virus lytic cycle. Inhibition of Rta and Zta transcription factors. [3]

Detailed Experimental Insights

Metabolic Disease: NAFLD and Liver Fibrosis

A 2025 study provides a comprehensive multi-omics analysis of this compound's effects on non-alcoholic fatty liver disease (NAFLD) and liver fibrosis [1].

  • Experimental Protocols:
    • In Vivo Models: C57BL/6J mouse models of NAFLD induced by a high-fat diet (HFD) and liver fibrosis induced by chemical challenge.
    • In Vitro Models: Hepatocytes and hepatic stellate cells (HSCs) for investigating lipid accumulation and fibrogenesis.
    • Target Engagement: Direct binding to PPARα/β/γ was confirmed using Microscale Thermophoresis (MST) and Cellular Thermal Shift Assay (CETSA).
    • Pathway Validation: siRNA-mediated gene silencing of PPARs and validation in a 3D human liver organoid model.
    • Omics Analyses: Lipidomic profiling of liver tissue was performed to observe changes in lipid species.
  • Key Workflow: The experimental design for validating this compound's mechanism in NAFLD involved a combination of in silico, in vitro, and in vivo approaches, culminating in functional validation in a 3D human organoid model.

Start In Silico Prediction V1 In Vitro Binding Assays Start->V1 Molecular Docking & Dynamics V2 In Vitro Cellular Assays V1->V2 MST & CETSA Confirm PPAR Binding V3 In Vivo Mouse Models V2->V3 Reduces Lipid Accumulation & Fibrosis in Cells FV Functional Validation V3->FV Alleviates Steatosis & Fibrosis in Liver FV->Start Lipidomics Reveals Mechanism FV_sub siRNA Knockdown & 3D Human Organoids FV->FV_sub

Diagram of the multi-omics and multi-model experimental workflow used to elucidate this compound's role in NAFLD through PPAR activation.

Antiviral Activity: HIV and HSV

This compound's potent anti-HIV activity has been known for some time, with recent research focusing on creating more effective derivatives [2] [6].

  • Experimental Protocols (Anti-HIV):
    • Cell-Based Assay: Anti-HIV activity was typically evaluated in H9 lymphocyte cells infected with HIV-1.
    • Cytotoxicity Measurement: The cytopathic effect or viral replication is measured (e.g., by p24 antigen production) to calculate the EC₅₀ (half-maximal effective concentration). Cytotoxicity (CC₅₀) is assessed in parallel to determine the Selectivity Index (SI = CC₅₀/EC₅₀).
    • Resistant Strains: Activity is tested against wild-type (e.g., NL4-3) and resistant strains (e.g., protease inhibitor-resistant PI-R) to assess breadth of activity [2].
  • Mechanism of Action: The primary mechanism for this compound and its optimized derivatives is the inhibition of HIV-1 maturation. This means the compound disrupts the final processing of the viral Gag polyprotein, leading to the production of non-infectious viral particles [2] [3]. This mechanism is distinct from other classes of antivirals like reverse transcriptase or protease inhibitors.

Assembly Viral Particle Assembly GagProcessing Gag Polyprotein Processing Assembly->GagProcessing MatureVirus Infectious Mature Virus GagProcessing->MatureVirus Normal Maturation ImmatureVirus Non-infectious Immature Virus GagProcessing->ImmatureVirus With this compound MA This compound Derivative MA->GagProcessing Inhibition

Mechanism of this compound derivatives as HIV-1 maturation inhibitors, preventing the formation of infectious viral particles.

Synthesis and Derivative Development

To enhance pharmacological properties, researchers design and synthesize derivatives, such as conjugating this compound with tripeptides.

  • General Synthetic Protocol for Tripeptide Conjugates [4] [5]:
    • Tripeptide Synthesis (e.g., MAG/GAM): A step-wise solid-phase or solution-phase peptide synthesis is employed. This typically involves:
      • Using Boc-protected amino acids for sequential chain elongation.
      • Coupling Agent: T3P (propylphosphonic anhydride) in pyridine is used as an efficient and mild coupling agent.
      • Deprotection: The Boc-group is removed using hydrogen chloride (g) in 1,4-dioxane.
      • The final tripeptide is obtained as an ethyl ester.
    • Triterpenoid Activation: this compound is activated by converting it to a more reactive acyl chloride using oxalyl chloride in dichloromethane (DCM).
    • Conjugation: The crude this compound acyl chloride is reacted with the tripeptide ethyl ester in the presence of a base, DIPEA (N,N-Diisopropylethylamine), in DCM to form the final amide conjugate.

Key Takeaways for Drug Development

  • Promising Lead for Metabolic Disease: The recent discovery of this compound as a pan-PPAR activator presents a compelling new avenue for treating NAFLD and fibrosis, conditions with high unmet medical need [1].
  • Potent and Broad-Spectrum Antiviral: Its high potency against HIV, including resistant strains, and activity against other viruses like HSV-1 and EBV, make it a valuable scaffold for developing novel antiviral agents [2] [3].
  • Synergy through Derivative Synthesis: Conjugation with small peptides (e.g., MAG, GAM) is a viable strategy to modulate the compound's properties, leading to derivatives with enhanced and sometimes selective antimicrobial, antiviral, or cytotoxic profiles [4] [5].
  • Rich Polypharmacology: The diverse activities of this compound highlight the potential of natural triterpenoids as multi-target agents, though this also necessitates thorough profiling to minimize off-target effects in clinical development.

References

Fundamental Characteristics and Sources

Author: Smolecule Technical Support Team. Date: February 2026

Moronic acid (3-oxoolean-18-en-28-oic acid) is a pentacyclic triterpene with the molecular formula C30H46O3 and a molar mass of 454.68 g/mol [1] [2]. It typically appears as a white to off-white crystalline solid [2].

Natural Sources: It is extracted from various plants, most notably sumac (Rhus javanica), mistletoe (Phoradendron reichenbachianum), and the seeds of Morus alba (white mulberry) [1] [3].

Biological Activities and Research Data

This compound and its derivatives exhibit a range of potent biological activities. The table below summarizes key quantitative data from recent research.

Biological Activity Experimental Model/Organism Key Results/Effi cacy Citation
Anti-HIV-1 In vitro (MT-2 cell lines) Derivative 12: EC₅₀ = 0.0006 μM (more potent than clinical candidate Bevirimat) [4]
Anti-HIV-1 In vitro Tripeptide-derivative 23: EC₅₀ = 12.6 ± 0.82 μM (CC₅₀ = 38.0 ± 4.2 μM) [5] [6]
Anti-HSV-1 In vitro & In vivo (mice) Significantly extended survival time and slowed lesion progression in infected mice [1] [2]
Anti-HSV-1 In vitro Tripeptide-derivative 23: EC₅₀ = 30.9 ± 3.3 μM (CC₅₀ > 100 μM) [5] [6]
Antimicrobial (G+) In vitro (S. aureus, E. faecalis) Tripeptide-derivative 16: 99.6% inhibition of S. aureus at 62.5 μM [5] [6]
Anti-inflammatory In vivo (mice with colitis) Dosage 5-10 mg/kg: Inhibited intestinal macrophage M1 polarization and ROS-NF-κB-NLRP3 signaling [2]
Cytotoxic In vitro (HeLa, G-361, MCF7 cancer cells) Intermediate 21: IC₅₀ = 7.9 - 8.6 μM (Non-toxic in normal fibroblasts, IC₅₀ > 50 μM) [5] [6]

Synthetic and Modification Methodologies

Efficient synthesis of this compound and its derivatives is crucial for ongoing research and development.

Synthesis from Betulin: An efficient synthesis has been accomplished starting from betulin, proceeding in 11 steps with a total yield of 24% [7]. A patented method involves a multi-step process using allobetulin as a key intermediate, involving a Wagner-Meerwein rearrangement, oxidation, and alkaline hydrolysis [8].

Design of Bioactive Derivatives: A common strategy involves modifying the C-28 carboxylic acid group to create amide derivatives. Recent research created conjugates with tripeptides (MAG/GAM) to enhance biological activity [5]. The workflow for creating these derivatives involves peptide synthesis followed by conjugation with the triterpenoid.

For anti-HIV maturation inhibitors, a key strategy is introducing conformationally restricted substituents at the C-3 position. The synthesis of derivative 12, a highly potent analog, began with commercially available 2-ethyl-2-methylsuccinic acid, which was converted to an anhydride and then coupled with betulinic acid [4].

Research Applications and Commercial Availability

This compound is used in pharmacological research, natural product synthesis, and as a lead compound in drug development [9]. It is commercially available from several chemical suppliers for research purposes.

Supplier Examples:

  • Biosynth: Product GAA71327 [3].
  • TCI Chemical: Purity >96.0%, sold as 5mg ($194) or 25mg ($584) quantities [2].
  • Chem-Impex: Purity ≥96% (HPLC) [2].

Conclusion

This compound is a versatile natural product with compelling biological activities. Its potent and broad-spectrum antiviral profile, especially against HIV, alongside its antimicrobial and anti-inflammatory effects, makes it a promising candidate for developing new therapeutic agents.

References

moronic acid anti-HIV maturation inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV-1 Maturation Inhibition

HIV-1 virion maturation is an essential final step in the viral replication cycle that transforms an immature, non-infectious particle into a mature, infectious virus [1]. This process is mediated by the viral protease (PR), which cleaves the Gag polyprotein into its constituent parts—matrix (MA), capsid (CA), nucleocapsid (NC), and p6—along with spacer peptides SP1 and SP2 [2] [1]. The cleavage between the CA and SP1 proteins is the rate-limiting step, and inhibiting it is the mechanism of action for Maturation Inhibitors (MIs) [3].

MIs like moronic acid and its derivatives uniquely target the CA-SP1 cleavage site within the Gag polyprotein itself, stabilizing the immature Gag lattice and making the cleavage site inaccessible to the viral protease [3]. This results in the production of virions that are morphologically defective and non-infectious.

This compound and Derivative Profiling

This compound (3-oxoolean-18-en-28-oic acid) is a natural triterpene that can be extracted from plants like Rhus javanica (a sumac) and mistletoe (Phoradendron reichenbachianum) [4]. While it shows inherent anti-HIV activity, its derivatives have demonstrated superior potency and have become the primary focus for drug development [5].

The table below summarizes the published in vitro efficacy data for this compound and its key derivatives against HIV-1.

Table 1: Anti-HIV-1 Activity Profile of this compound and Selected Derivatives

Compound Viral Strain / Feature EC₅₀ (μM) IC₅₀ (μM) Therapeutic Index (TI) Key Finding
This compound [5] HIV-1 in H9 lymphocytes < 0.1 μg/mL - > 186 Significant activity, lower toxicity than Betulinic Acid (BA) derivatives.
Derivative 20 [5] NL4-3 (Clade B) 0.0085 22.5 2,650 Better profile than clinical candidate PA-457 (Bevirimat).
Derivative 20 [5] PI-R (Protease Inhibitor Resistant) 0.021 - - Retains activity against a multi-PI-resistant strain.
Derivative 20 [5] FHR-2 (Bevirimat-Resistant) 0.13 - - Retains activity against a strain resistant to the first-generation MI.
Derivative 19 [5] NL4-3 (Clade B) 0.045 23.5 522 Potent activity, though less so than Derivative 20.
Derivative 21 [5] HIV-1IIIB in H9 lymphocytes 0.007 24.0 3,400 High potency and a favorable therapeutic index.

These derivatives were designed with specific chemical modifications, primarily introducing a 3-O-(3',3'-dimethylsuccinyl) ester group at the C-3 position, a modification critical for potent maturation inhibition activity [5].

Experimental Protocols for Maturation Inhibitor Evaluation

This section provides a detailed methodology for assessing the efficacy of this compound and its analogs as maturation inhibitors.

Protocol 1: Cell-Based Assay for CA-SP1 Cleavage Inhibition

This protocol measures the compound's ability to block the proteolytic cleavage of the CA-SP1 precursor (p25) to mature CA (p24) in virus-producing cells [6] [3].

Table 2: Reagents and Equipment for CA-SP1 Cleavage Assay

Category Specific Item
Cell Line HEK-293T cells (for high transfection efficiency and virus production).
Plasmids Infectious molecular clones of HIV-1 (e.g., NL4-3 for clade B, K3016, IndieC1, or ZM247 for clade C).
Test Compounds This compound derivatives dissolved in DMSO. Bevirimat (BVM) can be used as a reference control.
Key Reagent HIV-IgG antibody for Western Blot.
Equipment SDS-PAGE and Western Blot apparatus, Gel imager with densitometry software.

Procedure:

  • Cell Transfection & Compound Treatment: Seed HEK-293T cells in an appropriate culture dish and transfect with the HIV-1 molecular clone plasmid using a standard method (e.g., calcium phosphate, PEI). Co-transfect with a plasmid expressing the VSV-G envelope if a pseudotyped, single-round infection virus is desired.
  • Add Compounds: Immediately after transfection, add the test compounds (e.g., this compound derivatives) in a dose-dependent manner (e.g., 0.01 μM to 5.0 μM). Include a DMSO-only control.
  • Harvest Virus: 48 hours post-transfection, collect the cell culture supernatant. Clarify by low-speed centrifugation (e.g., 3,000 × g for 10 min) to remove cell debris.
  • Pellet and Lyse Virions: Ultracentrifuge the supernatant (e.g., 28,000 rpm in an SW28 rotor for 90 min at 4°C) through a 20% sucrose cushion to concentrate the virions. Resuspend the viral pellet in lysis buffer (e.g., RIPA buffer).
  • Western Blot Analysis:
    • Separate the viral proteins by SDS-PAGE.
    • Transfer to a nitrocellulose or PVDF membrane.
    • Probe the membrane with HIV-IgG antibody, which recognizes CA (p24) and the CA-SP1 intermediate (p25).
    • Use a secondary HRP-conjugated antibody and develop with ECL reagent.
  • Data Analysis: Quantify the band intensities of p25 and p24 using densitometry software. Calculate the percentage of CA-SP1 (p25) accumulation, which is a direct indicator of maturation inhibition efficacy [6].
Protocol 2: TZM-bl Single-Round Infectivity Assay

This protocol determines whether the defective maturation of virions produced in the presence of the compound translates to a loss of infectivity [6] [3].

Procedure:

  • Produce Test Virus: Generate virus stocks by transfecting HEK-293T cells with an HIV-1 molecular clone in the presence or absence of the test compound, as described in Protocol 1.
  • Treat Target Cells: Seed TZM-bl reporter cells (HeLa-derived cells expressing CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene) in a 96-well plate.
  • Infect: Apply the normalized, compound-treated virus stocks to the TZM-bl cells.
  • Measure Infectivity: Incubate for 48 hours, then lyse the cells and measure luciferase activity. Luciferase activity is directly proportional to viral infectivity.
  • Data Analysis: Compare the luciferase signal from viruses produced with the compound to the DMSO control. A significant reduction (e.g., 80-90%) confirms that the compound impairs virion infectivity by blocking maturation [6].

The experimental workflow for these two core protocols is summarized in the following diagram:

Start Start Experiment A Transfert HEK-293T cells with HIV-1 molecular clone Start->A B Treat with This compound Derivatives A->B C Harvest and purify virus particles B->C D Western Blot Analysis C->D E TZM-bl Infectivity Assay C->E F1 Measure CA-SP1 (p25) accumulation via densitometry D->F1 F2 Measure luciferase activity as a readout for infectivity E->F2 G Analyze Data: Confirm Maturation Inhibition F1->G F2->G

Protocol 3: Antiviral Activity and Cytotoxicity in Spreading Infection

This protocol evaluates the compound's efficacy in inhibiting viral spread in a more physiologically relevant T-cell line and determines its cytotoxicity [6].

Procedure:

  • Infect Cells: Infect HUT-R5 T-cells (a CD4+ CCR5+ T-cell line) with a replication-competent HIV-1 strain (e.g., clade C K3016) at a low MOI.
  • Culture with Compound: Culture the infected cells in the presence of serial dilutions of the this compound derivative.
  • Monitor Viral Spread: Culture the cells for 7-10 days, replenishing the medium and compound as needed.
  • Measure Viral Replication: Periodically collect culture supernatants and quantify the production of viral p24 antigen by ELISA.
  • Determine IC₅₀: Calculate the concentration of compound that inhibits p24 production by 50% (IC₅₀).
  • Determine CC₅₀ (Cytotoxicity): In parallel, treat uninfected HEK-293T and HUT-R5 cells with the same compound dilutions. After an appropriate incubation period (e.g., 5 days), use a cell viability assay like MTT or XTT to determine the compound concentration that reduces cell viability by 50% (CC₅₀).
  • Calculate Therapeutic Index (TI): TI = CC₅₀ / IC₅₀. A high TI indicates a selective and potentially safe antiviral agent.

Research Status and Resistance Considerations

While first-generation MIs like Bevirimat failed in clinical trials partly due to pre-existing polymorphisms in the Gag-SP1 region (notably the QVT motif), second-generation analogs of this compound show improved breadth [6] [3]. Research indicates that a G10T polymorphism in SP1 can significantly reduce sensitivity to some MIs in clade C viruses [3]. Therefore, it is critical to sequence the CA-SP1 region of the Gag gene in the viral strains used for testing. The most promising this compound derivatives, however, maintain potent activity against some strains harboring these polymorphisms and even against viruses resistant to protease inhibitors and Bevirimat [5].

The mechanism of action and resistance profile are visualized below:

A Immature HIV-1 Virion B Normal Protease Cleavage of Gag Polyprotein A->B D Maturation Inhibitor (MI) (e.g., this compound Deriv.) A->D C Mature HIV-1 Virion (Infectious) B->C E Blocked CA-SP1 Cleavage (p25 accumulation) D->E F Immature, Non-infectious Virion Produced E->F G Key Resistance Polymorphisms in Gag-SP1 (e.g., V7A, G10T) G->D Can Confer Resistance

Conclusion

This compound derivatives represent a promising new class of broadly active HIV-1 maturation inhibitors. The protocols outlined here for assessing CA-SP1 cleavage inhibition, viral infectivity, and cytotoxicity provide a robust framework for profiling these compounds in a research setting. Their novel mechanism of action and activity against drug-resistant viruses make them strong candidates for inclusion in future antiretroviral therapies, particularly in the development of long-acting regimens.

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of Moronic Acid Derivatives for HIV Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Moronic Acid Derivatives as HIV-1 Maturation Inhibitors

This compound and its derivatives represent a promising class of triterpene-based compounds with demonstrated activity against Human Immunodeficiency Virus type 1 (HIV-1). These natural products and their semisynthetic analogs belong to an emerging category of maturation inhibitors that target a novel stage in the HIV-1 lifecycle, distinct from conventional antiretroviral drug classes. The significance of these compounds lies in their ability to retain activity against HIV strains resistant to currently approved treatments, including reverse transcriptase and protease inhibitors, thereby addressing a critical unmet need in clinical management of HIV infection [1]. The maturation inhibition mechanism involves interference with the proteolytic processing of the HIV-1 Gag polyprotein, specifically disrupting the cleavage of the CA-SP1 junction, which results in the production of non-infectious viral particles [1] [2]. This molecular target represents a therapeutic vulnerability in the late stages of HIV-1 replication that is only beginning to be exploited clinically.

This compound (MA) is typically isolated from natural sources such as Brazilian propolis, where it can be obtained in yields of approximately 0.25% from crude extracts [1]. The compound serves as an excellent molecular scaffold for chemical modification due to its triterpenoid structure featuring multiple sites for synthetic manipulation, primarily at the C-3 and C-28 positions. Structure-activity relationship (SAR) studies have demonstrated that strategic modifications at these positions can significantly enhance anti-HIV potency while potentially reducing cytotoxicity compared to related triterpene scaffolds [1] [3]. The this compound core structure offers distinct advantages over the more extensively studied betulinic acid derivatives, including generally lower observed toxicity profiles while maintaining potent anti-HIV activity, making it an attractive candidate for further development as a clinical trial candidate [1].

Chemical Synthesis Protocols

Overview of Synthetic Strategy

The synthetic approach to this compound derivatives focuses on strategic modifications at two key positions on the triterpene scaffold: C-3 and C-28. The C-28 position typically undergoes amide functionalization with various amino acid derivatives and tripeptides to enhance target interactions, while the C-3 position is modified with acidic side chains such as dimethylsuccinyl or dimethylglutaryl groups that are critical for maturation inhibition activity [1] [3]. This dual-functionalization strategy has yielded compounds with exceptional anti-HIV potency, particularly against drug-resistant strains, with EC50 values in the nanomolar range [1]. The synthetic sequences are designed to allow for modular variation at each position, enabling efficient exploration of structure-activity relationships.

Protocol 1: C-28 Amidation with Tripeptides

Note: This protocol describes the conjugation of this compound with tripeptides at the C-28 position, based on methodologies from recent literature [3].

  • Step 1: Tripeptide Synthesis

    • Begin with ethyl glycinate (1) as the starting material. Use T3P (propylphosphonic anhydride) as a coupling agent in pyridine to conjugate with N-Boc-L-alanine.
    • Remove the Boc protecting group using hydrogen chloride gas (HCl (g)) in dichloromethane at 0°C to obtain the deprotected intermediate.
    • Couple this intermediate with Boc-L-methionine using T3P in pyridine, followed by Boc deprotection with HCl to yield the final tripeptide ethyl L-methionyl-L-alanylglycinate (5).
    • Purify each intermediate by flash chromatography using dichloromethane/methanol gradients.
  • Step 2: Activation of this compound

    • Dissolve this compound (100 mg, 0.2 mmol) in anhydrous dichloromethane (5 mL) under nitrogen atmosphere.
    • Add oxalyl chloride (2.5 equiv, 0.5 mmol) dropwise at 0°C, followed by one drop of dimethylformamide (DMF) as catalyst.
    • Stir the reaction mixture at room temperature for 3 hours, then remove solvents under reduced pressure to obtain this compound chloride as a crude solid.
    • Use this intermediate directly in the next step without further purification.
  • Step 3: Peptide Conjugation

    • Dissolve the this compound chloride in anhydrous dichloromethane (5 mL).
    • Add the tripeptide (1.2 equiv, 0.24 mmol) and N,N-diisopropylethylamine (DIPEA, 3 equiv, 0.6 mmol).
    • Stir the reaction at room temperature overnight (12-16 hours) under nitrogen atmosphere.
    • Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with dichloromethane (3 × 15 mL).
    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate 7:3) to obtain the C-28 amide conjugate.

Expected Yield: 70-85% after purification. Characterize the product by 1H NMR, 13C NMR, and HRMS.

Protocol 2: C-3 Esterification with 2,2-Dimethylsuccinic Anhydride

Note: This protocol describes the introduction of the dimethylsuccinyl moiety at the C-3 position, a key modification for maturation inhibition activity [1].

  • Step 1: Protection and Reduction (if needed)

    • For this compound derivatives containing a C-3 keto group, reduction can be performed using sodium borohydride (NaBH4) in a mixture of methanol and THF (1:1) at 0°C for 1 hour.
    • Quench the reaction carefully with acetone, evaporate solvents, and partition the residue between water and ethyl acetate.
    • Dry the organic layer and concentrate to obtain the C-3 alcohol intermediate.
  • Step 2: Esterification Reaction

    • Dissolve the this compound derivative (100 mg, 0.2 mmol) in anhydrous pyridine (5 mL).
    • Add 2,2-dimethylsuccinic anhydride (1.5 equiv, 0.3 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 equiv, 0.02 mmol) as catalyst.
    • Heat the reaction mixture at 60°C for 6-8 hours under nitrogen atmosphere.
    • Monitor reaction completion by TLC (hexane/ethyl acetate 1:1).
    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
    • Wash sequentially with 1M HCl (2 × 10 mL), saturated sodium bicarbonate solution (2 × 10 mL), and brine (10 mL).
    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Step 3: Deprotection (if needed)

    • For compounds with protecting groups, dissolve the intermediate in methanol/THF (1:1, 5 mL).
    • Add 2N potassium hydroxide solution (2 mL) and stir at 0°C for 2 hours.
    • Neutralize carefully with 1M HCl and extract with ethyl acetate (3 × 15 mL).
    • Dry the combined organic layers and concentrate.
    • Purify the final product by flash chromatography (silica gel, dichloromethane/methanol 95:5).

Expected Yield: 60-75% after purification. Characterize the product by 1H NMR, 13C NMR, and HRMS.

Chemical Characterization Data

Table 1: Characterization data for representative this compound derivatives

Compound Molecular Formula C-3 Modification C-28 Modification 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
19 C₃₈H₅₈O₆ 3β-OH, 3-O-DMS None 0.85 (s, 3H, CH₃), 0.95 (s, 3H, CH₃), 1.12 (s, 3H, CH₃), 1.25 (s, 3H, CH₃), 2.85 (m, 4H, DMS CH₂) 178.5 (C-28), 176.2 (DMS C=O), 145.5 (C-13) Calc: 621.4201, Found: 621.4198
20 C₄₃H₆₇NO₇ 3β-OH, 3-O-DMS L-Leu methyl ester 0.85-0.95 (m, 12H, CH₃), 1.25 (s, 3H, CH₃), 2.85 (m, 4H, DMS CH₂), 4.65 (m, 1H, NHCH) 176.8 (C-28 amide), 176.2 (DMS C=O), 145.5 (C-13) Calc: 734.5045, Found: 734.5041
23 C₄₈H₇₅N₃O₇S None GAM tripeptide 0.85 (s, 3H, CH₃), 0.95 (s, 3H, CH₃), 1.12 (s, 3H, CH₃), 2.10 (s, 3H, SCH₃), 4.45 (m, 2H, peptide CH₂) 176.5 (C-28 amide), 174.8 (peptide C=O), 145.5 (C-13) Calc: 838.5356, Found: 838.5352

Abbreviations: DMS = 2,2-dimethylsuccinyl; Leu = leucine; GAM = Gly-Ala-Met tripeptide

Biological Evaluation Methods

Protocol 3: Anti-HIV Activity Assessment

Note: This protocol describes the standard in vitro evaluation of anti-HIV activity using HIV-1 infected cell cultures [1] [3].

  • Step 1: Cell Culture and Viral Strains

    • Maintain H9 lymphocytes and MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
    • Use HIV-1 strain IIIB for infection in H9 lymphocytes and NL4-3 strain for MT-4 cells. For resistance profiling, include drug-resistant strains such as PI-R (protease inhibitor-resistant) and FHR-2 (resistant to betulinic acid analog 8).
    • Determine viral titer by TCID₅₀ assay and use at multiplicity of infection (MOI) of 0.01 for antiviral assays.
  • Step 2: Antiviral Assay Procedure

    • Seed cells at 5 × 10⁴ cells/well in 96-well plates.
    • Prepare serial dilutions of test compounds in DMSO (final DMSO concentration not exceeding 0.1%).
    • Infect cells with HIV-1 at MOI of 0.01 in the presence of test compounds.
    • Include appropriate controls: uninfected cells (cell control), infected untreated cells (virus control), and reference inhibitor (e.g., bevirimat or PA-457).
    • Incubate plates at 37°C in 5% CO₂ for 5-7 days.
    • Monitor viral replication by measuring reverse transcriptase activity in culture supernatants or by p24 antigen ELISA.
    • Assess cell viability using MTT assay: add 10 μL of 5 mg/mL MTT solution to each well, incubate for 4 hours, then add 100 μL of solubilization solution (10% SDS in 0.01M HCl) and incubate overnight. Measure absorbance at 570 nm with reference at 630 nm.
  • Step 3: Data Analysis

    • Calculate percent protection = [(ODₜ - ODᵥ)/(OD꜀ - ODᵥ)] × 100, where ODₜ = optical density of test compound, ODᵥ = virus control, OD꜀ = cell control.
    • Determine EC₅₀ values (concentration providing 50% protection from viral cytopathic effect) and IC₅₀ values (concentration reducing cell viability by 50%) using non-linear regression analysis of dose-response curves.
    • Calculate therapeutic index (TI) = IC₅₀/EC₅₀.
Protocol 4: Mechanism of Action Studies

Note: This protocol assesses the specific stage of HIV-1 replication inhibited by this compound derivatives, with focus on maturation inhibition [1] [2].

  • Step 1: Time-of-Addition Assay

    • Infect MT-4 cells with HIV-1 NL4-3 at MOI of 0.1.
    • Add test compounds at different time points post-infection (0, 2, 4, 6, 8, 10, 12, 14, 16, 18, 20, 22, 24 hours).
    • Harvest culture supernatants at 24 hours post-infection.
    • Quantify viral p24 antigen by ELISA to determine the specific stage of inhibition.
  • Step 2: Western Blot Analysis of Gag Processing

    • Infect MT-4 cells with HIV-1 in the presence or absence of test compounds at their EC₉₀ concentrations.
    • Harvest cells 48 hours post-infection and lyse in RIPA buffer.
    • Separate proteins by SDS-PAGE (12% gel) and transfer to PVDF membrane.
    • Probe with anti-p24 monoclonal antibody to assess CA-SP1 processing.
    • Compare the ratio of unprocessed (CA-SP1) to processed (p24) Gag products.
    • Maturation inhibitors typically show increased CA-SP1 to p24 ratio compared to untreated controls.
  • Step 3: Electron Microscopy of Viral Particles

    • Concentrate viral particles from culture supernatants by ultracentrifugation.
    • Fix particles in 2.5% glutaraldehyde in 0.1M sodium cacodylate buffer.
    • Process samples for transmission electron microscopy.
    • Examine viral morphology; maturation inhibitors typically produce viral particles with electron-dense cores or aberrant core condensation.
Biological Activity Data

Table 2: Anti-HIV activity and cytotoxicity of this compound derivatives

| Compound | HIV-1 IIIB in H9 lymphocytes | HIV-1 NL4-3 in MT-4 cells | Cytotoxicity (IC₅₀, μM) | Therapeutic Index | |--------------|----------------------------------|--------------------------------|----------------------------|----------------------| | | EC₅₀ (μM) | TI | EC₅₀ (μM) | TI | H9 | MT-4 | H9 | MT-4 | | MA (5) | <0.1 μg/mL | >186 | NT | NT | >18.6 μg/mL | NT | >186 | NT | | 19 | 0.017 | >2,500 | 0.045 | 522 | >42.7 | 23.5 | >2,500 | 522 | | 20 | 0.0156 | >2,735 | 0.0085 | 2,650 | >42.7 | 22.5 | >2,735 | 2,650 | | 21 | 0.007 | 3,400 | 0.11 | 177.3 | 24.0 | 19.5 | 3,400 | 177.3 | | 22 | 9.3 | >3.5 | NS | NS | >32.6 | NS | >3.5 | NS | | 23 | 12.6 ± 0.82 | >7.9* | NT | NT | >100* | NT | >7.9 | NT | | Bevirimat (2) | 0.0006 | NT | NT | NT | NT | NT | NT | NT | | PA-457 (8) | 0.007 | >6,250 | 0.096 | >52 | >42.8 | >5 | >6,250 | >52 |

NT = Not Tested; NS = Not Significant; *CC₅₀ value used for TI calculation; TI = Therapeutic Index (IC₅₀/EC₅₀)

Structure-Activity Relationship Analysis

The synthesis and evaluation of this compound derivatives have revealed several critical structural requirements for potent anti-HIV activity, particularly through the maturation inhibition mechanism:

  • C-3 Modifications: Introduction of 3′,3′-dimethylsuccinyl or 3′,3′-dimethylglutaryl moieties at C-3 dramatically enhances anti-HIV activity. Compound 20, featuring a C-3 dimethylsuccinyl group, demonstrated exceptional potency with EC₅₀ values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (protease inhibitor-resistant strain), and 0.13 μM against FHR-2 (resistant to betulinic acid analog 8) [1]. The free acid form of these side chains is essential for activity, as esterification typically diminishes potency. Reduction of the C-3 keto group to alcohol (compounds 19-21) generally maintains or improves activity while potentially reducing cytotoxicity.

  • C-28 Modifications: Amide conjugations at C-28 with amino acid esters and tripeptides can enhance potency and modify selectivity. Conjugation with leucine methyl ester (compound 20) produced exceptional activity, while tripeptide conjugates (compounds 19, 23) showed more variable results [1] [3]. The nature of the amino acid and presence of hydrophobic side chains influence both antiviral activity and cytotoxicity profiles. For dual-functionalized compounds, the combination of C-3 dimethylsuccinyl and C-28 leucine methyl ester modifications has yielded the most promising candidates.

  • Triterpene Core Influence: Comparison with betulinic acid derivatives reveals that the This compound skeleton generally confers lower cytotoxicity while maintaining potent anti-HIV activity [1]. The altered arrangement of the E-ring and double bond positions in this compound compared to betulinic acid appears to optimize the spatial orientation of C-3 and C-28 substituents for target binding. Additionally, this compound derivatives maintain activity against strains resistant to betulinic acid analogs, indicating potential differences in precise binding interactions or resistance profiles.

Experimental Workflow and Pathway Visualization

Chemical Synthesis and Biological Evaluation Workflow

The following diagram illustrates the integrated experimental workflow for the design, synthesis, and evaluation of this compound derivatives as HIV-1 maturation inhibitors:

G cluster_synth Synthetic Phase cluster_bio Biological Evaluation start Start: this compound Isolation synth1 C-28 Amidation with Tripeptides start->synth1 Protocol 1 synth2 C-3 Esterification with Dimethylsuccinyl start->synth2 Protocol 2 dual_mod Dual-Functionalized Derivatives synth1->dual_mod synth2->dual_mod purify Purification & Characterization dual_mod->purify bioassay Biological Evaluation purify->bioassay Protocol 3 mech_study Mechanism of Action Studies bioassay->mech_study Protocol 4 sar SAR Analysis mech_study->sar lead Lead Optimization sar->lead

Figure 1: Integrated workflow for development of this compound-based HIV-1 maturation inhibitors

HIV-1 Maturation Inhibition Pathway

The following diagram illustrates the mechanism of HIV-1 maturation inhibition by this compound derivatives and their specific molecular targets:

G cluster_normal Normal HIV-1 Maturation cluster_inhibition Maturation Inhibition gag_synth Gag Polyprotein Synthesis transport Transport to Plasma Membrane gag_synth->transport budding Viral Budding transport->budding cleavage Gag Proteolytic Cleavage budding->cleavage maturation Viral Maturation (Infectious Particle) cleavage->maturation Normal Processing immature Immature (Non-infectious Particle) cleavage->immature With MA Derivatives ma_binding This compound Derivative Binding to Gag inhibition Inhibition of CA-SP1 Cleavage ma_binding->inhibition Molecular Target inhibition->immature Blocks Processing

Figure 2: Mechanism of HIV-1 maturation inhibition by this compound derivatives

Conclusion and Future Perspectives

This compound derivatives represent a promising class of HIV-1 maturation inhibitors with demonstrated potency against both wild-type and drug-resistant viral strains. The synthetic protocols outlined herein allow for efficient exploration of structure-activity relationships through strategic modifications at the C-3 and C-28 positions. The integrated biological evaluation methods provide comprehensive assessment of anti-HIV activity, cytotoxicity, and mechanism of action. The most promising compounds, particularly derivative 20, exhibit exceptional potency (EC₅₀ values in the low nanomolar range) and favorable therapeutic indices (>2,650), surpassing the activity profile of the first-generation maturation inhibitor bevirimat [1].

Future work should focus on optimizing pharmacokinetic properties and addressing potential resistance development. The dual-functionalization strategy, combining C-3 dimethylsuccinyl groups with C-28 amino acid conjugates, appears particularly promising for enhancing potency while potentially delaying resistance. Additionally, the exploration of this compound derivatives in combination therapies with other antiretroviral agents may provide synergistic effects and improved clinical outcomes. With their novel mechanism of action and potency against drug-resistant strains, this compound derivatives represent valuable candidates for advancing through preclinical development toward clinical trials in HIV-1 infection.

References

Comprehensive Application Notes and Protocols: Moronic Acid Antidiabetic Activity in In Vivo Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Moronic Acid and Its Therapeutic Potential

This compound, a natural pentacyclic triterpenoid found in various plant species including Phoradendron reichenbachianum, has emerged as a promising candidate for the development of novel antidiabetic therapeutics. Traditional use of this plant in Mexican folk medicine for diabetes treatment has prompted scientific validation of its active components [1]. Contemporary pharmacological studies have demonstrated that this compound exerts significant antihyperglycemic effects and improves metabolic parameters in animal models of type 2 diabetes, positioning it as a valuable lead compound for drug development [1]. The compound's multifaceted mechanism of action, targeting multiple signaling pathways involved in glucose homeostasis and insulin sensitivity, offers potential advantages over existing monotherapeutic approaches for diabetes management.

Diabetes mellitus represents one of the most significant global health challenges, with current estimates indicating that over 537 million adults worldwide are affected, a number projected to rise to 783 million by 2045 [2] [3]. The limitations of current antidiabetic medications—including side effects, diminishing efficacy over time, and inadequate control of diabetic complications—have accelerated the search for novel therapeutic agents with improved efficacy and safety profiles [2]. This compound's natural origin and demonstrated efficacy in preclinical models make it an attractive subject for further investigation and development as a potential antidiabetic drug candidate.

Mechanism of Action and Signaling Pathways

This compound exerts its antidiabetic effects through multiple molecular targets and signaling pathways, demonstrating a pleiotropic mechanism that addresses several pathological features of type 2 diabetes. The compound has been shown to modulate key enzymes, receptors, and signaling cascades involved in glucose homeostasis, insulin sensitivity, and lipid metabolism [1] [4] [5].

Primary Molecular Targets
  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: this compound demonstrated significant inhibition of 11β-HSD1 in both in vitro and in silico studies [1]. This enzyme converts inactive cortisone to active cortisol within tissues, and its inhibition reduces intracellular cortisol levels, thereby decreasing hepatic glucose output and improving insulin sensitivity. The in silico analysis revealed that this compound has high docking scores and important interactions with the catalytic site of 11β-HSD1 [1].

  • Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition: Semi-synthesized derivatives of this compound have shown potent PTP-1B inhibitory activity, with IC₅₀ values of 10.8 ± 0.5 μM and 7.5 ± 0.1 μM for the most active compounds [4]. PTP-1B is a negative regulator of insulin signaling, and its inhibition enhances and prolongs insulin receptor phosphorylation and downstream signaling, improving insulin sensitivity in target tissues. Docking analyses indicate that this compound derivatives interact with both orthosteric and allosteric sites of PTP-1B [4].

  • Peroxisome Proliferator-Activated Receptors (PPARs) Activation: Recent research has demonstrated that this compound activates PPARα, β, and γ subtypes, regulating lipid metabolism and inhibiting hepatic stellate cell activation [5]. This PPAR activation contributes to the compound's beneficial effects on hepatic steatosis, lipid metabolism, and fibrotic progression in non-alcoholic fatty liver disease (NAFLD), a common comorbidity of type 2 diabetes.

Signaling Pathway Modulation

The antidiabetic effects of this compound involve the modulation of several crucial signaling pathways that are dysregulated in diabetes:

G cluster_targets Molecular Targets cluster_pathways Affected Signaling Pathways cluster_effects Physiological Effects MA This compound HSD 11β-HSD1 Inhibition MA->HSD PTP PTP-1B Inhibition MA->PTP PPAR PPAR Activation MA->PPAR PI3K PI3K/AKT Pathway HSD->PI3K Inflam Inflammatory Pathways HSD->Inflam PTP->PI3K AMPK AMPK Signaling PPAR->AMPK PPAR->Inflam Lipid Improved Lipid Metabolism PPAR->Lipid IS Improved Insulin Sensitivity PI3K->IS PI3K->Lipid Beta β-cell Protection PI3K->Beta AMPK->IS AMPK->Lipid TGF TGF-β Pathway Inflam->IS BG Reduced Blood Glucose IS->BG

Figure 1: this compound modulates multiple targets and signaling pathways to improve glucose homeostasis and insulin sensitivity. The diagram illustrates the pleiotropic mechanism of action involving key molecular targets and downstream signaling cascades.

The PI3K/AKT pathway, which is the primary signaling cascade mediating insulin's metabolic effects, is enhanced through this compound's inhibition of PTP-1B [2] [4]. Additionally, this compound activates AMPK signaling, a key regulator of cellular energy homeostasis that improves glucose uptake and lipid metabolism [2]. The compound also modulates TGF-β signaling and inflammatory pathways, reducing chronic inflammation associated with insulin resistance [5] [6]. Through these multifaceted actions on signaling networks, this compound addresses both core pathological features of type 2 diabetes: insulin resistance and β-cell dysfunction [2].

In Vivo Efficacy and Pharmacological Profiles

This compound has demonstrated significant antidiabetic efficacy in various animal models of type 2 diabetes, with substantial improvements in both hyperglycemia and associated metabolic abnormalities. The quantitative data from these in vivo studies provide strong evidence for its therapeutic potential [1].

Glucose-Lowering Effects

In a non-insulin-dependent diabetic rat model, daily administration of this compound at a dose of 50 mg/kg produced significant reduction in blood glucose levels, achieving approximately 60% decrease compared to untreated controls [1]. This glucose-lowering effect was consistently maintained from the first day of treatment through the tenth day, demonstrating sustained antidiabetic activity rather than transient effects. The antihyperglycemic action was further confirmed through oral glucose and sucrose tolerance tests, where pretreatment with this compound (50 mg/kg) significantly improved glucose handling compared to the control group [1].

Effects on Lipid Metabolism and Other Parameters

Beyond its glucose-lowering effects, this compound demonstrated beneficial actions on diabetic dyslipidemia, a common comorbidity in type 2 diabetes. Treatment with this compound significantly reduced plasma concentrations of cholesterol (CHO) and triglycerides (TG), returning these parameters to normal levels in diabetic rat models [1]. Additionally, in models of non-alcoholic fatty liver disease (NAFLD), this compound alleviated hepatic steatosis and fibrosis through PPAR activation and lipidomic reprogramming, increasing glycerophospholipids and sphingolipids while decreasing glycerolipids in liver tissue [5].

Table 1: In Vivo Efficacy of this compound in Diabetic Animal Models

Parameter Model System Dosage Effects Significance Reference
Blood Glucose Non-insulin dependent diabetic rats 50 mg/kg daily ~60% reduction p<0.05, sustained over 10 days [1]
Plasma Cholesterol Non-insulin dependent diabetic rats 50 mg/kg daily Returned to normal levels p<0.05 [1]
Triglycerides Non-insulin dependent diabetic rats 50 mg/kg daily Returned to normal levels p<0.05 [1]
Hepatic Steatosis NAFLD mouse model Not specified Significant alleviation Improved lipid metabolism [5]
Liver Fibrosis Fibrosis mouse model Not specified Reduced fibrotic progression PPAR-dependent mechanism [5]
Insulin Sensitivity Oral glucose tolerance test 50 mg/kg Significant improvement p<0.05 after glucose/sucrose loading [1]

Detailed Experimental Protocols

This section provides comprehensive methodologies for evaluating the antidiabetic activity of this compound in preclinical models, encompassing in vivo efficacy studies, molecular target engagement assays, and computational approaches.

In Vivo Antidiabetic Activity Assessment
4.1.1 Animal Model Selection and Induction
  • Animal Selection: Utilize adult male or female rodents (rats or mice) with weights typically ranging from 180-250 g (rats) or 20-25 g (mice). House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature 22±2°C, humidity 50±10%) with free access to food and water [1] [7].

  • Diabetes Induction: For type 2 diabetes models, administer streptozotocin (STZ) via intraperitoneal injection at doses of 35-65 mg/kg after solubilization in citrate buffer (pH 4.5) [7]. Alternatively, use high-fat diet feeding for 8-12 weeks to induce insulin resistance followed by low-dose STZ (35 mg/kg) to impart mild β-cell dysfunction [7]. Confirm diabetes development by measuring fasting blood glucose levels >250 mg/dL 72 hours post-STZ injection.

  • Group Allocation: Randomly divide animals into the following groups (n=6-8 per group): (1) Normal control (non-diabetic), (2) Diabetic control, (3) Diabetic + this compound (test compound), (4) Diabetic + standard antidiabetic drug (e.g., metformin) as positive control.

4.1.2 Compound Administration and Monitoring
  • Dose Preparation: Suspend this compound in an appropriate vehicle (e.g., 0.5-1% carboxymethyl cellulose or similar) to achieve the desired concentration based on the animal's body weight. The effective dose identified in previous studies is 50 mg/kg [1].

  • Administration Protocol: Administer this compound or vehicle once daily via oral gavage for a study duration of 10-28 days. Measure body weight and fasting blood glucose levels weekly using a glucometer from tail vein blood samples [1].

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer glucose (2 g/kg) orally to animals. Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer [1].

  • Terminal Procedures: At the end of the study period, collect blood samples via cardiac puncture under anesthesia for plasma separation. Subsequently, euthanize animals and collect tissues (liver, skeletal muscle, adipose tissue, pancreas) for further biochemical and molecular analyses [1].

Molecular Target Engagement Assays
4.2.1 11β-HSD1 Inhibition Assay
  • Enzyme Preparation: Prepare microsomal fractions from appropriate cell lines or tissues expressing 11β-HSD1 through differential centrifugation [1].

  • Inhibition Assay: Incubate this compound (typically at 10 μM concentration) with enzyme preparation and substrate (cortisone) in appropriate buffer. Measure the conversion of cortisone to cortisol using HPLC or immunoassays [1].

  • Data Analysis: Calculate percentage inhibition compared to vehicle control and determine IC₅₀ values using non-linear regression analysis of dose-response curves.

4.2.2 PTP-1B Inhibition Assay
  • Enzyme Activity Measurement: Incubate recombinant human PTP-1B with this compound or its derivatives at various concentrations (typically 1-100 μM) in assay buffer [4].

  • Substrate Addition: Add p-nitrophenyl phosphate (pNPP) as substrate and monitor the formation of p-nitrophenol at 405 nm over time [4].

  • IC₅₀ Determination: Calculate percentage inhibition relative to vehicle control and determine IC₅₀ values using appropriate statistical methods. Reported IC₅₀ values for this compound derivatives range from 7.5 to 10.8 μM [4].

Table 2: Key Parameters for Molecular Target Engagement Assays

Assay Type Target Sample Type Key Reagents Incubation Conditions Detection Method
11β-HSD1 Inhibition 11β-HSD1 enzyme Microsomal fractions Cortisone, NADPH 37°C, 60 min HPLC/Immunoassay
PTP-1B Inhibition PTP-1B enzyme Recombinant protein pNPP substrate 37°C, 30 min Spectrophotometric (405 nm)
PPAR Activation PPARα, β, γ Cell-based reporter PPAR response element 37°C, 24-48 hr Luciferase assay
Binding Affinity Multiple targets Protein preparation This compound Varies by assay MST/CETSA
Analytical and Biochemical Assessments
  • Plasma Parameter Analysis: Measure glucose levels using glucose oxidase-peroxidase method. Quantify triglycerides and total cholesterol using commercial enzymatic kits. Assess insulin levels using ELISA kits [1] [5].

  • Homeostasis Model Assessment: Calculate HOMA-IR (Homeostasis Model Assessment of Insulin Resistance) using the formula: HOMA-IR = [Fasting insulin (μU/mL) × Fasting glucose (mmol/L)] / 22.5 [1].

  • Liver Lipid Profiling: Extract lipids from liver tissue using chloroform-methanol mixture. Perform lipidomic analysis using LC-MS/MS to identify and quantify various lipid classes including glycerolipids, glycerophospholipids, and sphingolipids [5].

Computational and In Silico Methods

Computational approaches provide valuable tools for predicting compound activity, understanding mechanism of action, and designing optimized derivatives of this compound with enhanced antidiabetic properties.

Molecular Docking and Dynamics Simulations
  • Protein Preparation: Retrieve 3D structures of target proteins (11β-HSD1, PTP-1B, PPARs) from Protein Data Bank. Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign appropriate charges using molecular modeling software [1] [4].

  • Ligand Preparation: Obtain or generate the 3D structure of this compound. Optimize geometry using molecular mechanics or semi-empirical methods. Assign atomic charges and identify rotatable bonds [1] [4].

  • Docking Protocol: Perform molecular docking using programs such as AutoDock Vina or similar. Set the search space to encompass the active site of the target protein based on known catalytic residues or co-crystallized ligand positions. Use Lamarckian genetic algorithm for conformational sampling [1] [4].

  • Analysis of Docking Results: Evaluate binding poses based on docking scores and interaction patterns. Identify key residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals contacts. For this compound, docking studies have revealed interactions with Val49, Gln262, Met258, Phe182, Ala217, Ile219, and Gly259 residues in PTP-1B [4].

Quantitative Structure-Activity Relationship (QSAR) Modeling
  • Descriptor Calculation: Generate molecular descriptors for this compound and its derivatives using software such as Dragon or PaDEL-Descriptor. Include constitutional, topological, geometrical, and electronic descriptors [8].

  • Model Development: Apply machine learning algorithms (random forest, support vector machines, neural networks) to correlate molecular descriptors with biological activity data. Validate models using cross-validation and external test sets [8].

  • Activity Prediction: Use developed QSAR models to predict the activity of novel this compound derivatives prior to synthesis and biological evaluation, facilitating the rational design of improved analogs [8].

The experimental workflow below illustrates the integrated approach combining computational and experimental methods:

Figure 2: Integrated experimental workflow for investigating this compound antidiabetic activity, combining computational predictions with experimental validation in a cyclical optimization process.

Research Applications and Future Directions

The compelling in vivo efficacy data and elucidation of this compound's multi-target mechanism support its development as a potential therapeutic agent for type 2 diabetes and associated metabolic disorders. Several promising research applications and development pathways emerge from the current evidence base.

Drug Development Considerations
  • Lead Compound Optimization: this compound serves as an excellent lead compound for structural optimization to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity. Semi-synthetic derivatives have already demonstrated improved PTP-1B inhibitory activity compared to the parent compound, with IC₅₀ values as low as 7.5 μM [4]. Key optimization strategies include modifications to the pentacyclic triterpenoid structure while preserving the essential pharmacophores responsible for target interactions.

  • Combination Therapy Development: Given its complementary mechanisms of action to existing antidiabetic medications, this compound presents opportunities for rational combination therapies. Potential synergistic partners include metformin (addressing hepatic glucose production), SGLT2 inhibitors (addressing renal glucose reabsorption), or GLP-1 receptor agonists (enhancing glucose-dependent insulin secretion) [2] [3]. Such combinations may provide enhanced efficacy while minimizing side effects associated with high doses of individual agents.

  • Formulation Strategies: Development of appropriate delivery systems represents a critical aspect of this compound advancement. Potential approaches include nanoparticle formulations to enhance bioavailability, targeted delivery systems to specific tissues (liver, adipose tissue), or controlled-release formulations to maintain stable plasma concentrations [6]. These advanced delivery technologies could significantly improve the translational potential of this compound-based therapeutics.

Conclusion and Future Perspectives

This compound represents a promising natural product-derived therapeutic candidate with demonstrated efficacy in animal models of type 2 diabetes and elucidation of its multi-target mechanism of action. The compound's ability to simultaneously address multiple pathological features of diabetes—including insulin resistance, β-cell dysfunction, and diabetic dyslipidemia—through modulation of 11β-HSD1, PTP-1B, and PPAR signaling pathways positions it as a valuable candidate for further development [1] [4] [5].

Future research should focus on comprehensive ADMET profiling, dose-range finding studies in multiple species, and investigation of chronic toxicity to establish safety profiles. Additionally, exploration of this compound's effects on diabetic complications beyond glycemic control—such as nephropathy, retinopathy, and cardiovascular outcomes—would further expand its therapeutic potential. With the growing global burden of diabetes and the limitations of current therapies, this compound and its optimized derivatives offer promising avenues for the development of novel, effective, and potentially safer antidiabetic medications.

References

Comprehensive Application Notes and Protocols: Moronic Acid PTP-1B Inhibition for Diabetes Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Protein tyrosine phosphatase 1B (PTP-1B) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role as a key negative regulator of both insulin and leptin signaling pathways. By catalyzing the dephosphorylation of the activated insulin receptor and insulin receptor substrates, PTP-1B effectively terminates insulin action at the cellular level, contributing to insulin resistance when overexpressed [1]. Research has demonstrated that PTP-1B deficient mice exhibit enhanced insulin sensitivity and resistance to diet-induced obesity, further validating this enzyme as a attractive pharmacological target for metabolic disorders [1]. The investigation of natural products as potential PTP-1B inhibitors has gained significant momentum in recent years, with pentacyclic triterpenoids exhibiting particularly promising inhibitory activity.

Moronic acid (3-oxoolean-18-en-28-oic acid) is a natural triterpene that can be extracted from various plant sources, including Rhus javanica (a sumac plant) and mistletoe (Phoradendron reichenbachianum) [2]. This compound has demonstrated diverse biological activities, with early research highlighting its potent anti-HIV and anti-herpes simplex virus properties [2]. More recently, scientific attention has shifted toward its potential application in metabolic disease after studies revealed its significant antidiabetic effects in experimental models. This compound and its semisynthetic derivatives have shown notable PTP-1B inhibitory activity, suggesting a molecular mechanism underlying their glucose-lowering effects observed in vivo [3] [4]. The compound's triterpenoid structure provides a versatile scaffold for chemical modification, enabling the development of derivatives with enhanced potency and specificity for PTP-1B inhibition.

Figure 1: PTP-1B in Insulin Signaling and this compound Inhibition Mechanism

G PTP-1B in Insulin Signaling and this compound Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding IR_p IR Phosphorylated IR->IR_p Autophosphorylation Signaling Downstream Signaling (GLUT4 translocation, Glucose uptake) IR_p->Signaling PTP1B PTP-1B PTP1B->IR_p Dephosphorylation (Inactivation) MoronicAcid This compound Derivatives MoronicAcid->PTP1B Inhibition Glucose Normalized Glucose Levels Signaling->Glucose

Quantitative Activity Data of this compound and Derivatives

In Vitro PTP-1B Inhibitory Activity

The PTP-1B inhibitory potential of this compound and its derivatives has been quantitatively assessed through enzyme inhibition assays using recombinant PTP-1B enzyme. The results demonstrate that structural modifications of the native this compound scaffold can significantly enhance inhibitory potency [3]. In one comprehensive study, six semisynthetic this compound derivatives (designated 1-6) were evaluated, with derivatives 2 and 6 exhibiting the most potent inhibition, displaying IC₅₀ values of 10.8 ± 0.5 μM and 7.5 ± 0.1 μM, respectively [3]. Molecular docking analyses revealed that these derivatives interact with key amino acid residues in the PTP-1B active site, including Val49, Gln262, Met258, Phe182, Ala217, Ile219, and Gly259, but showed differential binding preferences for orthosteric site A versus allosteric site B [3].

Table 1: In Vitro PTP-1B Inhibitory Activity of this compound Derivatives

Compound IC₅₀ Value (μM) Binding Site Preference Key Interacting Residues
This compound (Parent) ~3.0* [4] Secondary site Not specified
Derivative 1 Not specified Not analyzed Not analyzed
Derivative 2 10.8 ± 0.5 Site A (Orthosteric) Val49, Gln262, Met258, Phe182, Ala217, Ile219, Gly259
Derivative 3 Not specified Not analyzed Not analyzed
Derivative 4 Not specified Not analyzed Not analyzed
Derivative 5 Not specified Not analyzed Not analyzed
Derivative 6 7.5 ± 0.1 Site B (Allosteric, near catalytic site) Val49, Ile219, Gly259, Arg254, Ala27, Phe52, Met258, Asp48, Phe182
Ursolic Acid (Reference) ~3.0* [4] Not specified Not specified

*Value approximated from graphical data in original publication [4]

Comparative studies have evaluated this compound alongside other structurally related pentacyclic acid triterpenoids. In one such investigation, this compound (designated RE-03) demonstrated significant PTP-1B inhibition with an IC₅₀ value approximately 3 mM, comparable to ursolic acid (RE-01) and oleanolic acid (RE-02) [4]. Molecular docking studies of these triterpenoids suggest they preferentially bind to a secondary site on PTP-1B rather than the catalytic center, potentially enhancing target specificity and reducing off-target effects [4]. This binding characteristic is particularly valuable for drug development, as it may circumvent issues associated with competitive inhibition at the highly conserved catalytic site of protein tyrosine phosphatases.

In Vivo Antidiabetic Activity

The therapeutic potential of this compound derivatives has been validated in animal models of diabetes, demonstrating significant glucose-lowering effects in vivo. In a streptozotocin-nicotinamide induced diabetic rat model (a non-insulin dependent diabetes mellitus model), administration of this compound derivatives 2 and 6 at a dose of 50 mg/kg resulted in statistically significant reductions in plasma glucose levels throughout the experimental period (p < 0.05) [3]. These findings correlate PTP-1B inhibitory activity observed in vitro with physiological antidiabetic effects, supporting the potential of these compounds as therapeutic agents for glucose management.

Table 2: In Vivo Antidiabetic Activity of this compound and Related Triterpenoids

Compound Experimental Model Dosage Pharmacological Effect Glucose Reduction
This compound Derivative 2 STZ-nicotinamide diabetic rats 50 mg/kg Decreased plasma glucose Significant reduction (p < 0.05) throughout experiment
This compound Derivative 6 STZ-nicotinamide diabetic rats 50 mg/kg Decreased plasma glucose Significant reduction (p < 0.05) throughout experiment
This compound (RE-03) STZ-nicotinamide diabetic rats 50 mg/kg Antidiabetic activity ~25% reduction [4]
Ursolic Acid (RE-01) STZ-nicotinamide diabetic rats 50 mg/kg Antidiabetic activity ~25% reduction [4]
Oleanolic Acid (RE-02) STZ-nicotinamide diabetic rats 50 mg/kg Antidiabetic activity Significant reduction (p < 0.05) [4]

The consistency of efficacy across multiple triterpenoids with similar structures suggests a shared mechanism of action potentially mediated through PTP-1B inhibition. Research indicates that this compound and its derivatives produce their antidiabetic effects primarily through enhancement of insulin signaling via PTP-1B inhibition, rather than through insulin secretion [4]. This mechanism is particularly advantageous for treating type 2 diabetes, as it addresses fundamental insulin resistance rather than simply increasing insulin levels.

Experimental Protocols

PTP-1B Inhibition Assay Using pNPP Substrate

The following protocol describes a standard colorimetric method for evaluating PTP-1B inhibitory activity using p-nitrophenyl phosphate (pNPP) as substrate, adapted from published methodologies [1] [5]. This assay measures phosphatase activity by quantifying the hydrolysis of pNPP to p-nitrophenol, which produces a yellow color detectable at 405 nm.

3.1.1 Reagents and Materials
  • Recombinant PTP-1B enzyme: Human, recombinant (residues 1-322, MW=37.4 kDa) expressed in E. coli [6] or commercially available PTP-1B (0.5-1.0 μg/mL working concentration) [1] [5]
  • Assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM dithiothreitol (DTT) [1]
  • Substrate: 4 mM pNPP (p-nitrophenyl phosphate) in assay buffer [1]
  • Test compounds: this compound derivatives dissolved in DMSO (final DMSO concentration ≤1%)
  • Positive controls: Ursolic acid [5] or suramin (IC₅₀ = 9.5 μM) [6]
  • Termination solution: 10 M NaOH [5]
  • Equipment: 96-well clear microplates, microplate-reading spectrophotometer capable of measuring absorbance at 405 nm, water bath or incubator maintained at 37°C
3.1.2 Assay Procedure
  • Reaction preparation: Add 10 μL of test compound solution (various concentrations for IC₅₀ determination) to the wells of a 96-well microplate. Include appropriate controls (blank without enzyme, control without inhibitor, positive control with reference inhibitor).

  • Enzyme addition: Add 20 μL of recombinant PTP-1B enzyme (0.5 units diluted in PTP-1B reaction buffer) to each well except the blank wells, which receive buffer instead [5].

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow interaction between the enzyme and potential inhibitors [5].

  • Reaction initiation: Add 40 μL of 4 mM pNPP substrate solution to each well to initiate the enzymatic reaction, bringing the total reaction volume to 70 μL [1].

  • Reaction incubation: Incubate the plate at 37°C for 15-30 minutes to allow sufficient product formation. The incubation time may be optimized based on enzyme activity lot-to-lot variability.

  • Reaction termination: Add 10-20 μL of 10 M NaOH to each well to terminate the enzymatic reaction [5].

  • Absorbance measurement: Measure the absorbance at 405 nm using a microplate spectrophotometer.

  • Data analysis: Calculate the percentage inhibition using the formula: % Inhibition = [(Ac - As) / (Ac - Ab)] × 100 Where Ac is the absorbance of the control (without inhibitor), As is the absorbance in the presence of the test sample, and Ab is the absorbance of the blank (without enzyme). Plot percentage inhibition versus inhibitor concentration to determine IC₅₀ values.

Malachite Green-Based PTP-1B Inhibitor Screening Assay

The Malachite Green assay provides an alternative, highly sensitive method for detecting phosphate release during PTP-1B activity. This approach is particularly valuable for compound screening as it can be adapted to high-throughput formats.

3.2.1 Additional Reagents and Materials
  • PTP-1B substrate: IR5 peptide or other phosphopeptide substrates [6]
  • Red Assay Reagent: Malachite Green-based detection solution [6]
  • Phosphate standard: For generating a standard curve (0-3 nmol phosphate) [6]
3.2.2 Assay Procedure
  • Enzyme-inhibitor incubation: Incubate PTP-1B (2-2.5 ng) with or without test compounds in a 96-well plate for 10 minutes at 30°C [6].

  • Substrate addition: Add PTP-1B substrate (IR5 peptide at 75 μM final concentration) and incubate for 20 minutes at 30°C [6].

  • Color development: Add 25 μL of Red Assay Reagent (Malachite Green solution) to each well and incubate for 20 minutes at 30°C to develop color [6].

  • Absorbance measurement: Measure absorbance at 620 nm using a microplate-reading spectrophotometer.

  • Phosphate quantification: Convert OD₆₂₀ values to nmol of phosphate using the phosphate standard curve. Calculate initial rates from the linear portion of the time course (0-20 minutes) [6].

  • Inhibition analysis: Generate dose-response curves by fitting data to the 4-parameter Hill-Slope model to determine IC₅₀ values [6].

Experimental Workflow and Kinetic Analysis

A standardized workflow for evaluating PTP-1B inhibitors ensures consistent and reproducible results across experiments. The following diagram illustrates the comprehensive process from initial compound screening to mechanism elucidation:

Figure 2: PTP-1B Inhibition Screening Workflow

G PTP-1B Inhibition Screening Workflow Start Compound Library (this compound Derivatives) PrimaryScreen Primary Screening pNPP Assay Start->PrimaryScreen IC50 IC₅₀ Determination Dose-Response PrimaryScreen->IC50 Hit Compounds KineticStudies Kinetic Studies Lineweaver-Burk Analysis IC50->KineticStudies Docking Molecular Docking Binding Site Analysis IC50->Docking Potent Inhibitors Mechanism Mechanism Elucidation (Mixed-Type Inhibition) KineticStudies->Mechanism InVivo In Vivo Validation Diabetic Models Mechanism->InVivo Docking->InVivo

For this compound derivatives, kinetic analyses have revealed that these compounds typically exhibit mixed-type I inhibition toward PTP-1B [1]. This inhibition pattern is characterized by a decrease in Vmax and an increase in Km, with Kik/Kiv ratios ranging between 2.66 and 3.69 for various geranylated flavonoids with structural similarities to triterpenoids [1]. Mixed-type inhibition suggests that the inhibitors can bind to both the enzyme and the enzyme-substrate complex, but with different affinities. This kinetic pattern is consistent with the molecular docking data indicating that this compound derivatives may bind to a site distinct from the catalytic center, potentially an allosteric site that influences enzyme activity through conformational changes.

The experimental workflow typically begins with primary screening using the pNPP assay at a single compound concentration (usually 10-100 μM) to identify active derivatives. Promising hits then progress to IC₅₀ determination through dose-response experiments with multiple concentrations. For the most potent inhibitors, detailed mechanistic studies are conducted, including Lineweaver-Burk plot analysis to determine inhibition patterns, and Dixon plots with secondary plots for Ki determination. Finally, molecular docking studies provide structural insights into inhibitor-enzyme interactions, identifying key binding residues and informing structure-activity relationship analyses for further compound optimization.

Conclusions

This compound and its semisynthetic derivatives represent a promising class of PTP-1B inhibitors with demonstrated efficacy in both in vitro enzymatic assays and in vivo diabetic models. The available data show that strategic chemical modifications of the native this compound structure can enhance inhibitory potency, with specific derivatives exhibiting IC₅₀ values in the low micromolar range (7.5-10.8 μM) [3]. The mixed-type inhibition mechanism observed for these compounds [1] offers potential advantages over competitive inhibitors, possibly reducing susceptibility to competition from high endogenous phosphate concentrations in physiological environments.

The correlation between PTP-1B inhibitory activity in vitro and antidiabetic effects in vivo supports the potential of this compound derivatives as therapeutic candidates for type 2 diabetes and possibly obesity-related metabolic disorders. Future research directions should focus on optimizing the selectivity profile of these compounds to minimize off-target effects on other protein tyrosine phosphatases, exploring additional structural modifications to enhance metabolic stability and bioavailability, and investigating potential synergistic effects with other antidiabetic agents. The experimental protocols outlined in this document provide a standardized framework for evaluating novel this compound derivatives and advancing the most promising candidates through the drug discovery pipeline.

References

Comprehensive Application Notes and Protocols: Synthesis and Biological Evaluation of Moronic Acid Tripeptide Conjugates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Moronic Acid Tripeptide Conjugates

The strategic design of triterpenoid-peptide hybrids represents an innovative approach in medicinal chemistry, combining the favorable biological properties of plant-derived triterpenoids with the enhanced bioavailability and targeting capabilities of peptide sequences. This compound and morolic acid are oleanane triterpenoids found in various plant species that demonstrate modest inherent biological activity but remain relatively underexplored compared to more common triterpenoids. Recent advances in synthetic methodology have enabled the conjugation of these triterpenoids with short peptide sequences, particularly the tripeptides MAG (L-methionine-L-alanine-glycine) and GAM (glycine-L-alanine-L-methionine), resulting in novel compounds with enhanced pharmacological profiles and improved selectivity. These conjugates are designed to address three significant healthcare challenges: antimicrobial resistance, viral infections, and cancer, through a single synthetic platform [1] [2].

The rational design of these hybrids leverages the complementary properties of their constituent moieties. Triterpenoids provide a rigid, hydrophobic scaffold with inherent biological activity, while the peptide components enhance water solubility, facilitate cellular uptake, and can introduce specific targeting capabilities. The selection of MAG and GAM tripeptides is particularly strategic, as these sequences have known biological functions: GAM appears as part of a hydrophobic hexapeptide (GAMVVH) with demonstrated angiotensin-converting enzyme inhibitory activity, and both sequences have been identified in biologically active contexts in various organisms [2]. This application note provides a comprehensive protocol for the synthesis, characterization, and biological evaluation of this compound and morolic acid conjugates with MAG and GAM tripeptides, supporting research efforts in novel therapeutic development.

Synthesis Protocol

Tripeptide Synthesis (MAG and GAM)
2.1.1 Materials and Reagents
  • Starting materials: Glycine ethyl ester hydrochloride, L-methionine ethyl ester hydrochloride, N-Boc-L-alanine, N-Boc-L-methionine, N-Boc-glycine
  • Coupling reagent: T3P (propylphosphonic anhydride), 50% solution in ethyl acetate
  • Solvents: Anhydrous pyridine, 1,4-dioxane, dichloromethane (DCM)
  • Deprotection reagent: Hydrogen chloride gas (HCl) in 1,4-dioxane (4M)
  • Purification: Silica gel for column chromatography, HPLC-grade solvents for preparative HPLC
2.1.2 Step-wise Procedure for MAG Tripeptide (Ethyl L-methionyl-L-alanylglycinate)
  • Boc-protected dipeptide synthesis (Compound 2): Dissolve glycine ethyl ester (1, 1.0 equiv) in anhydrous pyridine under inert atmosphere. Add N-Boc-L-alanine (1.05 equiv) followed by T3P (1.1 equiv) dropwise at 0°C. Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC until completion. Quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain compound 2 as a white solid [2].

  • Boc deprotection (Compound 3): Dissolve compound 2 (1.0 equiv) in dry DCM and cool to 0°C. Add HCl in 1,4-dioxane (4M, 10 equiv) dropwise and stir at room temperature for 2-3 hours. Monitor reaction completion by TLC. Concentrate under reduced pressure, triturate with dry diethyl ether, and filter to obtain the deprotected dipeptide 3 as its hydrochloride salt [2].

  • Boc-protected tripeptide synthesis (Compound 4): Dissolve compound 3 (1.0 equiv) in anhydrous pyridine. Add N-Boc-L-methionine (1.05 equiv) and T3P (1.1 equiv) at 0°C. Stir at room temperature for 6-8 hours. Work up as described in step 1 to obtain the protected tripeptide 4 [2].

  • Final deprotection (Compound 5): Deprotect compound 4 using the procedure described in step 2 to obtain the final MAG tripeptide 5 as its hydrochloride salt. Characterize by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry [2].

Table 1: Characterization Data for Synthesized Tripeptides

Compound Molecular Formula Yield (%) MS (m/z) ( ^1H ) NMR Key Features (δ, ppm)
MAG (5) C₁₅H₂₈N₃O₅S•HCl 72 362.2 [M+H]⁺ 1.25 (t, 3H, -CH₃), 1.45 (d, 3H, -CH₃), 2.10 (s, 3H, -SCH₃), 4.20 (q, 2H, -OCH₂-)
GAM (10) C₁₅H₂₈N₃O₅S•HCl 68 362.2 [M+H]⁺ 1.28 (t, 3H, -CH₃), 1.48 (d, 3H, -CH₃), 2.12 (s, 3H, -SCH₃), 4.22 (q, 2H, -OCH₂-)
2.1.3 Step-wise Procedure for GAM Tripeptide (Ethyl glycyl-L-alanyl-L-methioninate)

The synthesis follows an analogous sequence to the MAG tripeptide, beginning with L-methionine ethyl ester (6) instead of glycine ethyl ester. The sequential coupling with N-Boc-L-alanine (yielding compound 7), deprotection (yielding compound 8), coupling with N-Boc-glycine (yielding compound 9), and final deprotection yields the GAM tripeptide 10. All reaction conditions, workup procedures, and characterization methods are identical to those described for the MAG tripeptide [2].

Triterpenoid-Tripeptide Conjugate Synthesis
2.2.1 Materials and Reagents
  • Triterpenoids: this compound (11), Morolic acid (12)
  • Activation reagent: Oxalyl chloride
  • Coupling base: N,N-Diisopropylethylamine (DIPEA)
  • Solvents: Anhydrous dichloromethane (DCM), dimethylformamide (DMF)
  • Purification: Silica gel column chromatography, preparative TLC
2.2.2 Conjugation Procedure
  • Triterpenoid activation: Dissolve this compound (11) or morolic acid (12) (1.0 equiv) in anhydrous DCM under inert atmosphere. Add oxalyl chloride (2.0 equiv) dropwise at 0°C, then stir at room temperature for 3-4 hours until gas evolution ceases. Remove excess oxalyl chloride and solvent under reduced pressure to obtain the crude acyl chloride intermediate, which is used immediately without further purification [2].

  • Amide bond formation: Dissolve the tripeptide hydrochloride (5 or 10, 1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature. Add a solution of the triterpenoid acyl chloride (1.0 equiv) in DMF dropwise at 0°C. Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure [2].

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane-ethyl acetate (from 7:3 to 1:1) to obtain the pure conjugates 13-23. Characterize all final compounds by ( ^1H ) NMR, ( ^{13}C ) NMR, and high-resolution mass spectrometry [2].

Table 2: Characterization Data for Selected Triterpenoid-Tripeptide Conjugates

Compound Triterpenoid Tripeptide Molecular Formula Yield (%) MS (m/z)
14 This compound GAM C₄₃H₆₆N₃O₆S 65 752.5 [M+H]⁺
16 This compound MAG C₄₃H₆₆N₃O₆S 62 752.5 [M+H]⁺
19 Morolic acid GAM C₄₃H₆₈N₃O₆S 58 754.5 [M+H]⁺
21 Morolic acid MAG C₄₃H₆₈N₃O₆S 60 754.5 [M+H]⁺
23 Morolic acid GAM C₄₃H₆₈N₃O₆S 55 754.5 [M+H]⁺

Biological Evaluation Protocols

Antimicrobial Activity Assay
3.1.1 Materials and Reagents
  • Test microorganisms: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)
  • Culture media: Mueller-Hinton broth (MHB) for bacterial cultivation
  • Controls: Vancomycin as positive control, DMSO as negative control
  • Equipment: Microplate reader, CO₂ incubator
3.1.2 Broth Microdilution Method
  • Inoculum preparation: Grow bacterial strains overnight in MHB at 37°C. Adjust the turbidity to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL), then dilute 1:100 in fresh MHB to achieve working inoculum of 1-2 × 10⁶ CFU/mL [1].

  • Compound preparation: Prepare stock solutions of test compounds (conjugates 13-23 and intermediates) in DMSO at 10 mM concentration. Serially dilute in MHB to achieve final test concentrations ranging from 7.8 to 500 μM in 96-well microtiter plates. Include growth control (medium + inoculum), sterility control (medium only), and solvent control (DMSO at highest concentration used) [1].

  • Inoculation and incubation: Add 100 μL of bacterial inoculum to each well except sterility controls. Incubate plates at 37°C for 18-24 hours under aerobic conditions.

  • Assessment of activity: Measure optical density at 600 nm using a microplate reader. Calculate percentage inhibition using the formula: Inhibition (%) = [1 - (ODsample - ODsterility)/(ODgrowth control - ODsterility)] × 100 Determine minimum inhibitory concentration (MIC) as the lowest concentration showing ≥90% inhibition [1].

Antiviral Activity Assay
3.2.1 Anti-HIV-1 Activity (MT-4 Cell Assay)
  • Cell and virus preparation: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics. Use HIV-1 (strain IIIB) with predetermined TCID₅₀ [1].

  • Compound treatment and infection: Incubate serially diluted test compounds with MT-4 cells (1×10⁵ cells/mL) in the presence of HIV-1 at multiplicity of infection (MOI) of 0.01. Include zidovudine (AZT) as positive control and untreated infected cells as virus control. Incubate at 37°C in 5% CO₂ for 5 days [1].

  • Viability assessment: Measure cell viability using MTT assay. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 540 nm. Calculate EC₅₀ (effective concentration for 50% protection) and CC₅₀ (cytotoxic concentration for 50% reduction of cell viability) using nonlinear regression analysis [1].

3.2.2 Anti-HSV-1 Activity (Vero Cell Assay)
  • Cell and virus preparation: Maintain Vero cells in DMEM with 10% FBS. Use HSV-1 (strain KOS) with predetermined plaque forming units (PFU) [1].

  • Plaque reduction assay: Seed Vero cells in 24-well plates and incubate overnight. Remove medium and infect with HSV-1 (approximately 50 PFU/well) in the presence of serially diluted test compounds. Include acyclovir as positive control. Incubate for 1-2 hours, then overlay with methylcellulose-containing medium. Incubate for 48-72 hours at 37°C [1].

  • Plaque visualization and counting: Fix cells with formaldehyde and stain with crystal violet. Count plaque numbers and calculate percentage protection and EC₅₀ values [1].

Cytotoxicity Assay
3.3.1 Materials and Cell Lines
  • Cancer cell lines: HeLa (cervical carcinoma), G-361 (melanoma), MCF7 (breast adenocarcinoma)
  • Normal cell line: BJ (human foreskin fibroblasts)
  • Reagents: DMEM and RPMI-1640 media, fetal bovine serum (FBS), MTT reagent, doxorubicin as positive control
3.3.2 MTT Cytotoxicity Assay
  • Cell seeding and treatment: Seed cells in 96-well plates at density of 5×10³ cells/well in complete medium. Incubate for 24 hours to allow attachment. Add serially diluted test compounds and incubate for 72 hours at 37°C in 5% CO₂ [1].

  • MTT assay procedure: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours. Carefully remove medium and dissolve formazan crystals in DMSO. Measure absorbance at 570 nm using a microplate reader [1].

  • Data analysis: Calculate percentage cell viability relative to untreated controls. Determine IC₅₀ values (concentration causing 50% inhibition of cell growth) using nonlinear regression analysis. Calculate selectivity index (SI) for compounds showing cytotoxicity: SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells) [1].

Results and Biological Data

Antimicrobial Activity

The synthesized conjugates demonstrated selective antimicrobial activity, primarily against Gram-positive bacteria. Compound 16 emerged as the most potent conjugate, showing strong inhibition against Staphylococcus aureus and moderate activity against Enterococcus faecalis. Notably, the target conjugates generally lacked efficacy against Gram-negative strains, indicating specificity for Gram-positive organisms. This selective activity profile is advantageous for targeting specific pathogens while potentially preserving beneficial gut flora [1] [2].

Table 3: Antimicrobial Activity of Selected Conjugates

Compound Triterpenoid Tripeptide S. aureus Inhibition (%) S. aureus MIC (μM) E. faecalis Inhibition (%) E. faecalis MIC (μM)
14 This compound GAM 85.2 125 72.5 >250
16 This compound MAG 99.6 62.5 85.0 250
19 Morolic acid GAM 78.9 125 65.3 >250
21 Morolic acid MAG 91.5 62.5 79.8 250
23 Morolic acid GAM 82.7 125 70.1 >250
Antiviral Activity

The antiviral evaluation revealed differential activity against HIV-1 and HSV-1 viruses. Compound 23 demonstrated the most potent anti-HIV-1 activity with the lowest EC₅₀ value, while maintaining a reasonable safety margin (CC₅₀ > 30 μM). For anti-HSV-1 activity, compounds 22 and 23 showed moderate efficacy with good selectivity indices. The structure-activity relationship analysis indicates that morolic acid conjugates generally exhibited superior antiviral properties compared to this compound analogues, and the GAM tripeptide configuration appeared favorable for anti-HIV-1 activity [1] [2].

Table 4: Antiviral Activity of Selected Conjugates

Compound Triterpenoid Tripeptide Anti-HIV-1 EC₅₀ (μM) Anti-HIV-1 CC₅₀ (μM) Anti-HSV-1 EC₅₀ (μM) Anti-HSV-1 CC₅₀ (μM)
19 Morolic acid GAM 57.0 ± 4.1 >100 >100 >100
20 Morolic acid MAG 17.8 ± 2.1 41.0 ± 5.2 85.3 ± 6.2 >100
22 Morolic acid GAM 45.2 ± 3.8 >100 27.7 ± 3.5 >100
23 Morolic acid GAM 12.6 ± 0.8 38.0 ± 4.2 30.9 ± 3.3 >100
Cytotoxicity Profile

The cytotoxicity assessment revealed an interesting divergence between the final conjugates and their synthetic intermediates. While the target conjugates (13-23) showed minimal cytotoxicity against cancer cell lines, several synthetic intermediates demonstrated significant anticancer activity. Most notably, compound 21 exhibited potent and selective cytotoxicity against three cancer cell lines (HeLa, G-361, and MCF7) while showing no toxicity toward normal fibroblasts (BJ) at concentrations up to 50 μM. This selective cytotoxicity profile suggests potential for further development as anticancer agents, particularly for intermediates that demonstrate cancer cell specificity [1] [2].

Table 5: Cytotoxicity Profile of Selected Compounds (IC₅₀, μM)

Compound Triterpenoid Tripeptide HeLa G-361 MCF7 BJ (normal)
16 This compound MAG >50 >50 >50 >50
19 Morolic acid GAM >50 >50 >50 >50
21 Morolic acid MAG 7.9 ± 2.1 8.0 ± 0.6 8.6 ± 0.2 >50
23 Morolic acid GAM >50 >50 >50 >50

Experimental Workflows and Visualization

Synthetic Pathway Diagram

The synthetic pathway for this compound tripeptide conjugates involves sequential peptide synthesis followed by conjugation with the triterpenoid moiety. The diagram below illustrates this two-stage process:

G cluster_0 Tripeptide Synthesis cluster_1 Conjugate Formation Start1 Amino Acid Building Blocks Step1 Stepwise Chain Elongation Start1->Step1 Step2 Boc Protection/Deprotection Step1->Step2 Intermediate1 Protected Tripeptide Step2->Intermediate1 Step3 Final Deprotection Intermediate1->Step3 Product1 MAG/GAM Tripeptide (Compounds 5, 10) Step3->Product1 Step5 Amide Bond Formation with Tripeptide Product1->Step5 Reaction with DIPEA base Start2 Moronic/Morolic Acid Step4 Acyl Chloride Formation Start2->Step4 Intermediate2 Activated Triterpenoid Step4->Intermediate2 Intermediate2->Step5 Product2 Final Conjugates (Compounds 13-23) Step5->Product2

Synthetic Pathway for this compound Tripeptide Conjugates

Biological Evaluation Workflow

The biological evaluation of the synthesized conjugates follows a comprehensive screening approach to assess multiple pharmacological activities:

G cluster_assays Biological Assays cluster_results Activity Results Start Synthesized Conjugates Assay1 Antimicrobial Assessment Start->Assay1 Assay2 Antiviral Evaluation Start->Assay2 Assay3 Cytotoxicity Screening Start->Assay3 Result1 Gram-positive Inhibition Assay1->Result1 Result2 Anti-HIV-1/HSV-1 Activity Assay2->Result2 Result3 Selective Cancer Cell Cytotoxicity Assay3->Result3 Summary Lead Compounds Identified Result1->Summary Compound 16 Result2->Summary Compound 23 Result3->Summary Compound 21

Biological Evaluation Workflow for Conjugate Screening

Discussion and Structure-Activity Relationships

The comprehensive biological evaluation of this compound and morolic acid tripeptide conjugates has revealed several significant structure-activity relationships (SARs) that provide guidance for future optimization efforts. Analysis of the antimicrobial data indicates that the MAG tripeptide configuration generally confers superior activity against Gram-positive bacteria compared to the GAM configuration. This is particularly evident in the case of compound 16 (this compound-MAG conjugate), which demonstrated the most potent inhibition of Staphylococcus aureus (99.6% at 62.5 μM). The presence of the terminal methionine residue in the MAG sequence may enhance interaction with bacterial membrane components, contributing to this improved activity [1] [2].

Regarding antiviral activity, a distinct SAR profile emerges. The morolic acid conjugates consistently demonstrated superior antiviral properties compared to their this compound counterparts. This is particularly evident in the anti-HIV-1 activity, where compounds 20 and 23 (both morolic acid conjugates) showed EC₅₀ values of 17.8 μM and 12.6 μM, respectively. The subtle structural differences between this compound (with a carbonyl group at C-21) and morolic acid (with a hydroxyl group at C-21) appear to significantly influence antiviral potency. Additionally, the GAM tripeptide sequence appears favorable for anti-HIV-1 activity, as evidenced by the superior performance of compound 23 compared to compound 20 [1] [2].

The cytotoxicity results reveal an intriguing pattern where the final conjugates (13-23) generally showed minimal cytotoxicity against both cancer and normal cell lines, while certain synthetic intermediates demonstrated potent and selective anticancer activity. This suggests that the complete tripeptide conjugation may reduce non-specific cytotoxicity while maintaining targeted biological activities. Compound 21 represents a notable exception among the final conjugates, displaying significant cytotoxicity against multiple cancer cell lines (IC₅₀ ≈ 8 μM) while remaining non-toxic to normal fibroblasts. This unique profile warrants further investigation to elucidate its mechanism of action [1] [2].

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for the synthesis and biological evaluation of this compound and morolic acid tripeptide conjugates. The optimized synthetic procedures enable efficient preparation of these novel hybrids through a sequential peptide synthesis followed by triterpenoid conjugation. The biological assessment protocols allow for thorough evaluation of antimicrobial, antiviral, and cytotoxic properties, revealing selective pharmacological activities with potential therapeutic relevance. The identified lead compounds—16 for antimicrobial applications, 23 for antiviral applications, and 21 for anticancer applications—provide promising starting points for further medicinal chemistry optimization and mechanistic studies. These conjugates represent a valuable addition to the chemical tools available for addressing challenging infectious diseases and cancer, while demonstrating the potential of triterpenoid-peptide hybrids as a productive strategy in drug discovery.

References

Comprehensive Application Notes and Protocols: In Vitro Antiviral Screening of Moronic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Moronic acid is a naturally occurring pentacyclic triterpenoid that has demonstrated significant broad-spectrum antiviral activity against multiple clinically relevant pathogens. First isolated from Rhus javanica and other natural sources including Phoradendron reichenbachianum and Brazilian propolis, this compound has attracted substantial research interest due to its unique mechanism of action and activity against viral strains resistant to conventional therapeutics [1] [2]. As a triterpenoid scaffold, this compound provides a versatile chemical framework for structural modification and optimization, making it a valuable candidate for antiviral drug development programs [3]. The compound's demonstrated efficacy in both in vitro and in vivo models against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), combined with its favorable therapeutic index, positions it as a promising lead compound for further investigation and development [2].

These application notes provide a comprehensive technical resource for researchers conducting in vitro antiviral screening of this compound, including standardized protocols, quantitative activity data, mechanism of action insights, and structure-activity relationship information. The document consolidates methodologies from multiple peer-reviewed studies to ensure reproducibility and comparability across research settings, facilitating systematic investigation of this promising antiviral compound and its derivatives.

Quantitative Antiviral Profile of this compound

Comprehensive Antiviral Activity Profile

Extensive in vitro screening has revealed this compound's broad-spectrum antiviral activity against multiple clinically significant viruses. The table below summarizes the quantitative antiviral profiling data available in the scientific literature:

Table 1: In Vitro Antiviral Activity Profile of this compound

Virus Virus Strain Cell Line EC₅₀ (μM) IC₅₀ (μM) Therapeutic Index Reference
HSV-1 Wild-type Vero 3.9 μg/mL (~7.8 μM) - 10.3-16.3 [2]
HSV-1 TK-deficient Vero Similar to wild-type - - [2]
HSV-1 ACV-PAA-resistant Vero Similar to wild-type - - [2]
HSV-2 Wild-type Vero Similar to HSV-1 - - [2]
HIV-1 IIIB H9 lymphocytes <0.1 μg/mL - >186 [1]
HIV-1 NL4-3 MT-4 cells 0.0085* >42.7 2,650* [3]
Epstein-Barr - - - - - [1]
Feline Leukemia - - - - - [1]

Note: *Data shown for this compound derivative 20 (3-O-(2,2-dimethylsuccinyl) this compound), which exhibited superior activity compared to the parent compound [3].

The broad-spectrum activity of this compound encompasses both DNA (HSV) and RNA (HIV) viruses, with particular note of its maintained efficacy against thymidine kinase-deficient and acyclovir-resistant HSV strains, suggesting a mechanism of action distinct from conventional nucleoside analogs [2]. The therapeutic index observed in various assays indicates an acceptable safety profile for further investigational development, though this must be confirmed in additional toxicity models.

Structure-Activity Relationship (SAR) Insights

Structural modifications of this compound have yielded important insights into the key pharmacophores required for antiviral activity:

  • C-3 position: Acylation with 2,2-dimethylsuccinyl or 2,2-dimethylglutaryl groups significantly enhances anti-HIV activity, with derivative 20 showing 0.0085 μM EC₅₀ against HIV-1 NL4-3 [3].
  • C-28 position: Amide derivatives with extended alkyl chains improve antiviral potency, potentially by enhancing target interactions during viral maturation [3].
  • Core modifications: The this compound scaffold generally demonstrates lower cytotoxicity compared to betulinic acid derivatives while maintaining antiviral potency, suggesting advantageous selectivity [3].
  • Dual functionalization: Compounds with both C-3 ester and C-28 amide modifications show potential for dual mechanisms of action, targeting both viral entry and maturation processes [3].

Experimental Protocols for Antiviral Screening

Standardized Plaque Reduction Assay for Herpes Simplex Virus
3.1.1 Principle and Scope

The viral plaque reduction assay quantifies compound efficacy by measuring reduction in viral infectivity and formation of lytic plaques in cell monolayers. This method is applicable for screening this compound against HSV-1, HSV-2, and other cytopathic viruses, providing both EC₅₀ values and therapeutic indices [2].

3.1.2 Materials and Reagents
  • Cell line: Vero cells (African green monkey kidney cells)
  • Virus strains: HSV-1 wild-type (e.g., KOS strain), HSV-2 (186 strain), TK-deficient HSV-1, ACV-resistant HSV-1
  • Culture medium: Minimum Essential Medium (MEM) supplemented with 5-10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin
  • This compound stock: Prepare 10 mg/mL solution in DMSO, store at -20°C
  • Overlay medium: MEM containing 0.5-1.0% methylcellulose or agarose
  • Staining solution: 0.1% crystal violet in 10% formalin and 20% ethanol
  • Controls: Acyclovir (positive control), DMSO vehicle (negative control)
3.1.3 Step-by-Step Procedure
  • Cell preparation: Seed Vero cells in 12-well or 24-well plates at 2 × 10⁵ cells/mL and incubate at 37°C, 5% CO₂ until 90-95% confluent (typically 18-24 hours).
  • Virus inoculation: Dilute virus stock to approximately 30-50 plaque-forming units (PFU) per well in infection medium (MEM with 2% FBS). Remove culture medium from cells and inoculate with virus dilution, incubating for 1-2 hours with gentle rocking every 15 minutes.
  • Compound application: Prepare serial dilutions of this compound in overlay medium (0.1-100 μM range). After virus adsorption, remove inoculum and add compound-containing overlay medium.
  • Incubation: Incubate plates at 37°C, 5% CO₂ for 48-72 hours until plaques develop in control wells.
  • Plaque visualization: Remove overlay medium, fix cells with 10% formalin for 30 minutes, then stain with crystal violet solution for 20 minutes. Rinse gently with tap water and air dry.
  • Plaque quantification: Count plaques manually or using automated imaging systems. Calculate percentage inhibition relative to virus control wells.
3.1.4 Data Analysis and Quality Control
  • EC₅₀ calculation: Determine compound concentration that reduces plaque formation by 50% using non-linear regression analysis (four-parameter logistic curve).
  • Cytotoxicity assessment: In parallel, assess this compound cytotoxicity using MTT or XTT assays in uninfected cells to calculate CC₅₀ (50% cytotoxic concentration).
  • Therapeutic index: Calculate as ratio CC₅₀/EC₅₀.
  • Quality controls: Include virus control (no compound), cell control (no virus), and reference antiviral (acyclovir) in each experiment. Assay validity requires plaque counts of 30-100 in virus control wells.
Anti-HIV Screening Protocol
3.2.1 HIV-1 Infection Assay in H9 Lymphocytes

This protocol evaluates this compound's activity against HIV-1 in human T-lymphocyte cell lines, providing key parameters for antiretroviral efficacy [3].

Table 2: Key Parameters for HIV-1 Antiviral Screening

Parameter Specification Purpose
Cell line H9 lymphocytes (human T-cell line) HIV-1 replication
Virus strain HIV-1 IIIB Laboratory-adapted strain
Infection multiplicity 0.01-0.05 MOI Optimal infection level
Compound exposure 4-6 days Single replication cycle
Endpoint analysis p24 antigen production Viral replication measurement
Cytotoxicity Parallel MTT assay Selectivity index calculation
  • Cell preparation: Maintain H9 cells in RPMI-1640 with 10% FBS, 2 mM L-glutamine, and antibiotics at 0.5-1 × 10⁶ cells/mL.
  • Infection: Incubate cells with HIV-1 IIIB at 0.01-0.05 MOI for 2 hours at 37°C.
  • Compound treatment: Add serial dilutions of this compound (0.001-50 μM range) to infected cells, include untreated infected controls and uninfected cell controls.
  • Incubation: Culture for 4-6 days at 37°C, 5% CO₂.
  • Viral replication assessment: Harvest culture supernatants and quantify p24 antigen levels by ELISA.
  • Data analysis: Calculate EC₅₀ from dose-response curve of p24 reduction. Determine CC₅₀ from cytotoxicity assay and calculate selectivity index (SI = CC₅₀/EC₅₀).
Advanced Protocol: Drug-Resistant Strain Screening

This compound's activity against drug-resistant viruses represents a significant therapeutic advantage. This specialized protocol evaluates efficacy against resistant HSV and HIV strains [2].

  • Virus strains: Include ACV-phosphonoacetic acid-resistant HSV-1, thymidine kinase-deficient HSV-1, and multiple protease inhibitor-resistant HIV-1 strains (e.g., FHR-2).
  • Comparative assessment: Test this compound in parallel against wild-type and resistant strains using standardized plaque reduction or p24 production assays.
  • Fold-resistance calculation: Express results as fold-change in EC₅₀ compared to wild-type virus.
  • Mechanistic studies: For resistant strains showing maintained susceptibility, conduct time-of-addition assays and entry inhibition studies to elucidate mechanism.

Mechanism of Action and Additional Applications

Proposed Antiviral Mechanisms

This compound exhibits multiple proposed mechanisms of action across different viral pathogens:

  • HSV inhibition: Acts through a mechanism distinct from acyclovir, as demonstrated by its maintained activity against TK-deficient and ACV-resistant strains [2]. Studies suggest potential inhibition of viral entry or early-stage replication events.
  • HIV-1 inhibition: this compound derivatives function as maturation inhibitors, interfering with HIV-1 Gag processing and preventing proper viral capsid formation, similar to the clinically investigated bevirimat [3] [4]. This mechanism targets the late stage of the viral life cycle.
  • Dual-target potential: Select derivatives with both C-3 ester and C-28 amide modifications demonstrate potential for dual mechanisms, inhibiting both viral entry and maturation processes [3].
  • Broad-spectrum activity: Additional reported activities include inhibition of Epstein-Barr virus lytic cycle and feline leukemia virus, suggesting potential interaction with conserved viral or host factors [1].
Resistance Profile

A significant advantage of this compound is its maintained activity against clinically relevant drug-resistant viruses:

  • HSV resistance: No cross-resistance observed with ACV-resistant (TK-deficient) or phosphonoacetic acid-resistant HSV strains [2].
  • HIV resistance: Derivatives maintain activity against multiple protease inhibitor-resistant HIV strains and strains resistant to betulinic acid maturation inhibitors [3].

The following diagram illustrates the proposed antiviral mechanisms and corresponding experimental approaches for mechanism elucidation:

G Antiviral Mechanisms and Assessment Approaches for this compound cluster_HSV Herpes Simplex Virus (HSV) cluster_HIV Human Immunodeficiency Virus (HIV) cluster_Other Additional Antiviral Activities cluster_Assessment Experimental Assessment Methods MA This compound HSV1 Inhibition of viral entry or early replication MA->HSV1 HIV1 Viral maturation inhibition MA->HIV1 OTH1 Epstein-Barr virus lytic cycle inhibition MA->OTH1 OTH2 Feline leukemia virus inhibition MA->OTH2 HSV2 Targets non-TK pathway HSV1->HSV2 ASS1 Plaque reduction assay (HSV, Vero cells) HSV1->ASS1 HSV3 Active against ACV-resistant and TK-deficient strains HSV2->HSV3 ASS3 Time-of-addition studies HSV2->ASS3 HIV2 Interference with Gag processing (P24/P25) HIV1->HIV2 ASS2 p24 antigen ELISA (HIV, H9/MT-4 cells) HIV1->ASS2 HIV3 Active against PI-resistant and BA-resistant strains HIV2->HIV3 ASS4 Resistant strain profiling HIV3->ASS4

Additional Biological Activities

Beyond its direct antiviral effects, this compound exhibits several complementary biological activities that may enhance its therapeutic potential:

  • Antidiabetic properties: this compound derivatives demonstrate significant protein tyrosine phosphatase 1B (PTP-1B) inhibition (IC₅₀ values of 7.5-10.8 μM), suggesting potential for managing metabolic aspects of viral infections [5].
  • Anti-inflammatory effects: As a triterpenoid, this compound may modulate inflammatory pathways, potentially mitigating virus-induced inflammatory damage [1] [4].
  • Antitumor activity: Preliminary evidence suggests cytotoxic effects against certain tumor cell lines, though this requires further investigation in the context of virus-associated malignancies [1].

Research Applications and Implementation Notes

Practical Implementation Guidance

Successful implementation of this compound antiviral screening requires attention to several practical considerations:

  • Compound solubility: this compound requires DMSO for stock solution preparation (typically 10-50 mM). Final DMSO concentration in assays should not exceed 0.5% to maintain cell viability. For in vivo studies, formulate with appropriate vehicles such as PEG 400 or cremophor-based systems.
  • Stability considerations: Stock solutions in DMSO are stable at -20°C for at least 6 months. Working dilutions in aqueous buffers should be prepared fresh for each experiment.
  • Assay variability: Include appropriate internal controls (reference antivirals) in each experiment to normalize for inter-assay variability, particularly for natural product-derived compounds where potency may vary between batches.
  • Cytotoxicity timing: Conduct cytotoxicity assessments concurrently with antiviral assays, as triterpenoids may exhibit time-dependent cytotoxicity that could affect therapeutic index calculations.
Troubleshooting Common Issues
  • Poor solubility at working concentrations: Sonicate this compound in warm water bath (37°C) for 10-15 minutes before dilution. Consider preparing fresh stock solutions if precipitation persists.
  • High variability in HIV p24 assays: Ensure consistent cell passage number (maintain between passages 5-20) and use standardized virus stocks aliquoted to avoid freeze-thaw cycles.
  • Inconsistent plaque formation: Titrate virus stocks carefully to achieve optimal plaque count (30-100 per well) and maintain consistent overlay medium viscosity.
  • Cytotoxicity at antiviral concentrations: Implement shorter compound exposure periods (e.g., 2-4 hours post-infection) followed by removal to reduce cytotoxicity while maintaining antiviral effects.
Future Research Directions and Development Potential

The accumulating evidence for this compound's broad-spectrum antiviral activity suggests several promising research directions:

  • Combination therapy: Investigate synergistic interactions with established antivirals (e.g., acyclovir for HSV, protease inhibitors for HIV) to enhance efficacy and reduce resistance development.
  • Derivative optimization: Focus structural modification efforts on improving solubility and metabolic stability while maintaining the favorable resistance profile of the parent compound.
  • Host-directed therapy: Explore potential host-targeted effects, particularly given the broad-spectrum activity and PTP-1B inhibitory effects observed with related triterpenoids.
  • Advanced formulation: Develop targeted delivery systems to enhance bioavailability and tissue distribution, particularly for viral reservoir sites such as the central nervous system.

Conclusion

This compound represents a promising broad-spectrum antiviral candidate with demonstrated activity against multiple clinically significant pathogens, including drug-resistant strains. The standardized protocols and comprehensive data presented in these Application Notes provide researchers with robust methodologies for evaluating this compound's antiviral potential in various screening contexts. The unique mechanistic profile of this compound, particularly its activity against resistant viruses and potential dual mechanisms of action, positions it as a valuable scaffold for future antiviral development.

Continued investigation through the described protocols, combined with thoughtful structural optimization and mechanistic studies, may yield novel therapeutic agents addressing critical unmet needs in antiviral therapy, particularly in the era of increasing antiviral resistance.

References

Comprehensive Application Notes and Protocols: Moronic Acid Methyl Esters as Dual PPARα/γ Agonists for Diabetes Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PPARs and Therapeutic Potential

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptor proteins that function as transcription factors regulating gene expression and play essential roles in regulating cellular differentiation, development, and metabolism of carbohydrates, lipids, and proteins. The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct physiological functions and tissue distributions. PPARα is expressed primarily in tissues with high fatty acid oxidation rates like liver, heart, and brown adipose tissue, where it regulates lipid metabolism and circulating lipid levels. PPARγ is predominantly expressed in adipose tissue and plays a crucial role in adipocyte differentiation, lipid storage, and glucose homeostasis. These receptors function by heterodimerizing with the retinoid X receptor (RXR) and binding to specific DNA regions called PPAR response elements (PPREs) in target genes, thereby regulating their transcription [1].

Moronic acid methyl ester (MAME), a natural compound derived from botanical sources, has emerged as a promising dual PPARα/γ agonist with significant potential for managing metabolic disorders. The simultaneous activation of both PPARα and PPARγ may offer synergistic benefits for treating type 2 diabetes and dyslipidemia, addressing both hyperglycemia and abnormal lipid profiles commonly observed in metabolic syndrome. PPARγ activation enhances insulin sensitivity and promotes adipocyte differentiation, while PPARα activation increases fatty acid oxidation and lowers triglyceride levels, together providing complementary mechanisms for metabolic regulation [2]. This application note provides comprehensive experimental protocols and data for evaluating MAME's effects on PPAR activation and its downstream metabolic consequences, offering researchers a detailed framework for investigating this promising therapeutic candidate.

Experimental Findings on this compound Methyl Ester

In Vivo Efficacy and Glucose Metabolism

Comprehensive investigation of MAME in experimental diabetic models has demonstrated significant antidiabetic and antidyslipidemic activities. In acute administration studies using diabetic and normoglycemic male CD1 mice, MAME exhibited dose-dependent antihyperglycemic effects, with optimal activity observed at 50 mg/kg dosage. The compound significantly opposed hyperglycemic peaks in oral glucose tolerance tests, indicating enhanced glucose handling capacity. In subacute studies administering 50 mg/kg daily for 8 days, MAME treatment resulted in significant reductions in both blood glucose and triglyceride levels compared to diabetic control groups, demonstrating its dual beneficial effects on carbohydrate and lipid metabolism [2].

Gene Expression and Protein Effects

Molecular analyses revealed that MAME's metabolic benefits correlate with modulation of key regulatory genes in adipose tissue. Quantitative PCR demonstrated that MAME treatment significantly upregulated mRNA expression of PPARα, PPARγ, adiponectin, and glucose transporter type 4 (GLUT4) compared to diabetic controls. This enhanced expression profile suggests that MAME improves insulin sensitivity through multiple coordinated mechanisms: PPARγ activation promotes adipocyte differentiation and enhances insulin sensitivity; PPARα activation increases fatty acid oxidation; adiponectin elevation improves insulin sensitivity and reduces inflammation; and GLUT4 overexpression facilitates glucose uptake into cells. Additionally, MAME administration resulted in decreased expression of inflammatory markers including interleukin-1β (IL-1β) and monocyte chemoattractant protein 1 (MCP-1), indicating potential anti-inflammatory effects that may further contribute to its metabolic benefits [2].

Molecular Interactions and Binding Characteristics

Table 1: Experimental Findings for this compound Methyl Ester (MAME)

Parameter Findings Experimental Model
Optimal Effective Dose 50 mg/kg CD1 mice (acute administration)
Treatment Duration 8 days (subacute study) CD1 mice
Glucose Metabolism Significant reduction in glycemia; improved glucose tolerance Diabetic and normoglycemic mice
Lipid Metabolism Decreased triglyceride levels Diabetic mice
Gene Expression Increased PPARα, PPARγ, adiponectin, and GLUT4 mRNA Mouse adipose tissue
Inflammatory Markers Decreased IL-1β and MCP-1 Mouse adipose tissue
Proposed Mechanism Insulin sensitization through PPAR activation and enhanced glucose uptake Multiple models

Experimental Protocols

In Vivo Evaluation Protocols
3.1.1 Animal Study Design and Compound Administration

For evaluating the antidiabetic potential of MAME, employ male CD1 mice rendered diabetic using appropriate methods (e.g., streptozotocin injection or genetic models). House animals under controlled conditions (12-hour light/dark cycle, 23°C, ad libitum access to water) with approval from the institutional animal care committee. Prepare MAME as a suspension in suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration. For acute dose-response studies, administer single doses of MAME (10-160 mg/kg) to fasted diabetic mice and monitor blood glucose levels at regular intervals (0, 1, 2, 4, 6, and 8 hours) using a glucose meter. For oral glucose tolerance tests, fast mice overnight, administer MAME (50 mg/kg) or vehicle, followed by glucose load (2 g/kg) 30 minutes later, and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. For subacute studies, administer MAME (50 mg/kg/day) for 8 days and monitor physiological parameters daily [2].

3.1.2 Blood Collection and Tissue Processing

Collect blood samples from the tail vein or cardiac puncture under appropriate anesthesia. For serum preparation, allow blood to clot at room temperature for 30 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C. Aliquot serum and store at -80°C until analysis. For tissue collection, euthanize animals by approved methods (e.g., CO₂ asphyxiation or anesthetic overdose), then rapidly excise adipose tissue (epididymal and perirenal), liver, and skeletal muscle. Rinse tissues in ice-cold phosphate-buffered saline (PBS), blot dry, and either: (1) snap-freeze in liquid nitrogen for RNA and protein analysis, or (2) place in formalin for histological studies. For RNA studies, stabilize tissue in RNAlater solution at 4°C overnight before freezing at -80°C [2].

Molecular Biology Methods
3.2.1 RNA Isolation and Gene Expression Analysis

Extract total RNA from adipose tissue using commercial kits (e.g., TRIzol reagent or silica membrane columns) according to manufacturer protocols. Assess RNA quality and concentration using spectrophotometry (A260/A280 ratio >1.8) or microfluidic analysis. Synthesize cDNA using reverse transcription kits with oligo(dT) and random primers. Perform quantitative real-time PCR using SYBR Green or TaqMan chemistry with specific primers for target genes (PPARα, PPARγ, adiponectin, GLUT4, PTP-1B, IL-1β, MCP-1) and housekeeping genes (β-actin, GAPDH, or 18S rRNA). Use the 2^(-ΔΔCt) method to calculate relative gene expression normalized to housekeeping genes and expressed relative to control groups. Include no-template controls and perform reactions in triplicate to ensure reproducibility [2].

3.2.2 In Silico Molecular Docking Studies

Conduct computational docking studies to investigate MAME's binding to PPARα and PPARγ. Retrieve crystal structures of PPARα (PDB ID: 1I7G) and PPARγ (PDB ID: 2PRG) from the Protein Data Bank. Prepare proteins by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges using appropriate software. Generate the three-dimensional structure of MAME and optimize its geometry using molecular mechanics methods. Perform flexible ligand docking using programs such as AutoDock Vina or GOLD, defining the binding site around the known ligand-binding domain. Validate docking protocol by re-docking native ligands and comparing with crystallographic poses. Analyze binding interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and calculate binding energies to predict binding affinity and stability [2].

Table 2: Key Experimental Protocols for Evaluating PPAR Activation

Assay Type Key Parameters Methods and Measurements
In Vivo Glucose Metabolism Dose: 50 mg/kg MAME; Duration: 8 days Blood glucose monitoring, oral glucose tolerance tests
Gene Expression Analysis qPCR of adipose tissue RNA extraction, cDNA synthesis, quantitative PCR with specific primers
Molecular Docking PPARα and PPARγ ligand binding domains Protein preparation, flexible docking, binding interaction analysis
Biochemical Analysis Serum parameters Glucose, triglycerides, adiponectin measurements
Tissue Collection Adipose, liver, muscle Snap-freezing, formalin fixation, RNA stabilization

Research Applications and Implications

The experimental findings and protocols presented herein demonstrate that MAME functions as a dual PPARα/γ activator with significant potential for managing metabolic diseases. The coordinated upregulation of PPARα, PPARγ, adiponectin, and GLUT4 expression provides a compelling multi-target mechanism for addressing both hyperglycemia and dyslipidemia in type 2 diabetes and metabolic syndrome. The anti-inflammatory effects observed through reduction of IL-1β and MCP-1 further enhance its therapeutic profile, as chronic inflammation is increasingly recognized as a key contributor to insulin resistance and diabetic complications [2].

These application notes provide researchers with standardized protocols for evaluating MAME's effects across multiple experimental systems, from in vivo models to molecular analyses. The detailed methodologies enable consistent investigation and comparison across research laboratories, facilitating further development of this promising compound. Future research directions should include investigation of MAME's effects on additional metabolic parameters, examination of potential interactions with other nuclear receptors, assessment of long-term safety and efficacy profiles, and exploration of structure-activity relationships to potentially enhance potency and selectivity. The dual PPARα/γ activation strategy exemplified by MAME represents a promising approach for developing more effective treatments for complex metabolic disorders that involve both glucose and lipid dysregulation [2].

Signaling Pathway and Experimental Workflow

MAME_Administration MAME_Administration PPARα_Activation PPARα_Activation MAME_Administration->PPARα_Activation Activates PPARγ_Activation PPARγ_Activation MAME_Administration->PPARγ_Activation FA_Oxidation FA_Oxidation PPARα_Activation->FA_Oxidation Increases Adiponectin_Release Adiponectin_Release PPARα_Activation->Adiponectin_Release Stimulates GLUT4_Expression GLUT4_Expression PPARγ_Activation->GLUT4_Expression Upregulates PPARγ_Activation->Adiponectin_Release Stimulates Triglyceride_Reduction Triglyceride_Reduction FA_Oxidation->Triglyceride_Reduction Glucose_Uptake Glucose_Uptake GLUT4_Expression->Glucose_Uptake Facilitates Adiponectin_Release->Glucose_Uptake Enhances Inflammation_Reduction Inflammation_Reduction Adiponectin_Release->Inflammation_Reduction Mediates

MAME Signaling Pathway and Metabolic Effects This diagram illustrates the proposed mechanism of action for this compound methyl ester (MAME) through dual activation of PPARα and PPARγ, leading to improved glucose metabolism, reduced triglycerides, and decreased inflammation.

Experimental Workflow for PPAR Activation Studies

Animal_Model_Preparation Animal_Model_Preparation Treatment_Groups Treatment_Groups Animal_Model_Preparation->Treatment_Groups Randomize into Metabolic_Parameters Metabolic_Parameters Treatment_Groups->Metabolic_Parameters Assess Tissue_Collection Tissue_Collection Treatment_Groups->Tissue_Collection Process for Data_Integration Data_Integration Metabolic_Parameters->Data_Integration Physiological data RNA_Isolation RNA_Isolation Tissue_Collection->RNA_Isolation Extract from Gene_Expression_Analysis Gene_Expression_Analysis RNA_Isolation->Gene_Expression_Analysis Perform Gene_Expression_Analysis->Data_Integration Experimental results Molecular_Docking_Studies Molecular_Docking_Studies Molecular_Docking_Studies->Data_Integration Computational results

PPAR Activation Study Workflow This diagram outlines the comprehensive experimental workflow for evaluating PPAR activation by this compound methyl ester, integrating in vivo studies, molecular biology techniques, and computational approaches.

References

Introduction to Moronic Acid and GLUT4 Expression Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Impaired glucose uptake in insulin-sensitive tissues like skeletal muscle is a hallmark of Type 2 Diabetes (T2D), often linked to dysregulation of the glucose transporter GLUT4 [1]. Skeletal muscle is the major site of postprandial glucose disposal, and analyzing GLUT4 expression and translocation is crucial in diabetes research [1]. This document provides detailed protocols for the analysis of moronic acid-induced GLUT4 expression, covering cell-based assays, molecular techniques, and imaging. The methodologies are designed for researchers investigating natural compounds for T2D therapeutics.

Experimental Protocols

Cell Culture and Differentiation
  • Purpose: To establish an in vitro model of insulin-responsive skeletal muscle for GLUT4 expression and translocation studies.
  • Materials:
    • C2C12 mouse myoblast cell line (ATCC CRL-1772).
    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
    • Differentiation Medium: DMEM supplemented with 2% Horse Serum.
    • This compound (e.g., Sigma-Aldrich, ≥95% purity), dissolved in DMSO.
    • Insulin (positive control), dissolved in sterile water or buffer.
  • Procedure:
    • Cell Seeding: Seed C2C12 myoblasts in appropriate culture vessels (e.g., 6-well plates for RNA/protein analysis, glass-bottom dishes for imaging).
    • Differentiation: Once cells reach ~80-90% confluence, switch the growth medium to differentiation medium. Refresh the differentiation medium every 48 hours. Myotube formation is typically observed within 3-5 days.
    • Treatment: Differentiated myotubes are serum-starved for 4-6 hours before treatment.
      • Vehicle Control: Differentiated myotubes treated with DMSO (e.g., 0.1% v/v).
      • This compound Treatment: Treat myotubes with a concentration range of this compound (e.g., 1-50 µM) for a specified duration (e.g., 6-24 hours).
      • Positive Control: Treat myotubes with 100 nM insulin for 15-30 minutes to stimulate maximal GLUT4 translocation.
RNA Extraction and Quantitative PCR (qPCR)
  • Purpose: To quantify changes in GLUT4 (SLC2A4) mRNA expression levels following this compound treatment.
  • Materials: TRIzol reagent, Chloroform, Isopropanol, 75% Ethanol, Nuclease-free water, cDNA synthesis kit, SYBR Green qPCR master mix, primers for SLC2A4 and housekeeping genes (e.g., GAPDH, β-Actin).
  • Procedure:
    • RNA Extraction: Lyse cells in TRIzol. Add chloroform, separate phases by centrifugation, and precipitate RNA from the aqueous phase with isopropanol. Wash the pellet with 75% ethanol and resuspend in nuclease-free water.
    • cDNA Synthesis: Use 1 µg of total RNA for reverse transcription into cDNA following the manufacturer's protocol.
    • qPCR Setup: Prepare reactions with SYBR Green master mix, cDNA, and forward/reverse primers.
      • SLC2A4 Forward: 5'-CTG CTG GGC TTC TCT AAC CT-3'
      • SLC2A4 Reverse: 5'-CAG CCA GGT CAA GAA CAT CA-3'
    • Data Analysis: Calculate fold-change in gene expression using the 2^(-ΔΔCt) method, normalizing SLC2A4 Ct values to housekeeping genes and relative to the vehicle control.
Protein Extraction and Western Blotting
  • Purpose: To detect and quantify GLUT4 protein levels in total cell lysates and subcellular fractions.
  • Materials: RIPA Lysis Buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, Nitrocellulose/PVDF membrane, GLUT4 primary antibody (e.g., Santa Cruz Biotechnology, sc-53566), HRP-conjugated secondary antibody, ECL detection reagent.
  • Procedure:
    • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to remove debris and collect the supernatant.
    • Quantification and Separation: Determine protein concentration using the BCA assay. Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
    • Transfer and Blocking: Transfer proteins to a nitrocellulose membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour.
    • Antibody Incubation: Incubate with primary anti-GLUT4 antibody (dilution as per manufacturer's recommendation) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: Develop the blot using an ECL reagent and visualize using a chemiluminescence imager. Normalize GLUT4 band intensity to a loading control like β-Actin or GAPDH.
Visualization of GLUT4 Translocation
  • Purpose: To visually confirm the translocation of GLUT4 from intracellular stores to the plasma membrane in live cells. The following protocol is adapted from a recent study utilizing localization-selective fluorescent probes [2].
  • Materials:
    • Differentiated C2C12 myotubes expressing PYP-tagged GLUT4 (requires transfection or generation of stable cell line).
    • PCAF-Based Fluorescent Probes: Cell-permeable probe (e.g., PCAForange) and cell-impermeable probe (e.g., PCAFblue) [2].
    • Live-cell imaging setup with controlled environment (5% CO₂, 37°C).
  • Procedure [2]:
    • Staining Intracellular GLUT4: Incubate live cells with the cell-permeable PCAForange probe. This probe selectively labels intracellular PYP-tagged GLUT4 without binding to cell-surface proteins.
    • Staining Cell-Surface GLUT4: After washing, treat the cells with the cell-impermeable PCAFblue probe. This probe selectively labels only the PYP-tagged GLUT4 molecules that are present on the cell surface.
    • Stimulation and Imaging: Treat cells with this compound or insulin. Use time-lapse confocal microscopy to track the distinct fluorescent signals.
    • Analysis: Co-localization of the orange signal (intracellular) with the blue signal (plasma membrane) indicates translocation. The ratio of cell-surface GLUT4 to total GLUT4 can be quantified over time.

Data Presentation and Analysis

The tables below summarize the expected outcomes and analytical parameters for the described experiments.

Table 1: Expected qPCR and Western Blot Results for this compound Treatment

Treatment Group GLUT4 mRNA Fold-Change Total GLUT4 Protein Level Membrane-Associated GLUT4
Vehicle Control 1.0 ± 0.1 1.0 ± 0.1 Baseline
This compound (10 µM) 2.5 ± 0.3 1.8 ± 0.2 ++
This compound (25 µM) 3.8 ± 0.4 2.5 ± 0.3 +++
Insulin (100 nM) 1.2 ± 0.2 1.1 ± 0.1 ++++

Table 2: Key Parameters for GLUT4 Translocation Imaging Assay

Parameter Specification Purpose
Probes PCAForange (cell-permeable), PCAFblue (cell-impermeable) Differential labeling of intracellular vs. cell-surface GLUT4 [2]
Excitation/Emission e.g., 548/573 nm (Orange); 405/452 nm (Blue) Signal distinction
Critical Step Sequential staining: intracellular first, then surface Prevents probe interference
Quantitative Metric Ratio of surface fluorescence to total fluorescence over time Measures translocation efficiency

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the proposed mechanism of action of this compound within the context of skeletal muscle insulin signaling pathways [1].

workflow GLUT4 Analysis Experimental Workflow start Start: Culture C2C12 Myoblasts diff Differentiate into Myotubes start->diff treat Treat with This compound diff->treat split Harvest Cells treat->split western Western Blot split->western Protein pcr qPCR Analysis split->pcr RNA imaging GLUT4 Imaging split->imaging Live Cells analyze Data Integration & Analysis western->analyze pcr->analyze imaging->analyze

signaling Proposed this compound Signaling in Insulin Pathway insulin Insulin Receptor irs1 IRS-1 insulin->irs1 Activation pi3k PI3K irs1->pi3k Recruits akt Akt pi3k->akt Activates as160 AS160 akt->as160 Phosphorylates glut4_int GLUT4 Storage Vesicles as160->glut4_int Releases Inhibition glut4_pm GLUT4 at Plasma Membrane glut4_int->glut4_pm Translocation glucose Glucose Uptake glut4_pm->glucose moronic This compound moronic->pi3k Potential Activation moronic->akt Potential Activation moronic->glut4_int Potential Direct Transcription/Trafficking

Conclusion

These application notes provide a comprehensive framework for analyzing the effects of this compound on GLUT4 expression and translocation. The integration of molecular biology techniques with advanced, multi-color live-cell imaging allows for a robust investigation of its potential as a therapeutic agent for T2D. The provided workflows and pathway visualizations serve as a guide for researchers to generate quantitative data, elucidate mechanisms of action, and contribute to the development of novel diabetes treatments.

References

Application Notes and Protocols: Inhibition of Epstein-Barr Virus Lytic Cycle by Moronic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EBV Lytic Cycle and Therapeutic Targeting

The Epstein-Barr virus (EBV) is a ubiquitous human gammaherpesvirus that infects more than 90% of the global population and establishes lifelong persistence in host cells [1]. EBV employs a biphasic infection cycle consisting of latent and lytic phases to maintain its life cycle and facilitate transmission. During latency, the virus expresses limited genes and remains largely dormant within memory B-cells, thus evading immune detection [1] [2]. However, upon receiving specific stimuli, EBV can reactivate into the lytic cycle, initiating a cascade of viral gene expression that culminates in the production of infectious viral particles [1]. The lytic cycle is not merely essential for viral spread but also significantly contributes to EBV-associated oncogenesis through the expression of lytic proteins that induce growth factors, oncogenic cytokines, and genomic instability in host cells [1] [3].

The switch from latency to lytic replication is primarily triggered by two immediate-early (IE) viral transcription factors: Zta (encoded by the BZLF1 gene) and Rta (encoded by the BRLF1 gene) [4] [5]. These master regulators activate early viral promoters, initiating viral DNA replication and subsequent expression of late structural genes, ultimately leading to virion assembly and release [1]. While latent infection has long been the primary focus of oncogenesis research, recent evidence indicates that the lytic cycle plays a crucial role in tumor development and maintenance through paracrine signaling effects and the establishment of a tumor-promoting microenvironment [1] [3]. Consequently, targeting the lytic cycle has emerged as a promising therapeutic strategy for EBV-associated malignancies, with moronic acid representing a novel structural lead for anti-EBV drug development [4].

Mechanism of Action and Quantitative Profiling of this compound

Molecular Mechanism of Lytic Cycle Inhibition

This compound, a natural compound found in galls of Rhus chinensis and Brazilian propolis, exerts its anti-EBV activity by specifically targeting key regulatory steps in the viral lytic replication cascade [4] [6]. Immunoblotting and flow cytometry analyses have demonstrated that at a concentration of 10 µM, this compound effectively inhibits the expression of critical viral proteins, including the immediate-early transactivators Rta and Zta, as well as the early protein EA-D following lytic induction with sodium butyrate [4]. The primary mechanism of action involves specific interference with the transactivation function of Rta, as evidenced by promoter-reporter assays showing that this compound inhibits Rta's capacity to activate promoters containing Rta-response elements (RREs) [4] [6].

Notably, this compound does not directly affect the transactivation function of Zta, indicating a targeted mechanism rather than general suppression of cellular transcription [4]. Since the expression of Zta, EA-D, and many downstream EBV lytic genes depends on Rta function, the inhibition of Rta transcriptional activity by this compound results in a cascade effect that substantially reduces the production of infectious EBV particles after lytic induction [4] [6]. This specific mechanism distinguishes this compound from other anti-herpetic compounds and positions it as a valuable molecular tool for studying Rta-mediated transcription and as a promising lead compound for targeted anti-EBV therapeutic development.

Quantitative Profiling of Antiviral Efficacy

Table 1: Efficacy Profile of this compound Against EBV Lytic Cycle Proteins

Target Protein Lytic Stage Function Inhibition by this compound Cellular Assay
Rta (BRLF1) Immediate-Early Master transcriptional regulator Direct inhibition Immunoblotting, Promoter assay
Zta (BZLF1) Immediate-Early Transcriptional activator, Replication initiator Indirect inhibition Flow cytometry, Immunoblotting
EA-D (BMRF1) Early DNA polymerase processivity factor Complete suppression Immunoblotting
Viral particle production Late Infectious virion formation Substantial reduction Viral titer quantification

Table 2: Comparative Analysis of this compound and Reference Compounds in EBV Inhibition

Compound Class Primary Target Effective Concentration Therapeutic Index Development Status
This compound Triterpenoid Rta transactivation 10 µM Not reported Preclinical research
Valproic acid (VPA) Short-chain fatty acid HDAC inhibition 1-2 mM Narrow Approved for epilepsy
Maribavir (MBV) Benzimidazole UL97 kinase 1-10 µM Favorable Approved for CMV
Ganciclovir (GCV) Nucleoside analog Viral DNA polymerase 5-10 µM Narrow Approved for CMV/HSV
Rapamycin Macrolide mTOR pathway 1-10 nM Narrow Approved for transplant

The quantitative profiling data clearly demonstrate that this compound achieves significant antiviral effects at micromolar concentrations, with a specific mechanism focused on disrupting the initial wave of immediate-early gene expression, particularly Rta-mediated transactivation [4]. This targeted approach contrasts with broader epigenetic modulators like valproic acid and represents a more direct strategy for controlling EBV lytic replication compared to antiviral nucleoside analogs that target downstream processes in the viral life cycle [3].

Experimental Protocols and Methodologies

Cell Culture and Lytic Induction Protocol

Purpose: To establish a robust system for evaluating this compound's inhibitory effects on EBV lytic replication in laterally infected cells.

Materials:

  • P3HR-1 cells (EBV-positive Burkitt lymphoma cell line with inducible lytic cycle)
  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • Lytic induction agents: Sodium butyrate (NaB, 3 mM) or TPA (40 ng/mL)
  • This compound stock solution (10 mM in DMSO)
  • Control: DMSO vehicle alone

Procedure:

  • Maintain P3HR-1 cells in exponential growth phase in complete RPMI-1640 medium at 37°C with 5% CO₂.
  • Seed cells at a density of 5 × 10⁵ cells/mL in 6-well plates.
  • Pre-treat cells with this compound (10 µM final concentration) or vehicle control for 2 hours prior to lytic induction.
  • Induce lytic cycle by adding sodium butyrate (3 mM final concentration) to appropriate wells.
  • Incubate cells for 24-48 hours post-induction for subsequent analysis.
  • Harvest cells for protein extraction, RNA isolation, or flow cytometry analysis.

Technical Notes: Cell viability should be monitored throughout the experiment using trypan blue exclusion or MTT assays to ensure that observed effects are not due to general cytotoxicity. The optimal concentration of sodium butyrate may require titration for different cell lines, with P3HR-1 cells typically showing robust induction at 3 mM [4] [7].

Western Blot Analysis for Lytic Protein Detection

Purpose: To quantitatively assess the effect of this compound on the expression of key EBV lytic proteins.

Materials:

  • RIPA lysis buffer with protease inhibitors
  • Primary antibodies: Anti-Rta, anti-Zta, anti-EA-D (BMRF1), and anti-β-actin (loading control)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Harvest cells by centrifugation at 500 × g for 5 minutes.
  • Lyse cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation at 12,000 × g for 15 minutes at 4°C.
  • Determine protein concentration in supernatants using BCA assay.
  • Separate 30-50 µg of total protein by SDS-PAGE (10-12% gels) and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
  • Wash membranes 3× with TBST, then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Develop blots using ECL reagent and image with a digital detection system.
  • Quantify band intensities using image analysis software (e.g., ImageJ), normalizing to β-actin loading control.

Technical Notes: The original research utilized specific antibody dilutions of 1:100 for anti-BMRF1 [8]. Appropriate positive controls (lytically induced cells without this compound) and negative controls (uninduced cells) should be included in each experiment. Time-course experiments (24, 48, 72 hours post-induction) are recommended to capture the dynamic expression patterns of immediate-early, early, and late lytic proteins [4].

Flow Cytometry for Lytic Protein Expression

Purpose: To quantify the percentage of cells expressing lytic antigens and assess population-level effects of this compound treatment.

Materials:

  • Fixation buffer (4% paraformaldehyde in PBS)
  • Permeabilization buffer (0.1% Triton X-100 in PBS)
  • Fluorescently conjugated antibodies against Zta or EA-D
  • Flow cytometry staining buffer (PBS with 1% BSA)
  • Appropriate isotype controls

Procedure:

  • Harvest 1 × 10⁶ cells per condition by centrifugation at 300 × g for 5 minutes.
  • Wash cells once with cold PBS.
  • Fix cells with 4% PFA for 15 minutes at room temperature.
  • Permeabilize cells with 0.1% Triton X-100 for 10 minutes on ice.
  • Block with 2% BSA in PBS for 30 minutes at room temperature.
  • Stain with fluorescently conjugated primary antibodies for 1 hour at room temperature in the dark.
  • Wash cells twice with flow cytometry staining buffer.
  • Resuspend in staining buffer and analyze using a flow cytometer.
  • Analyze data using FlowJo or similar software, gating on single cells and comparing to isotype controls.

Technical Notes: Intracellular staining requires careful optimization of antibody concentrations and permeabilization conditions. The original study confirmed this compound's inhibition of Zta and EA-D expression using this methodology [4]. Including a viability dye (e.g., propidium iodide) can help exclude dead cells from analysis.

Promoter-Reporter Assay for Rta Transactivation Function

Purpose: To directly evaluate the effect of this compound on Rta-mediated transcriptional activation.

Materials:

  • Reporter plasmid containing Rta-response element (RRE) driving luciferase expression
  • Rta expression plasmid
  • Control empty vector
  • Luciferase assay system
  • Transfection reagent (e.g., Lipofectamine 3000)

Procedure:

  • Seed HEK293 or DG75 cells in 24-well plates at 2 × 10⁵ cells/well and incubate overnight.
  • Co-transfect cells with Rta expression plasmid (100 ng) and RRE-luciferase reporter (500 ng) using appropriate transfection reagent.
  • Treat transfected cells with this compound (10 µM) or vehicle control 6 hours post-transfection.
  • Harvest cells 24-48 hours post-transfection in passive lysis buffer.
  • Measure luciferase activity using a luminometer and normalize to total protein concentration.
  • Calculate fold activation relative to empty vector control and percentage inhibition by this compound.

Technical Notes: This assay specifically demonstrated that this compound interferes with Rta's capacity to activate promoters containing Rta-response elements [4] [6]. Include appropriate controls such as promoterless reporter and empty expression vector to establish baseline activity. Normalization to a co-transfected control (e.g., Renilla luciferase) can account for transfection efficiency variations.

Therapeutic Applications and Development Potential

The discovery that this compound effectively inhibits EBV lytic replication by targeting Rta transactivation function positions this natural compound as a promising therapeutic candidate for EBV-associated malignancies [4] [6]. The lytic cycle contributes to oncogenesis through multiple mechanisms, including the production of viral proteins with direct oncogenic properties, induction of genomic instability in infected cells, and secretion of growth factors and immunosuppressive cytokines that create a favorable tumor microenvironment [1] [3]. By suppressing lytic replication, this compound may interrupt these paracrine signaling networks that support tumor growth and maintenance.

This compound represents a novel structural lead for anti-EBV drug development rather than a direct therapeutic agent itself [4]. Its natural product origin provides a chemical scaffold that medicinal chemists can optimize for improved potency, selectivity, and pharmacological properties. Structure-activity relationship (SAR) studies could identify key functional groups responsible for its anti-EBV activity, potentially leading to synthetic analogs with enhanced therapeutic indexes. Furthermore, this compound could be explored in combination therapies with other antiviral agents or conventional chemotherapeutics, particularly since recent approaches have investigated both lytic cycle inhibition and intentional lytic induction (combined with nucleoside analogs) as contrasting strategies for EBV-associated malignancies [3] [8].

The development of this compound or its derivatives faces several challenges typical of natural product drug development, including optimization of bioavailability, metabolic stability, and synthesis scalability. However, its unique mechanism of action specifically targeting Rta function provides a valuable tool for probing EBV biology and a promising starting point for novel antiviral therapeutics. Future research directions should include in vivo efficacy studies in appropriate EBV-positive tumor models, detailed mechanistic studies to elucidate the precise molecular interactions between this compound and the Rta transcription complex, and comprehensive toxicological profiling to establish preliminary safety parameters.

Visual Overviews

Mechanism of Action and Experimental Assessment

G LyticInduction Lytic Induction (Sodium Butyrate/TPA) ZtaRtaExpression Zta & Rta Expression (Immediate-Early Genes) LyticInduction->ZtaRtaExpression EarlyGeneExpression Early Gene Expression (EA-D, BHRF1, BALF1) ZtaRtaExpression->EarlyGeneExpression ViralReplication Viral DNA Replication EarlyGeneExpression->ViralReplication LateGeneExpression Late Gene Expression (Structural Proteins) ViralReplication->LateGeneExpression VirionProduction Infectious Virion Production LateGeneExpression->VirionProduction MoronicAcid This compound (10µM) InhibitRta Inhibits Rta Transactivation Function MoronicAcid->InhibitRta BlockExpression Blocks Downstream Gene Expression Cascade InhibitRta->BlockExpression Assay3 Promoter-Reporter Assay InhibitRta->Assay3 ReduceParticles Reduces Viral Particle Production BlockExpression->ReduceParticles Assay1 Western Blot BlockExpression->Assay1 Assay2 Flow Cytometry BlockExpression->Assay2 Assay4 Viral Titer Quantification ReduceParticles->Assay4

Experimental Workflow for Efficacy Assessment

G Start Cell Culture (EBV-positive P3HR1 cells) Pretreat Pre-treatment with This compound (10µM, 2hr) Start->Pretreat Induce Lytic Induction (Sodium Butyrate 3mM) Pretreat->Induce Incubate Incubate 24-48 hours Induce->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis Harvest->Analysis WB Western Blot (Rta, Zta, EA-D, β-actin) Analysis->WB FC Flow Cytometry (Zta, EA-D expression) Analysis->FC Promoter Promoter-Reporter Assay (Rta transactivation) Analysis->Promoter Titer Viral Titer Quantification (Particle production) Analysis->Titer

Conclusion

This compound represents a promising natural product-derived inhibitor of EBV lytic replication with a unique mechanism of action targeting Rta transactivation function. The comprehensive experimental protocols outlined herein provide researchers with robust methodologies for evaluating this compound's anti-EBV activity and characterizing its mechanism of action. As understanding of the lytic cycle's contribution to EBV-associated oncogenesis continues to evolve, targeted therapeutic approaches such as this compound inhibition offer valuable strategies for disrupting the viral life cycle and potentially preventing virus-mediated tumorigenesis. Further development of this compound derivatives and detailed mechanistic studies will help realize the full therapeutic potential of this novel antiviral compound.

References

moronic acid solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Biological Activity

Moronic acid (CAS# 6713-27-5) is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₆O₃ and a molecular weight of 454.68 g/mol [1] [2] [3]. It is a natural product extracted from plants such as Rhus javanica (a sumac) and mistletoe (Phoradendron reichenbachianum) [1] [2].

Its primary documented biological activities include [1] [4] [5]:

  • Antiviral Activity: It shows significant activity against HIV, Herpes Simplex Virus (HSV), and Epstein-Barr Virus (EBV). It inhibits HIV replication and demonstrates oral therapeutic efficacy in HSV-infected mouse models.
  • Anti-inflammatory Activity: It has been shown to improve inflammatory bowel disease in mice by inhibiting the ROS-NF-κB-NLRP3 signaling pathway in intestinal macrophages.
  • Antidiabetic Potential: It exhibits sustained antidiabetic and antihyperglycemic action, possibly mediated by insulin sensitization and inhibition of 11β-HSD 1.

Solubility and Storage Conditions

Proper handling of this compound is crucial for maintaining its stability and ensuring the reproducibility of experimental results.

Solubility Profile

This compound is sparingly soluble in aqueous solutions but dissolves in various organic solvents. The table below summarizes its solubility data:

Solvent Solubility Conditions / Notes
DMSO ~18.6 mg/mL (~40.91 mM) [5] May require warming to 37°C and brief sonication [1] [5].
Chloroform Sparingly soluble (1-10 mg/mL) [3] -
Dichloromethane Soluble [1] -
Ethyl Acetate Soluble [1] -
Acetone Soluble [1] -
Methanol Slightly soluble (0.1-1 mg/ml) [3] -

For in vivo studies, it can be formulated for injection using a mixture of DMSO, PEG300, Tween 80, and saline (10:40:5:45), or for oral administration by suspending in 0.5% carboxymethylcellulose sodium (CMC Na) [5] [6].

Stock Solution Preparation
  • Calculating Mass: Use the formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (454.68).
  • Preparation: To prepare a 10 mM solution in DMSO, add 1 mL of DMSO to 4.55 mg of this compound.
  • Solubilization: Warm the vial at 37°C and shake it briefly in an ultrasonic bath to achieve complete dissolution [1].
Storage Recommendations

Long-term stability requires proper storage conditions as outlined below:

Form Temperature Stability Duration
Powder -20°C, desiccated [1] 3 years [5] [6]
Stock Solution (in DMSO) -80°C 6 months [5] [6]
Stock Solution (in DMSO) -20°C 1 month [5] [6]
  • Handling Note: Before opening, always allow the vial to equilibrate to room temperature for at least an hour to prevent condensation and moisture absorption, which can degrade the compound [1].
  • Stability Caution: The compound has a melting point of approximately 212°C (with decomposition), indicating thermal sensitivity [3] [6].

Experimental Protocols

Protocol 1: In Vitro Anti-HIV Activity Assessment

This protocol is based on methods used to evaluate this compound's inhibition of viral replication [5].

  • Cell Culture: Maintain H9 lymphocytes in appropriate culture medium.
  • Infection: Infect cells with HIV-1 strain NL4-3.
  • Compound Treatment: Treat infected cells with a serial dilution of this compound (e.g., from 0.1 μg/mL to 50 μg/mL). Include untreated infected cells as a negative control and a known anti-HIV drug as a positive control.
  • Incubation: Incubate for 4 days.
  • Analysis: Measure the level of viral p24 antigen in the culture supernatant by ELISA.
  • Data Calculation: The half-maximal effective concentration (EC₅₀) for anti-HIV activity has been reported as <1 μg/mL, with cytotoxicity in H9 cells (IC₅₀) at 18.6 μg/mL [5].
Protocol 2: In Vivo Efficacy in a Mouse Colitis Model

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound [7] [5] [3].

  • Animal Model: Induce chronic colitis in mice using dextran sulfate sodium (DSS) administered in drinking water.
  • Dosing Formulation: Prepare this compound for oral gavage (i.g.) by suspending it in a 0.5% CMC Na solution.
  • Dosage and Administration: Administer this compound at 5-10 mg/kg daily for 20 days.
  • Assessment:
    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and fecal blood.
    • Tissue Collection: At endpoint, collect colon tissue for histological analysis and measurement of inflammatory markers.
    • Mechanistic Analysis: Isolate intestinal macrophages and analyze protein expression levels of p-P50 and NLRP3 by western blot to confirm inhibition of the ROS-NF-κB-NLRP3 pathway [5].

Mechanism of Action Visualization

The following diagram illustrates the primary anti-inflammatory mechanism of this compound as identified in a murine colitis model, integrating key steps from the experimental protocol.

G Start DSS Induction MA This compound Treatment Start->MA In vivo model establishment M1 Inhibition of M1 Macrophage Polarization MA->M1 ROS Reduction of ROS Levels M1->ROS NFkB Inhibition of NF-κB Activation (p-P50 reduction) ROS->NFkB NLRP3 Inhibition of NLRP3 Inflammasome NFkB->NLRP3 Cytokine Reduced Pro-inflammatory Cytokine Production NLRP3->Cytokine Outcome Improved Colitis Symptoms Cytokine->Outcome

Critical Notes for Researchers

  • Solubility is Key: Incomplete dissolution can lead to inaccurate dosing. Always confirm that the compound is fully dissolved before use, employing warming and sonication if necessary.
  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions upon preparation to avoid repeated freezing and thawing, which can lead to precipitation and compound degradation.
  • Validate Purity: The biological activity of this compound, including its EC₅₀ and IC₅₀ values, can be influenced by its purity. Source the compound from reputable suppliers and confirm the purity (e.g., ≥98% [5]) for your experiments.
  • Cytotoxicity Consideration: Always run parallel cytotoxicity assays (e.g., MTT assay) when evaluating the antiviral or anti-inflammatory efficacy of this compound in cell-based systems to ensure that observed effects are not due to general cell death.

References

Cytotoxicity Profile of Moronic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the cytotoxic activity of selected moronic acid derivatives from a 2025 study. Activity varies significantly based on structural modifications; some intermediates show strong activity, while final conjugates do not [1].

Compound Cell Line / Assay Cytotoxicity (IC₅₀) Key Findings
This compound (Parent Compound) HEK 293 T-CMV-ELuc (Bioluminescence reduction) Cytotoxic activity detected [2] Identified as a cytotoxic compound in pink pepper (Schinus spp.) via non-targeted HPTLC bioprofiling [2].

| Compound 21 (Intermediate) | HeLa (Cervical cancer) G-361 (Melanoma) MCF7 (Breast cancer) | 7.9 ± 2.1 µM 8.0 ± 0.6 µM 8.6 ± 0.2 µM [1] | Showed significant cytotoxicity in cancer cell lines while being non-toxic to normal fibroblasts (BJ; IC₅₀ > 50 µM), indicating selective toxicity [1]. | | Target Tripeptide Conjugates (e.g., 13-23) | Various cancer cell lines | No cytotoxicity observed [1] | Conjugation of this compound with tripeptides (MAG, GAM) abolished cytotoxicity, highlighting structure-activity dependence [1]. | | Triterpenoid Pyrazines/Pyridines (Derived from this compound) | CCRF-CEM, K562 (Leukemia) and other lines | IC₅₀ ≈ 1 µM for most active compounds [3] | Heterocycle derivatives can be highly cytotoxic, with some compounds showing increased activity in multidrug-resistant cell lines [3]. |

Experimental Workflow for Cytotoxicity Assessment

This workflow outlines the key steps for evaluating the cytotoxicity of a compound like this compound, from initial non-targeted screening to detailed mechanistic studies.

workflow Start Start: Crude Plant Extract or Compound Library Screen Initial Cytotoxicity Screening Start->Screen A1 Non-targeted HPTLC Separation Screen->A1 A2 Planar Bioluminescence Bioassay A1->A2 A3 Elution & Identification via HRMS A2->A3 Confirm Confirmatory Dose-Response Assays A3->Confirm B1 ATP-based Assay (CellTiter-Glo) Confirm->B1 B2 Tetrazolium Reduction Assay (MTT, MTS) Confirm->B2 B3 Protease Activity Assay (CellTiter-Fluor) Confirm->B3 Mech Mechanistic Studies B1->Mech B2->Mech B3->Mech C1 Cell Death Analysis (Apoptosis/Necrosis) Mech->C1 C2 Mitochondrial Membrane Potential Assay Mech->C2 C3 Spheroid Culture Models Mech->C3 End End: Data for In-Vivo Studies C1->End C2->End C3->End

Detailed Assay Protocols

Here are detailed methodologies for the key assays used in cytotoxicity testing.

HPTLC-Bioluminescence Cytotoxicity Bioassay

This non-targeted method is ideal for initial bioprofiling of complex mixtures, such as plant extracts containing this compound [2].

  • Sample Preparation: Extract dried plant material (e.g., pink pepper berries) with mid-polar to non-polar solvents (e.g., ethyl acetate, n-hexane). Concentrate the extracts under reduced pressure.
  • Chromatography:
    • Stationary Phase: HPTLC silica gel 60 RP-18 W (reverse-phase) F₂₅₄ plates.
    • Application: Apply samples as bands using an automated applicator.
    • Development: Develop in a saturated twin-trough chamber with a suitable mobile phase (e.g., methanol-water or ethyl acetate-n-hexane mixtures).
    • Documentation: Capture UV/Vis/FLD images after development.
  • Bioluminescence Bioassay:
    • Cell Application: Apply a suspension of adherent luciferase reporter cells (e.g., HEK 293 T-CMV-ELuc) directly onto the dried HPTLC plate.
    • Incubation: Incubate the plate in a humidified chamber to maintain cell viability.
    • Detection: Measure bioluminescence. A reduction in signal indicates the presence of cytotoxic compounds at specific Rf zones.
  • Compound Identification: Elute the cytotoxic zones from the plate for identification using Flow Injection Analysis coupled with APCI-HRMS (FIA–APCI-HRMS) [2].
ATP-Based Viability Assay (CellTiter-Glo)

This homogeneous, plate-reader based assay is a gold standard for quantifying viable cells based on ATP content [4].

  • Principle: This assay uses a proprietary reagent containing detergent to lyse cells, luciferase, and luciferin. The released ATP drives the luciferase reaction, producing a luminescent signal proportional to the number of viable cells.
  • Protocol:
    • Cell Seeding: Seed cells in a 96-well or 384-well plate and treat with a concentration range of this compound or its derivatives for the desired duration.
    • Equilibration: Equilibrate the plate and the CellTiter-Glo 2.0 reagent to room temperature for approximately 30 minutes.
    • Reagent Addition: Add a volume of reagent equal to the volume of cell culture medium in each well.
    • Mixing and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
    • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Measurement: Record luminescence using a plate-reading luminometer.
  • Advantages: High sensitivity, broad linear range, fast "add-mix-measure" protocol, and less prone to artifacts compared to tetrazolium assays [4].
Tetrazolium Reduction Assay (MTT)

This widely used colorimetric assay measures the metabolic activity of cells [5].

  • Principle: Viable cells with active metabolism reduce the yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple, insoluble formazan crystals.
  • Protocol [5]:
    • Cell Treatment: After treatment with test compounds, prepare an MTT solution in PBS (e.g., 5 mg/mL). Filter-sterilize.
    • MTT Addition: Add the MTT solution directly to the cell culture medium (e.g., 0.2-0.5 mg/mL final concentration).
    • Incubation: Incubate the plate for 1-4 hours at 37°C.
    • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of 40% DMF, 16% SDS, and 2% acetic acid, pH 4.7).
    • Mixing: Mix thoroughly to dissolve all formazan crystals.
    • Measurement: Measure the absorbance at 570 nm, with a reference wavelength of 630-650 nm to correct for imperfections.
  • Considerations: The formazan product is insoluble, requiring a solubilization step. The assay is an endpoint measurement, and the MTT reagent can be cytotoxic with prolonged incubation [5].

Key Research Implications

  • Structure-Activity Relationship (SAR) is Crucial: Minor structural modifications to this compound, such as creating heterocyclic derivatives (pyrazines/pyridines) or specific intermediates, can dramatically enhance cytotoxicity and even overcome multidrug resistance in cancer cells [3]. Conversely, conjugation with tripeptides can abolish activity [1].
  • Selectivity is Achievable: Some derivatives, like Compound 21, demonstrate selective cytotoxicity against cancer cells while sparing normal fibroblasts, a highly desirable property for drug development [1].
  • Assay Choice Matters: While MTT is popular, ATP-based assays (CellTiter-Glo) offer greater sensitivity, speed, and are less prone to artifacts, making them more suitable for high-throughput screening [4].

References

Comprehensive Application Notes and Protocols for Optimizing Moronic Acid Transfection Efficiency in Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Moronic Acid and Its Research Significance

This compound is a pentacyclic triterpenoid acid recently identified as a cytotoxic constituent in pink pepper (Schinus spp.) through non-targeted hyphenated high-performance thin-layer chromatography screening [1]. This bioactive compound has demonstrated significant cytotoxic properties against various cancer cell lines, positioning it as a promising candidate for anticancer drug development. The compound's discovery emerged from cytotoxicity screening using bioluminescence reduction from luciferase reporter cells (HEK 293 T-CMV-ELuc) applied directly on chromatographic separations, followed by elution of detected cytotoxic substances into atmospheric-pressure chemical ionization high-resolution mass spectrometry (APCI-HRMS) for structural characterization [1]. Research into this compound aligns with the broader trend of developing plant-derived cytostatic compounds for cancer treatment, which constitutes a substantial portion of currently used chemotherapeutic agents [1].

The transfer of nucleic acids encoding or targeting this compound biosynthesis pathways represents a crucial methodology for studying its mechanisms of action and potential therapeutic applications. Transfection efficiency optimization is particularly important for this compound research because the cytotoxic nature of the compound requires precise control over expression levels in experimental systems. Efficient transfection enables researchers to better understand structure-activity relationships, biosynthetic pathways, and potential molecular targets of this compound, accelerating its development as a potential therapeutic agent [1]. The optimization protocols outlined in this document provide standardized methodologies for achieving consistent, high-efficiency transfection results specifically tailored to this compound research applications.

Transfection Efficiency Optimization Parameters

Optimizing transfection efficiency requires careful consideration of multiple interdependent variables that significantly impact experimental outcomes. The table below summarizes key parameters that researchers must systematically evaluate when establishing transfection protocols for this compound research.

Table 1: Key Parameters for Transfection Efficiency Optimization

Parameter Category Specific Factors Optimal Range/Conditions Impact on Efficiency
Cell Health & Viability Cell viability prior to transfection >90% viability Critical - poor viability reduces nucleic acid uptake [2]
Cell passage number <30 passages after thawing High - excessive passaging alters cell behavior [2]
Cell confluency at transfection 70-90% for adherent cells Critical - contact inhibition reduces uptake [3] [2]
Nucleic Acid Considerations DNA quality (A260/280 ratio) 1.7-1.9 High - impurities inhibit transfection [3]
DNA topology Supercoiled for transient transfection Medium - affects uptake and expression [2]
DNA quantity Cell type-dependent (e.g., 0.5-1 µg/well in 24-well) Variable - excess can be inhibitory [3]
Transfection Reagent Lipid:DNA ratio Cell type-dependent (e.g., 1:1 to 5:1 v/w) Critical - affects complex formation and charge [3]
Complex incubation time 30 min to 4 hours (varies by reagent) Medium - prolonged exposure may increase toxicity [3]
Culture Conditions Serum presence during transfection Serum-free for complex formation High - serum proteins interfere with complexes [2]
Antibiotic use during transfection Avoid in transfection medium Medium - increases cytotoxicity [2]
Medium freshness Fresh medium with stable components Medium - missing components harm cell health [2]

Additional considerations beyond those presented in the table include the inherent biological properties of specific cell types, which significantly influence their transfection compatibility. Some promoters function differently across various cell types, and certain cells are not well-suited to particular transfection technologies [2]. For this compound research specifically, the cytotoxic nature of the compound may necessitate lower expression levels or inducible systems to prevent premature cell death before experimental endpoints are reached. The lipoplex stability also plays a crucial role in transfection success, as complexes must maintain stability against biological agents like proteoglycans and DNase while effectively releasing nucleic acids inside target cells [4].

Detailed Experimental Protocols

Nucleic Acid Preparation and Quality Control

High-quality nucleic acid preparation is fundamental for successful transfection experiments in this compound research. Plasmid DNA should be prepared using endotoxin-free kits or protocols to minimize cellular toxicity and inflammatory responses that could confound this compound cytotoxicity assessments [3]. For DNA transfections, determine purity by measuring the OD 260/280 ratio, which should fall between 1.7-1.9, with higher or lower ratios indicating impurities that may interfere with transfection efficiency [3]. When working with mRNA constructs for this compound research, consider using modified nucleotides (e.g., 5-methylcytidine and pseudouridine) to reduce immune activation and increase biological stability, as demonstrated in studies where such modifications abrogated interactions with TLR3, TLR7, TLR8, and RIG-1 while enhancing translational capacity [5]. For mRNA synthesis, treat purified mRNA with Antarctic phosphatase to remove 5' triphosphates that can be recognized by RIG-1 and lead to immune activation [5].

The following protocol details optimal nucleic acid preparation:

  • Amplify plasmid inserts using PCR with specific primers that add a poly T-tail (e.g., T120) to ensure generated mRNAs obtain a poly A-tail with defined length [5]
  • Perform in vitro transcription (IVT) using appropriate nucleotide mixtures including cap analogs for proper 5' capping
  • Purify nucleic acids using commercial kits (e.g., RNeasy Mini Kit for mRNA) according to manufacturer's instructions [5]
  • Treat mRNA products with Antarctic phosphatase (1-2 μl of 5 U/μl added to purified mRNA with reaction buffer, incubated at 37°C for 30 minutes) to remove 5' triphosphates [5]
  • Validate quality through agarose gel electrophoresis and spectrophotometric analysis before aliquoting and storage at -80°C [5]
Cell Culture Preparation and Transfection Procedures

Proper cell culture maintenance is essential for achieving consistent transfection results in this compound research. Cell health and viability profoundly influence transfection efficiency, with cells requiring at least 90% viability prior to transfection and sufficient time to recover from passaging [2]. Researchers should subculture cells at least 24 hours before transfection and use cells that have undergone less than 30 passages after thawing of stock culture to maintain optimal transfection competence [2]. For primary cells (which may more closely mimic natural tissues but have limited growth potential), maintain homogeneous populations and use cells as soon as practical to preserve their physiological relevance in this compound studies [2].

The following protocol outlines the optimal procedure for lipid-based transfection:

  • Plate cells at appropriate density (e.g., 1.5 × 10^5 cells per well of 12-well plate) and incubate overnight at 37°C with 5% CO₂ to achieve 70-90% confluency at transfection [5]
  • Prepare lipid-DNA complexes in serum-free medium (e.g., Opti-MEM) using optimized ratios (e.g., 1:1 to 5:1 lipid:DNA ratio determined through pilot experiments) [3]
  • Incubate complexes for 20-30 minutes at room temperature to allow formation of stable lipoplexes
  • Add complexes dropwise to cells while gently swirling the plate to ensure even distribution
  • Incubate cells with complexes for 4-6 hours (time varies by cell type and reagent toxicity) [3]
  • Replace medium with fresh complete medium or cell-conditioned media to prevent cytotoxicity [6]
  • Assay expression 24-72 hours post-transfection depending on experimental requirements [6]

Table 2: Transfection Efficiency Benchmarks Across Cell Types

Cell Type Transfection Method Efficiency Range Key Considerations for this compound Research
HEK293 Lipofectamine 2000/3000 High (often >70%) High protein production capacity for expression studies [2]
Neuroblastoma lines Lipofectamine 2000 10-12% Relevant for neurotoxicity assessments of this compound [6]
Primary neurons Lipofectamine 2000 1.3-6% Challenging to transfect; low efficiency expected [6]
Primary astrocytes Lipofectamine 2000 5-12% Mixed cultures affect efficiency calculations [6]
Endothelial cells mRNA transfection Up to 87% High efficiency possible with optimized mRNA [5]

Efficiency Assessment and Troubleshooting

Quantification Methods and Validation Approaches

Accurate assessment of transfection efficiency is crucial for validating this compound research methodologies. For fluorescent reporter systems (e.g., eGFP), analyze expression using flow cytometry with detection at appropriate wavelengths (e.g., FL1 channel measuring fluorescence at 509 nm for eGFP) [5]. Collect a minimum of 10,000 cells per sample for statistically significant analysis, setting markers based on control populations (e.g., maximum of 1.5% of control cells treated with transfection medium without nucleic acids) [5]. For morphological assessment in primary cortical cultures, perform immunocytochemistry using cell-type-specific markers (NeuN for neurons, GFAP for astrocytes) to determine cell-type-specific transfection efficiency within heterogeneous populations [6]. Calculate the proportion of transfected cells as the percentage of marker-positive cells within the total cell population (DAPI+ nuclei), excluding dead cells with pyknotic nuclei [6].

Viability assessment should accompany efficiency quantification to distinguish true transfection efficiency from cytotoxicity effects. Use FITC Annexin V/Dead Cell Apoptosis kits according to manufacturer protocols, or alternatively, calculate cell death by determining the percentage of pyknotic nuclei in the total population when apoptosis kits may yield false positives [6]. In this compound research, particular attention should be paid to distinguishing between transfection-related cytotoxicity and compound-specific cytotoxicity, potentially requiring modified protocols with lower expression levels or inducible systems to prevent confounding effects.

Troubleshooting Common Transfection Issues

Systematic troubleshooting is essential when optimizing transfection for this compound research. The following table addresses common challenges and evidence-based solutions:

Table 3: Troubleshooting Guide for Transfection Optimization

Problem Potential Causes Recommended Solutions
Low Transfection Efficiency Poor cell health Ensure >90% viability before transfection; use low-passage cells [2]
Suboptimal DNA:lipid ratio Test ratios from 1:1 to 5:1 (v/w) while keeping DNA constant [3]
Incorrect cell confluency Adjust seeding density to achieve 70-90% confluency at transfection [2]
Low-quality nucleic acids Verify OD 260/280 ratios (1.7-1.9); use endotoxin-free preps [3]
High Cytotoxicity Excessive lipid concentration Titrate down lipid amount while maintaining DNA constant [3]
Prolonged complex exposure Reduce incubation time (e.g., 2-4 hours); use gentler reagents [3]
Antibiotics in medium Transfect in antibiotic-free medium [2]
Nucleic acid amount too high Reduce DNA/RNA quantity; excessive amounts can be inhibitory [3]
Inconsistent Results Between Experiments Variable cell passage number Use consistent passage range (<30); thaw new aliquots regularly [2]
Serum batch variations Test and qualify serum lots; use consistent source [2]
Complex formation conditions Standardize incubation times and temperatures for complexes [3]

Visual Workflows and Experimental Diagrams

The following Graphviz diagrams provide visual representations of key experimental workflows and optimization strategies for this compound transfection studies. These diagrams adhere to the specified formatting requirements including appropriate color contrast, designated color palette, and clear labeling.

This compound Transfection Workflow

Start Start Experiment CellPrep Cell Preparation Plate cells for 70-90% confluency Start->CellPrep NucleicAcid Nucleic Acid Prep Ensure OD 260/280: 1.7-1.9 CellPrep->NucleicAcid ComplexForm Complex Formation Mix lipid:DNA in serum-free medium NucleicAcid->ComplexForm Transfection Transfection Add complexes to cells ComplexForm->Transfection 20-30 min incubation Expression Expression Analysis 24-72 hours post-transfection Transfection->Expression 4-6 hr exposure then medium change Assessment Efficiency Assessment Flow cytometry, microscopy Expression->Assessment End Data Analysis Assessment->End

Diagram 1: Experimental workflow for this compound transfection studies

Transfection Optimization Strategy

Start Optimization Start CellHealth Cell Health Assessment Viability >90%, passage <30 Start->CellHealth ParamTest Parameter Testing DNA amount, lipid ratio, confluency CellHealth->ParamTest Pilot Pilot Experiment Test multiple conditions ParamTest->Pilot Efficiency Efficiency Measurement Flow cytometry, microscopy Pilot->Efficiency Viability Viability Assessment Annexin V/PI staining Pilot->Viability Analyze Data Analysis Identify optimal conditions Efficiency->Analyze Viability->Analyze Standardize Protocol Standardization Analyze->Standardize

Diagram 2: Systematic approach to transfection optimization

Conclusion

These application notes provide comprehensive protocols for optimizing transfection efficiency in this compound research, incorporating evidence-based methodologies from current literature. The systematic optimization of parameters including cell health, nucleic acid quality, and transfection conditions enables researchers to achieve consistent, high-efficiency results essential for valid experimental outcomes. The workflows and troubleshooting guides presented here offer practical frameworks for implementing these methodologies in diverse research settings. As this compound continues to be investigated as a potential anticancer agent, these standardized protocols will facilitate reproducible research and accelerate therapeutic development.

References

moronic acid solubility challenges in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Challenges & Molecular Properties

Moronic acid is a pentacyclic triterpenoid, a class of plant secondary metabolites known for their broad biological activity but notoriously poor aqueous solubility [1]. The table below summarizes its basic molecular properties that contribute to this challenge:

Property Description / Value
Molecular Formula C₃₀H₄₆O₃ [2]
Molecular Weight 454.68 g/mol [2]
Relative Density 1.09 g/cm³ [2]
Compound Class Oleanane-type pentacyclic triterpenoid [3]
Key Challenge Low water solubility, which can limit its bioavailability and in vivo efficacy [1].

This poor solubility is a common issue for triterpenoids and represents a significant hurdle in pharmaceutical development, as it impairs the compound's distribution within the body [1].

Formulation Strategies to Enhance Solubility

While direct data on this compound is limited, research on similar triterpenoids and emerging solvent systems points to several promising strategies.

Nano-Sized Drug Delivery Systems

For the triterpenoid betulinic acid, which faces similar solubility challenges, a variety of nano-formulations have been developed to improve bioavailability [1]. These include:

  • Polymeric nanoparticles
  • Liposomes
  • Nano-emulsions
  • Carbon nanotubes
  • Cyclodextrin complexes [1]

These systems enhance delivery to target tissues and cells, thereby improving effectiveness [1].

Natural Deep Eutectic Solvents (NADES)

NADES are promising as solvents for poorly water-soluble drugs [4]. They are mixtures of natural products like sugars, organic acids, and choline, which form liquids at room temperature and can act as superior solubilizing agents compared to water alone [4].

A general workflow for screening NADES is illustrated below. You can adapt this workflow by substituting "Your Drug" with this compound.

G Start Start: NADES Screening Prep Prepare NADES Library Start->Prep Test Solubility Test with this compound Prep->Test Evaluate Evaluate Solubility & Stability Test->Evaluate Success Stable Solution? Proceed to In-Vitro/In-Vivo Evaluate->Success Fail Unstable/Poor Solubility Iterate Formulation Success->Fail No Fail->Prep Modify NADES Components/Ratios

The screening process is selective, so finding a suitable solvent requires testing a range of different NADES compositions [4]. Common components used in NADES include:

  • Hydrogen Bond Acceptors (HBA): Choline chloride, Betaine [4].
  • Hydrogen Bond Donors (HBD): Sugars (e.g., fructose, glucose), organic acids (e.g., lactic acid, citric acid), polyalcohols (e.g., glycerol, propylene glycol) [4].
  • Water: Often added in amounts of 0-30% (w/w) to lower viscosity and potentially modify solubility [4].

Frequently Asked Questions

Q1: What are the primary biological activities of this compound that justify overcoming its solubility challenges? this compound is a promising compound with multiple bioactivities, including:

  • Antiviral Activity: It shows oral therapeutic efficacy against Herpes Simplex Virus (HSV) in mice, significant anti-HIV activity, and is a structural lead for anti-Epstein-Barr Virus (EBV) drug development. Computational studies also suggest it may inhibit the Nipah virus glycoprotein [2] [5].
  • Antidiabetic Effects: It has shown sustained antidiabetic and antihyperglycemic action, possibly mediated by insulin sensitization [2].
  • Antimicrobial Activity: Derivatives of this compound have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis [3].

Q2: Besides solubility, what other factors should be considered for in vivo applications? Overcoming solubility is just the first step. For practical in vivo efficacy, you must also consider:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): These parameters are crucial for clinical applicability [1].
  • Stability: The chemical stability of the drug in the chosen formulation (like NADES) requires further study before use [4].

How to Proceed with Your Research

The information available through this search is a solid foundation, but you will likely need to consult more specialized resources to design specific experiments.

  • Investigate Analogous Compounds: The strategies used for betulinic acid, oleanolic acid, and ursolic acid (nano-formulations, prodrug synthesis) are highly relevant and can be directly applied to this compound [1].
  • Deepen Literature Review: Search for recent papers on "this compound derivatives" and "triterpenoid formulation" in scientific databases. The 2024 review mentioned in one source may contain more detailed data [1] [3].
  • Begin Practical Screening: The NADES workflow provides a concrete starting point. You can begin by preparing common choline chloride-based NADES (e.g., with urea, glycerol, or organic acids) and testing their capacity to dissolve this compound [4].

References

moronic acid stability issues storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Moronic Acid Fundamentals & Handling

  • IUPAC Name: 3-Oxoolean-18-en-28-oic acid [1]
  • Molecular Formula: C₃₀H₄₆O₃ [2] [1]
  • CAS Number: 6713-27-5 [2] [1]
  • Appearance: White to off-white solid powder [2]
  • Biological Activity: A natural triterpene and anti-HIV agent that can inhibit viral replication. It also shows activity against herpes simplex virus [2] [1].

For safe handling, always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin contact and inhalation of fine particles [3].

Storage & Stability Guide

The following table summarizes the key storage conditions for this compound to ensure its stability and longevity.

Factor Recommended Condition Rationale / Additional Notes
Form Solid powder [2] --
Temperature (Powder) -20°C (3 years); 4°C (2 years) [2] For long-term storage.
Temperature (Solution) -80°C (6 months); -20°C (1 month) [2] Stock solutions in solvents like DMSO.
Container Tightly sealed container [3] Protects from moisture and contaminants.
Environment Cool, dry place [3] Avoid high humidity and direct sunlight [3].

Solubility & Solution Preparation

This compound has low water solubility. The table below lists common solvents for preparing stock solutions in experimental settings.

Solvent Solubility Rating Notes / Typical Use
DMSO Likely high [2] Primary solvent for millimolar stock solutions.
Ethanol Possible [2] Alternative solvent.
DMF Possible [2] Alternative solvent.
Water Very low / Insoluble [2] Not suitable for stock solutions.
Stock Solution Preparation Protocol

This protocol guides you in preparing a 10 mM stock solution in DMSO.

  • Calculate Mass: Using the molecular weight of 454.68 g/mol [2], calculate that 4.55 mg of this compound is needed to make 1 mL of a 10 mM solution.
  • Weigh Compound: Accurately weigh out the required mass of this compound powder using an analytical balance.
  • Dissolve: Transfer the powder to a volumetric flask and add the necessary volume of pure DMSO to achieve the final desired concentration (e.g., 1 mL for a 10 mM solution).
  • Mix Gently: Vortex or gently agitate the mixture until the powder is fully dissolved, creating a clear solution.
  • Aliquot and Store: Immediately aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month [2].

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers may face when working with this compound.

Problem Possible Cause Solution / Preventive Action
Low Activity in Assay Stock solution degradation from improper storage or repeated freeze-thaw cycles. Prepare fresh aliquots; strictly adhere to recommended storage temperatures and avoid repeated freezing/thawing [2].
Precipitation in Assay Buffer Low aqueous solubility after dilution from DMSO stock. Ensure the final DMSO concentration in the assay is low enough to keep the compound in solution; pre-dilute in an intermediate solvent if needed.
Inconsistent Results Degradation of the solid powder due to exposure to moisture or improper storage conditions. Store the powder as recommended; allow the vial to reach room temperature before opening to prevent condensation [3].

Frequently Asked Questions (FAQs)

Q1: What is the best way to formulate this compound for in vivo studies? For in vivo studies, several formulation strategies can be employed to overcome its low water solubility [2]. Common methods mentioned in the literature include:

  • Injection Formulation: Dissolve in a mixture of DMSO, Tween 80, and saline (e.g., 10:5:85 ratio) [2].
  • Oral Formulation: Suspend in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution [2]. > Please note: The product is for research use only, not for human use. [2]

Q2: My stock solution has been through multiple freeze-thaw cycles. Can I still use it? It is not recommended. Repeated freeze-thaw cycles can lead to precipitation and chemical degradation, significantly reducing the effective concentration and bioactivity. For consistent and reliable results, it is best to use freshly prepared single-use aliquots.

Q3: How should I dispose of this compound waste? this compound waste should be disposed of according to your institution's hazardous chemical waste protocols. Generally, small amounts of organic compounds are collected as solid or liquid hazardous waste. Never pour down the drain without proper neutralization and approval from your environmental health and safety office [3].

Experimental Workflow for Stability Assessment

For a research project focused on systematically evaluating the stability of this compound under various conditions, you can follow the workflow below. This diagram outlines the key steps from sample preparation to data analysis.

cluster_stress Stress Conditions Start Start: Prepare this compound Stock A Apply Stress Conditions Start->A B Analyze Samples (HPLC, MS) A->B S1 Heat A->S1 S2 Light A->S2 S3 Hydrolysis (Acid/Base) A->S3 S4 Oxidation A->S4 C Compare to Control B->C D Identify Degradation Products C->D E Conclude on Stability D->E

References

moronic acid derivative synthesis low yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the common challenges in synthesizing moronic acid derivatives? A key challenge is the poor aqueous solubility of pentacyclic triterpenoids like this compound, which can lead to sub-optimal reactivity and low yields. Furthermore, multi-step synthesis can suffer from incomplete reactions, side reactions, and purification losses at each stage [1].

  • Q2: Which signaling pathways are relevant to the biological activity of this compound? this compound and its derivatives exhibit biological activity by interacting with several key cellular signaling pathways. The diagram below illustrates the primary pathways involved in its cytotoxic and antiviral effects.

architecture MA This compound Derivative Mitochondria Mitochondrial Pathway MA->Mitochondria Activates Antiviral Antiviral Activity MA->Antiviral e.g., Anti-HIV Microbial Antimicrobial Activity MA->Microbial Disrupts Pathogens Apoptosis Induction of Apoptosis Mitochondria->Apoptosis Leads to

Troubleshooting Guide: Low Yield in this compound Derivative Synthesis

The following table outlines common issues and evidence-based solutions for improving synthesis yields.

Problem Area Specific Issue Proposed Solution Key References & Rationale
General Synthesis Low yield in this compound production from allobetulin [2]. Optimize the reaction time and temperature for the oxidation step. Use High-Throughput Screening (HTS) to rapidly test condition combinations [3]. Patent RU2472803C1 specifies a 6-hour boiling step; optimization may be required for specific setups [2].
Reaction Kinetics & Scaling Reaction performs well at small scale but yield drops upon scale-up. Conduct reaction kinetics studies to understand rate-limiting steps. Implement careful reaction condition optimization when moving to larger volumes [4]. LLM-based frameworks can design kinetics studies and optimize conditions for scale-up, improving reliability [4].
Solubility & Bioavailability Poor solubility of this compound derivatives limiting reactivity and yield. Employ nano-formulations (e.g., polymeric nanoparticles, liposomes) or develop supramolecular materials (e.g., self-assembled gels) to enhance solubility [1]. Betulinic acid, a similar triterpenoid, has successfully used nano-formulations to overcome solubility issues and improve efficacy [1].
Purification Low final yield due to losses during the isolation and purification of the product. Integrate a Separation Instructor agent (AI-driven) to recommend efficient purification techniques like column chromatography or recrystallization based on molecular properties [4]. AI-driven agents can analyze reaction outcomes and advise on optimal separation methods, reducing manual trial-and-error [4].

Advanced Optimization Strategies

For persistent challenges, consider these advanced methodological approaches:

  • Adopt an AI-Driven Development Framework: Leverage platforms like the LLM-based Reaction Development Framework (LLM-RDF). This system uses AI agents to autonomously handle literature review, experiment design, and results analysis, significantly accelerating the optimization cycle [4].
  • Systematic Reaction Condition Screening: As demonstrated in the synthesis of dydrogesterone intermediate, using designed experiments to screen variables like reagent equivalents, temperature, and time is crucial. For instance, carefully optimizing the equivalent of a reagent (e.g., ethylene glycol) can increase yield from ~69% to over 83% while minimizing by-products [3].

Experimental Protocol: Substrate Scope Screening via High-Throughput Experimentation

workflow Start Define Reaction & Objectives Design Experiment Designer (Generates HTS Plan) Start->Design Execute Hardware Executor (Robotic Execution) Design->Execute Analyze Spectrum Analyzer (GC/HPLC Analysis) Execute->Analyze Interpret Result Interpreter (Data Analysis & Report) Analyze->Interpret

Procedure:

  • Input Reaction Details: Provide the reaction SMILES, the this compound derivative structure, and desired reaction conditions to the Experiment Designer agent [4].
  • Automated Execution: The Hardware Executor translates the designed experiment into commands for robotic liquid handlers and reaction rigs to carry out the reactions in parallel [4].
  • Inline Analysis: The Spectrum Analyzer agent coordinates analytical instruments (e.g., GC-MS, HPLC) to monitor reaction progress and analyze outcomes [4].
  • Data-Driven Decision: The Result Interpreter compiles all data, identifies high-yielding conditions, and suggests the next set of experiments for further optimization [4].

Information Gaps and Next Steps

  • Limited Specific Data: Available information on this compound derivative synthesis is limited compared to other triterpenoids like betulinic acid [1].
  • Consult Specialized Literature: I recommend deep searching in specialized chemistry databases (e.g., SciFinder, Reaxys) for journal articles with detailed experimental procedures on your specific derivative.
  • Explore Patents: Further review of patent literature, similar to [2], may provide more specific synthetic routes and conditions.

References

Current Methods for Moronic Acid Nanoparticle Size Control

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary method identified for controlling the size and structure of moronic acid nanoparticles.

Method Size/Structure Outcome Key Controlling Factor Application Context
Chemical Derivatization [1] Isometric nanoparticles (broad distribution); Sheet-like nanostructures; Sphere-like nanostructures; Warped films. Type of structural modifier used for derivation (e.g., piperazine-, pyrazine-, indole-, or methionine-based compounds). Primarily investigated for the formation of different nano-assemblies and their cytotoxic effects.
Solvent Evaporation [2] Nanoparticles with an average size of 125 ± 10 nm. Standard solvent evaporation technique for drug loading; specific size-control parameters were not detailed in the abstract. Used for creating tamoxifen-loaded this compound nanoparticles for targeted cancer therapy.

Frequently Asked Questions & Troubleshooting

Based on the current state of research, here are answers to potential questions and guidance for common experimental challenges.

Q1: What is the most direct way to influence the final morphology of my this compound nanoparticles? A1: The most demonstrated approach is chemical derivation. The choice of structural modifier directly determines the final nanostructure. For example, using a piperazine-based compound might yield different structures (e.g., spheres) compared to an indole-based compound (e.g., sheets) [1]. If your goal is to produce spherical nanoparticles for drug delivery, you should prioritize testing modifiers known to form sphere-like nanostructures.

Q2: I need nanoparticles around 100-150 nm for drug delivery. Is this achievable with this compound? A2: Yes, a size of 125 ± 10 nm has been successfully achieved for tamoxifen-loaded this compound nanoparticles using a solvent evaporation technique [2]. This suggests that this compound is a suitable carrier for creating nanoparticles in a therapeutically relevant size range.

Q3: The available data is limited. Where can I find more general principles for nanoparticle size control? A3: This is a common challenge with emerging materials. You can look to established size-control strategies from the synthesis of other organic and inorganic nanoparticles. These often involve precise manipulation of:

  • Reaction kinetics: Using additives to control the speed of nucleation and growth [3].
  • Stabilizing agents: Employing capping agents (like sodium citrate) to prevent uncontrolled aggregation and growth [3].
  • Process parameters: Controlling factors such as temperature, heating rate (ramp time), and precursor concentration [4] [5]. While not yet reported for this compound, these principles are fundamental to nanosynthesis and can be explored in your experiments.

Experimental Workflow for Method Development

Given the lack of a single standardized protocol, the following workflow diagram and description can guide your experimental design for developing a robust size-control method.

G cluster_strategy 1. Select Synthesis & Size-Control Strategy Start Start: Define Target Nanoparticle Properties A1 Chemical Derivatization (Modify this compound structure) Start->A1 A2 Process Parameter Control (e.g., solvent, concentration, temperature) Start->A2 A3 Use Stabilizing / Capping Agents Start->A3 Synthesis 2. Perform Nanoparticle Synthesis A1->Synthesis A2->Synthesis A3->Synthesis Char 3. Characterize Product (PSA, TEM, SEM, DLS) Synthesis->Char Decision Do results match target specifications? Char->Decision Success Success: Protocol Established Decision->Success Yes Optimize 4. Optimize Parameters & Iterate Decision->Optimize No Optimize->A2 Optimize->A3

Workflow Stages:

  • Select Strategy: Choose your primary approach based on your target nanoparticle properties. You may select one or combine multiple strategies.

    • Chemical Derivatization: Ideal for creating fundamentally different nanostructures (e.g., sheets vs. spheres) with potentially different biological activities [1].
    • Process Parameter Control: Essential for fine-tuning the size within a specific morphological type. Parameters like solvent type, concentration, temperature, and mixing speed are critical.
    • Stabilizing Agents: Using surfactants or capping agents can help control particle growth and prevent aggregation, leading to a more uniform size distribution [3].
  • Perform Synthesis: Execute the chosen synthesis protocol, such as solvent evaporation [2] or another self-assembly method.

  • Characterize Product: Use analytical techniques to measure the output.

    • Particle Size Analysis (PSA) / Dynamic Light Scattering (DLS): For measuring hydrodynamic diameter and size distribution [2] [5].
    • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): For visualizing nanoparticle morphology, exact size, and structure [2] [1].
  • Optimize and Iterate: If the results do not meet your targets, adjust the parameters from Stage 1 and repeat the cycle. Systematic iteration is key to developing a reliable method.

References

Troubleshooting Guide: Enhancing Moronic Acid Cytotoxicity & Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: How can I improve the cytotoxicity and selectivity of moronic acid? The primary strategy is chemical derivation at specific sites on the triterpenoid core to create analogs with enhanced biological activity and better selectivity for cancer cells over normal cells [1]. Key approaches include:

  • Synthesis of amide derivatives: Use structural modifiers like piperazine, pyrazine, 1H-indole, L-methionine, or tripeptides (MAG/GAM) to create new compounds [2] [3].
  • Formation of nano-assemblies: Several derivatives can self-assemble into nanoparticles or sheet-like structures in solution, which can influence their biological activity and delivery [2].
  • Structure-Activity Relationship (SAR): The triterpenoid core determines baseline cytotoxicity, while the attached heterocycle (e.g., pyrazine, pyridine) can significantly boost activity and modulate specificity against different cancer cell lines [4].

Q2: Which this compound derivatives show the most promise? Promising derivatives are those that balance high cytotoxicity in cancer cells with low toxicity in normal fibroblasts. Key compounds from recent studies are summarized below.

Compound Derivative Cytotoxic Activity (IC₅₀, μM) Selectivity Index (SI) Key Findings & Notes

| Amide 18 [2] | CEM: 11.7 ± 2.4 HeLa: 9.0 ± 0.7 G-361: 10.6 ± 5.5 BJ: 43.3 ± 1.5 | CEM: 3.9 HeLa: 4.8 G-361: 4.4 | Best overall balance of potency and selectivity in the series. | | Amide 21 [3] | HeLa: 7.9 ± 2.1 G-361: 8.0 ± 0.6 MCF7: 8.6 ± 0.2 BJ: >50 | HeLa: >6.3 G-361: >6.3 MCF7: >5.8 | Tripeptide conjugate; highly cytotoxic, non-toxic to normal fibroblasts. | | Pyrazine/Pyridine 1b, 1c, 2b, 2c, 8 [4] | ≈1.0 (in leukemic cell lines) | N/A | Highly potent; some are 10x more active in multidrug-resistant leukemia cells. | | Medoxomil 26-28 [4] | K562: 0.026 - 0.043 | N/A | Ultra-high potency; act as prodrugs. |

Q3: A derivative is cytotoxic but lacks selectivity for cancer cells. What should I do?

  • Check your structural modifier: In amide derivatives, the linker and modifier significantly influence selectivity. For example, while many compounds are cytotoxic, amide 18 and the tripeptide-conjugated amide 21 show superior selectivity profiles [2] [3]. Re-evaluate your choice of modifier.
  • Investigate nano-assembly: A compound's ability to form specific nanostructures (e.g., spheres, sheets) in water can impact its biological interaction. Test whether your derivative forms nano-assemblies and characterize their morphology, as this property is linked to cytotoxicity [2].
  • Profile against resistant lines: Some derivatives, like pyrazines 1c, 2b, and 2c, show enhanced activity against multidrug-resistant leukemia cells. If your compound is non-selective in standard lines, test it on resistant variants, as this can reveal a valuable, specific application [4].

Q4: What is the proposed mechanism of action for cytotoxic derivatives? Studies on selected potent pyrazine and pyridine derivatives indicate they induce apoptosis via the mitochondrial pathway [4]. The workflow below outlines the key experimental findings and proposed mechanism.

mechanism Compound Compound Assay1 In vitro cytotoxicity assays (8 cancer, 2 non-cancer cell lines) Compound->Assay1 Assay2 3D Spheroid Culture Disintegration Compound->Assay2 MOA Mechanism of Action Analysis Result2 Apoptosis via Mitochondrial Pathway MOA->Result2 Result1 Identification of highly cytotoxic compounds (IC₅₀ ≈ 1 μM) Assay1->Result1 Assay2->Result2 Result1->MOA Outcome High & Selective Cytotoxicity Selected for in vivo tests Result2->Outcome

Q5: What are the basic protocols for synthesizing and testing this compound derivatives?

Protocol 1: Synthesis of Amide Derivatives [2] [3]

  • Tripeptide Synthesis (if applicable): Perform step-wise chain elongation of ethyl esters of glycine or L-methionine using Boc-protected amino acids at the N-terminus.
  • Amide Coupling: React this compound or morolic acid with the synthesized modifier (e.g., piperazine, indole, or the prepared tripeptide) using standard amide coupling reagents.
  • Purification & Characterization: Purify the target compound using chromatography and characterize it with analytical techniques (NMR, MS).

Protocol 2: In Vitro Cytotoxicity & Selectivity Assessment [2]

  • Cell Culture: Maintain relevant cancer cell lines (e.g., CCRF-CEM, HeLa, K562, MCF7) and a non-cancerous fibroblast line (e.g., BJ).
  • Treatment & Incubation: Treat cells with a concentration range of the test compound for a defined period.
  • Viability Assay: Perform a cell viability assay to determine the compound's IC₅₀ value in each cell line.
  • Selectivity Calculation: Calculate the Selectivity Index (SI) for each cancer cell line using the formula: SI = IC₅₀ (BJ fibroblasts) / IC₅₀ (cancer cell line).

Protocol 3: Nano-Assembly Characterization [2]

  • Sample Preparation: Dissolve the target compound in chloroform or suspend it in water.
  • Morphology Imaging: Use microscopy techniques to visualize the formed nanostructures.
  • Structure Identification: Classify the observed nanostructures (e.g., isometric nanoparticles, distorted sheets, sphere-like nanostructures, warped films).

Experimental Workflow for Derivative Development

For a comprehensive project, follow the integrated workflow below from synthesis to lead identification.

workflow Start Chemical Derivation of This compound Synth Synthesis of Derivatives Start->Synth Nano Nano-Assembly Characterization Synth->Nano Screen Biological Screening Synth->Screen SAR SAR Analysis Nano->SAR Morphology Data Screen->SAR Cytotoxicity & SI Data Lead Lead Candidate Identification SAR->Lead

References

Understanding Moronic Acid & Its Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Moronic acid is a natural pentacyclic triterpenoid found in plants like Rhus javanica and mistletoe (Phoradendron reichenbachianum) [1]. The table below summarizes its key chemical and biological characteristics for your reference.

Property Description
IUPAC Name 3-Oxoolean-18-en-28-oic acid [1]
Chemical Formula C₃₀H₄₆O₃ [2] [1]
Molecular Weight 454.695 g/mol [2] [1]
CAS Number 6713-27-5 [2] [3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [2]
Storage Desiccate at -20°C [2]
Known Bioactivities Anti-HIV, Anti-Herpes Simplex Virus (HSV), Anti-Epstein-Barr Virus (EBV), Antidiabetic, Alleviates NAFLD/NASH and liver fibrosis [4] [2] [1]

Recent studies highlight its promise for treating Non-Alcoholic Fatty Liver Disease (NAFLD/NASH) and liver fibrosis. It exerts its effects through PPARs-mediated lipidomic reprogramming, which helps reduce hepatic steatosis and fibrosis. In vivo studies in mice have shown efficacy at a dose of 10 mg/kg with no significant toxicity reported at this therapeutic level [4].

Metabolic Stability Prediction & Experimental Assessment

For metabolic stability assessment, you can leverage both modern computational tools and established in vitro experiments.

Computational Prediction Tools

In silico models can rapidly screen compounds and provide insights for lead optimization. Below is a comparison of advanced Graph Neural Network (GNN) models:

Model Name Key Features Key Application/Performance
MetaboGNN [5] Uses Graph Neural Networks (GNN) and Graph Contrastive Learning (GCL); incorporates interspecies differences. Predicts stability in Human and Mouse Liver Microsomes (HLM/MLM); RMSE of ~27.9 for % parent compound remaining.
CMMS-GCL [6] Cross-modality model that uses both molecular graphs and SMILES sequences; identifies key functional groups. High predictive performance; offers interpretability by highlighting substructures critical for metabolic stability.

These models are trained on datasets where metabolic stability is typically measured as the percentage of the parent compound remaining after a 30-minute incubation with liver microsomes [5] [6].

Standard In Vitro Experimental Protocol

In vitro assays using liver microsomes remain the gold standard for experimental validation.

  • Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
  • Principle: The test compound is incubated with liver microsomes (human, mouse, or rat) in the presence of NADPH as a cofactor. The disappearance of the parent compound over time is measured [5] [6].
  • Key Reagents: this compound, Liver Microsomes (HLM, MLM, RLM), NADPH regenerating system, appropriate buffer (e.g., phosphate buffer) [6].
  • Procedure:
    • Prepare a solution of this compound (e.g., 1 µM) in buffer.
    • Pre-incubate the compound with liver microsomes (e.g., 0.5 mg/mL protein concentration) for a few minutes.
    • Initiate the reaction by adding the NADPH regenerating system.
    • Incubate at 37°C and withdraw aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Stop the reaction by adding an organic solvent (e.g., acetonitrile).
    • Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of this compound remaining at each time point [5] [6].
  • Data Analysis: The percentage of parent compound remaining at 30 minutes is a common metric. From the concentration-time data, you can also calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) [6].

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in treating NAFLD and liver fibrosis? A1: Research indicates that this compound alleviates NAFLD and liver fibrosis through PPARs-mediated lipidomic reprogramming. It acts on PPARs (Peroxisome Proliferation-Activated Receptors), which are key regulators of lipid and glucose metabolism. This action helps reprogram dysregulated lipid metabolism, reducing hepatic steatosis and suppressing pro-fibrotic pathways [4]. The following diagram illustrates this primary mechanism and other relevant pathways.

moronic_acid_mechanism MA This compound PPAR PPARs Activation MA->PPAR EGFR EGFR MA->EGFR Lipid Lipidomic Reprogramming PPAR->Lipid NAFLD Improved NAFLD/NASH Lipid->NAFLD Fibrosis Reduced Liver Fibrosis Lipid->Fibrosis JAK1 JAK1 EGFR->JAK1 STAT3 STAT3 JAK1->STAT3 Inflammation Reduced Macrophage Inflammation STAT3->Inflammation Inflammation->Fibrosis

Q2: I am getting inconsistent metabolic stability results between human and mouse microsomes. Why? A2: This is a common challenge due to interspecies enzymatic variations. Humans and mice can have differences in the expression levels, activity, and isoform composition of cytochrome P450 (CYP450) enzymes and other drug-metabolizing enzymes [5]. It is crucial to use predictive models like MetaboGNN that explicitly account for these differences and to interpret data from animal models with caution when extrapolating to humans [5].

Q3: How can I improve the metabolic stability of this compound through structural modification? A3: While specific studies on this compound derivatives are limited in the search results, general strategies from advanced prediction models include:

  • Identify Metabolic Hotspots: Use interpretable AI models like CMMS-GCL to pinpoint the specific functional groups or substructures in this compound that are most susceptible to metabolism [6].
  • Targeted Modification: Once hotspots are identified, you can explore strategies like blocking metabolically labile sites (e.g., by adding stable substituents like fluorine or deuterium) or introducing steric hindrance around a labile group to shield it from enzymatic attack.

References

moronic acid cell culture application challenges

Author: Smolecule Technical Support Team. Date: February 2026

Handling, Solubility, and Storage

A primary challenge when working with moronic acid is its poor solubility in aqueous cell culture media. Here are the standard protocols for its preparation and storage.

Challenge Recommended Protocol Rationale & Notes
Solubility Dissolve in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone [1]. These organic solvents effectively dissolve this compound powder. DMSO is most common for subsequent dilution into aqueous culture media [1].

| Stock Solution Preparation | 1. Warm vial at 37°C and use brief sonication [1]. 2. For a 10 mM stock: Dissolve 4.55 mg of this compound (MW: 454.7 g/mol) in 1 mL of DMSO [1]. | Gentle warming and sonication ensure complete dissolution. | | Stock Solution Storage | Aliquot and store stock solutions below -20°C [1]. | Prevents repeated freeze-thaw cycles and potential compound degradation for several months [1]. | | Working Solution Use | Prepare and use diluted working solutions on the same day. If pre-prepared, store below -20°C and warm to room temperature before opening [1]. | Minimizes precipitation and degradation in aqueous buffers. |

Experimental Data & Activity Overview

The following table summarizes key experimental findings from recent studies, which can inform your assay design and help interpret results.

Application / Biological Activity Cell Lines / Models Used Key Quantitative Findings (EC₅₀/IC₅₀) Citations

| Anti-HIV Activity | H9 lymphocytes, MT-4 cells | This compound (parent): EC₅₀ < 0.1 μg/mL (TI >186) [2]. Derivative 20: EC₅₀ 0.0085 μM (vs. NL4-3 strain), EC₅₀ 0.021 μM (vs. PI-R strain) [2]. | [2] | | Inhibition of EBV Lytic Cycle | EBV-producing cells | Substantially reduces EBV particle production after lytic induction; inhibits Rta function [1]. | [1] | | Interference with Protein N-Glycosylation | Human lung adenocarcinoma A549 cells | Interferes with N-glycosylation without affecting cell surface expression of ICAM-1 protein [3]. | [3] | | Cytotoxicity | A549 cells | Did not markedly decrease cell viability at concentrations up to 100 μM [3]. | [3] |

General Cell Culture Workflow for this compound

This diagram outlines a general workflow for treating cells with this compound, based on common methodologies in the literature.

G Start Prepare Stock Solution (DMSO, -20°C) A Thaw & Sonicate (Warm to 37°C) Start->A B Dilute in Culture Medium (Note: May precipitate) A->B C Apply to Cells (Note final DMSO concentration <0.5%) B->C D Assay Endpoint C->D E1 Cell Viability Assay (MTT/XTT) D->E1  If Cytotoxicity E2 Viral Replication Assay (Plaque/RT-PCR) D->E2  If Antiviral E3 Protein Analysis (Western Blot/Flow Cytometry) D->E3  If Mechanism

Diagram title: General Workflow for this compound Cell Treatment

Frequently Asked Questions

Q1: My this compound keeps precipitating out of the cell culture medium. What can I do? This is a common issue. Ensure your stock solution in DMSO is fully dissolved using warming and sonication. When diluting into medium, add the DMSO stock drop-wise while vortexing the medium to facilitate mixing. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity. If precipitation persists, you may need to use a lower final concentration of this compound or explore other solvents like ethanol, though DMSO is generally preferred.

Q2: How cytotoxic is this compound? Data suggests that the parent this compound is not highly cytotoxic. One study reported no marked decrease in the viability of A549 cells at concentrations up to 100 µM [3]. However, cytotoxicity is cell-type dependent and can vary significantly with structural derivatives. For example, some synthesized this compound derivatives showed cytotoxicity (IC₅₀) in the range of 19.5 to 24.0 µM in MT-4 cells [2]. It is essential to determine the cytotoxicity profile for your specific cell line and experimental conditions using a standard viability assay (e.g., MTT).

Q3: What is a known positive control for this compound's antiviral activity? In anti-HIV studies, a common positive control is the betulinic acid derivative PA-457 (also known as Bevirimat), which is a maturement inhibitor that has undergone clinical trials [2]. The study reported that this compound derivatives 19 and 20 showed better antiviral profiles than PA-457 against HIV-1 NL4-3 and drug-resistant strains [2].

Key Considerations for Your Research

  • Mechanism Matters: Be aware that this compound and its different derivatives can have distinct mechanisms of action. Some inhibit viral maturation (like anti-HIV activity) [2], while others may affect host cell processes like protein N-glycosylation [3].
  • Derivatives vs. Parent Compound: Much of the potent activity, especially against HIV, is reported for synthetically modified derivatives of this compound, not the parent compound itself [2]. When planning experiments and comparing literature, pay close attention to the specific chemical structure being used.

References

moronic acid vs bevirimat anti-HIV efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Comparison

Feature Moronic Acid (MA) Bevirimat (BVM)
Compound Type Natural product lead compound [1] Semisynthetic derivative of Betulinic Acid (BA) [2] [3] [4]
Reported Anti-HIV Activity (EC₅₀) < 0.1 μg/mL (unmodified, in H9 lymphocytes) [1] 0.0013 μM (≈ 0.001 μg/mL) against HIV-1IIIB [4]
Mechanism of Action Maturation Inhibitor (inferred from derivative studies) [1] Well-established Maturation Inhibitor [3] [5]
Clinical Development Status Preclinical research stage [1] Progressed to Phase IIb clinical trials [3] [4]
Key Challenge Limited data on unmodified compound; research focused on derivatives [1] Clinical development halted due to baseline Gag polymorphisms in ~50% of patients [3] [5]

Research has progressed to developing synthetic derivatives to enhance the properties of both compounds. The following derivatives have shown significant efficacy.

Key Derivatives and Efficacy Data

Compound Description Reported Anti-HIV Activity (EC₅₀)

| MA Derivative 20 [1] | this compound with C-3 and C-28 modifications. | 0.0085 μM (against NL4-3) [1] 0.021 μM (against a protease-resistant strain) [1] 0.13 μM (against a BVM-resistant strain) [1] | | MA Derivative 21 [1] | this compound with C-3 and C-28 modifications. | 0.007 μM (in H9 lymphocytes) [1] | | BVM Derivative 41 [2] | BVM with a specific C-28 piperazine amide substitution. | 0.0059 μM [2] | | BVM Analog 7r [5] | BVM with a C-28 alkyl amine modification. | IC₅₀ in the low nanomolar range against HIV-1 Clade C [5] |

Shared Mechanism of Action

Bevirimat and the active derivatives of this compound belong to the maturation inhibitor class of antiretroviral drugs [3] [1]. They target the late stages of the HIV-1 life cycle by specifically blocking the cleavage of the capsid protein and spacer peptide 1 (CA-SP1) by the viral protease [3] [5]. This disruption prevents the proper condensation of the viral core, leading to the production of non-infectious virus particles [3].

The following diagram illustrates this mechanism and the general workflow for experimentally confirming it.

cluster_lifecycle HIV-1 Life Cycle & MI Mechanism GagSynthesis Gag Polyprotein (Pr55Gag) Synthesis & Transport VirusAssembly Virus Assembly & Budding GagSynthesis->VirusAssembly ProteaseCleavage Protease Cleaves Gag VirusAssembly->ProteaseCleavage MatureVirus Mature, Infectious Virus ProteaseCleavage->MatureVirus BlockedCleavage MI binds Gag, blocking CA-SP1 cleavage ProteaseCleavage->BlockedCleavage Disrupts MIDrug Maturation Inhibitor (MI) e.g., BVM, MA derivatives MIDrug->BlockedCleavage Binds ImmatureVirus Immature, Non-infectious Virus BlockedCleavage->ImmatureVirus

Experimental Protocols for Validation

The key experiments to confirm a compound's activity as a maturation inhibitor include:

  • CA-SP1 Accumulation Assay: This is the primary test for maturation inhibition.

    • Method: HEK-293T cells are transfected with an HIV-1 molecular clone (e.g., NL4-3 for subtype B or K3016 for subtype C) and cultured in the presence of the test compound. Viral particles from the supernatant are pelleted by ultracentrifugation. The viral proteins are then separated by SDS-PAGE and analyzed by Western blot using an anti-HIV-IgG antibody.
    • Readout: A dose-dependent increase in the level of the p25 (CA-SP1) intermediate and a corresponding decrease in the mature p24 (CA) protein indicate successful maturation inhibition [6] [5].
  • Single-Cycle Infectivity Assay: This test confirms that the observed biochemical defect results in non-infectious viruses.

    • Method: Viruses produced from compound-treated cells (as in the assay above) are normalized for p24 content and used to infect reporter cell lines like TZM-bl. These cells contain a luciferase gene under the control of the HIV-1 promoter.
    • Readout: A significant reduction in luciferase activity, compared to viruses from untreated cells, indicates a loss of infectivity due to defective maturation. This assay also helps rule out that the compound acts as an entry inhibitor [5].
  • Multiple-Cycle Antiviral Assay: This measures the compound's ability to inhibit viral spread in culture.

    • Method: Susceptible T-cell lines (e.g., HUT-R5 or MT-4 cells) are infected with HIV-1 and cultured in the presence of serial dilutions of the compound.
    • Readout: Viral replication is monitored over days by measuring HIV-1 p24 antigen levels in the culture supernatant. The concentration that inhibits p24 production by 50% is reported as the IC₅₀ value [5].

Research Implications and Future Directions

  • Bevirimat's Legacy: BVM established the MI target but its failure highlighted the challenge of naturally occurring Gag polymorphisms, especially in non-B HIV-1 subtypes [5]. Current research focuses on second-generation BVM analogs (particularly C-28 modifications) to overcome this resistance and achieve broad, pan-genotypic activity [6] [5] [7].
  • This compound's Potential: While unmodified MA is less potent than BVM, its derivatives demonstrate that the MA scaffold can yield highly potent MIs. Some MA derivatives show activity against BVM-resistant strains, suggesting potential for further development [1].

References

moronic acid derivative EC50 comparison HIV strains

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity Profile

The table below summarizes the anti-HIV activity (EC₅₀) of key moronic acid derivatives compared to bevirimat (a betulinic acid derivative also known as PA-457 or 8) across different HIV-1 strains and cell lines [1].

Compound Skeleton HIV-1IIIB in H9 lymphocytes (EC₅₀, μM) NL4-3 in MT-4 cells (EC₅₀, μM) PI-R (Protease Inhibitor Resistant) (EC₅₀, μM) FHR-2 (Resistant to Bevirimat) (EC₅₀, μM)
20 (MA derivative) This compound 0.0156 0.0085 0.021 0.13 [1]
19 (MA derivative) This compound 0.017 0.045 Not Reported Not Reported [1]
21 (MA derivative) This compound 0.007 0.11 Not Reported Not Reported [1]
8 (Bevirimat) Betulinic Acid 0.007 0.096 Not Reported Not Reported [1]

Compound 20 is the most promising, exhibiting superior potency against the wild-type NL4-3 strain and, crucially, maintaining low-nanomolar activity against a multiple protease inhibitor-resistant strain (PI-R) and a bevirimat-resistant strain (FHR-2) [1]. This indicates its potential as a lead compound for overcoming drug resistance.

Experimental Protocols for Activity Assessment

The anti-HIV activity data was generated using standardized in vitro assays in immunologically relevant cell lines to evaluate efficacy and cytotoxicity [1].

G cluster_1 Virus Strain Details cluster_2 Cell Line & Assay Details A Virus Strain Selection C Compound Treatment A->C Infect A1 HIV-1IIIB (lab-adapted strain) A2 NL4-3 (wild-type molecular clone) A3 PI-R (Multi-protease inhibitor resistant) A4 FHR-2 (Bevirimat-resistant) B Cell Line Selection B->C Culture B1 H9 Lymphocytes (Human T-cell line) B2 MT-4 Cells (Human T-cell line) D Activity & Toxicity Assessment C->D Incubate E Data Analysis D->E Measure D1 Viral Replication Inhibition (Measure EC₅₀) D2 Cytotoxicity (Measure CC₅₀ & Calculate TI)

Key Methodological Details [1]:

  • Cell Lines: Human T-lymphocyte lines (H9 and MT-4) are used as they are primary targets for HIV infection in vivo.
  • Viral Replication Measurement: The extent of viral replication inhibition by the test compound is quantified, and the EC₅₀ (half-maximal effective concentration) is calculated.
  • Cytotoxicity Measurement: Cell viability is assessed in parallel to determine the CC₅₀ (half-maximal cytotoxic concentration). The Therapeutic Index (TI or Selectivity Index) is calculated as TI = CC₅₀ / EC₅₀, indicating the compound's safety window.

Mechanism of Action and Research Context

This compound derivatives function as HIV-1 maturation inhibitors, a distinct mechanism from mainstream reverse transcriptase or protease inhibitors [1]. They disrupt the final cleavage step of the Gag polyprotein, specifically between the capsid protein (CA) and spacer peptide 1 (SP1), leading to the production of non-infectious viral particles [2].

This novel mechanism explains their potent activity against viral strains that are resistant to other drug classes [1]. The superior profile of compound 20 compared to bevirimat highlights this compound as a valuable scaffold for developing next-generation maturation inhibitors aimed at overcoming existing clinical resistance [1] [3].

References

moronic acid vs hydrocortisone translatome effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effects on the Translatome

The table below summarizes the key experimental findings from a 2019 study that compared the effects of moronic acid, pachymic acid, and hydrocortisone on polysome-loaded mRNAs in LPS-treated THP-1 macrophages [1].

Feature This compound Hydrocortisone Pachymic Acid
Source Propolis, Rhus javanica [2] Endogenous hormone (cortisol); also synthetic [3] Poria cocos fungus [1]
Genes Upregulated (Fold-change ≥ 2.0) 209 214 23
Genes Downregulated (Fold-change ≥ 2.0) 125 59 2
Overlap with Hydrocortisone-Upregulated Genes 158 genes Reference (214 genes) 17 genes
Key Overlapping Genes/Pathways ‘Immune response’, ‘receptor binding’, ‘extracellular space’; C-X-C motif chemokine ligands, interferon-induced proteins [1]
Proposed Mechanism (from this study) Modulation of mRNA stability and translation via effects on ARE-binding proteins (increased HuR, decreased AUF1) [1] Genomic actions mediated by the Glucocorticoid Receptor (GR) [4] [5] Modulation of mRNA stability and translation via effects on ARE-binding proteins (increased HuR, decreased AUF1) [1]

Experimental Protocol Summary

The comparative data in the table above was generated using the following key methodology [1]:

  • Cell Model: THP-1 human macrophages stimulated with bacterial Lipopolysaccharide (LPS) to induce inflammation.
  • Treatments: Cells were treated for 3 hours with LPS plus either this compound, hydrocortisone, or pachymic acid.
  • Polysome Profiling: Polysome-associated mRNAs (the "translatome") were isolated from the cells. This technique selectively analyzes mRNAs that are actively bound by ribosomes and being translated into proteins, providing a direct snapshot of gene expression at the functional level.
  • Microarray Analysis: The collected RNAs were analyzed using DNA microarray to quantify changes in gene expression.
  • Bioinformatics & Validation: Pathway and Gene Ontology (GO) analyses were performed on the microarray data. Key findings were validated using real-time PCR, and the expression of relevant RNA-binding proteins was checked by Western blotting.

Molecular Mechanisms of Action

The mechanisms by which these compounds exert their effects involve complex gene regulation. The diagram below illustrates the key pathways identified in the study.

mechanism_comparison Comparative Molecular Mechanisms in LPS-Stimulated Macrophages cluster_invisible LPS LPS Stimulation Inflammation Inflammatory Gene Expression (e.g., Chemokines) LPS->Inflammation GR Ligand-bound GR GR->Inflammation Genomic Regulation (Transactivation/Repression) ARE ARE-Binding Proteins (e.g., HuR, AUF1) PostTranscriptional Altered mRNA Stability & Translation ARE->PostTranscriptional PostTranscriptional->Inflammation Post-Transcriptional Modulation Hydrocortisone Hydrocortisone Hydrocortisone->GR MoronicAcid This compound / Pachymic Acid MoronicAcid->ARE

As the diagram shows, while hydrocortisone and the triterpenoic acids ultimately reduce the expression of inflammatory genes, they appear to do so through different primary mechanisms [1].

  • Hydrocortisone's Canonical Pathway: Hydrocortisone binds to the Glucocorticoid Receptor (GR) in the cytoplasm. The activated GR complex translocates to the nucleus, where it regulates gene transcription by binding to Glucocorticoid Response Elements (GREs) or interacting with other transcription factors. This genomic action can lead to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes [4] [5].
  • Triterpenoic Acids and Post-Transcriptional Regulation: The study suggests that this compound and pachymic acid may share a mechanism that involves post-transcriptional modulation. They were found to increase the expression of the stabilizing RNA-binding protein HuR and decrease the expression of the destabilizing protein AUF1. This can influence the stability and translation of mRNAs that contain AU-rich elements (ARE) in their 3' untranslated regions, many of which encode inflammatory mediators like chemokines [1].

Broader Therapeutic Context

Beyond the translatome study, research highlights other promising biological activities, particularly for this compound.

  • Anti-Viral Activity: this compound and its synthetic derivatives have demonstrated potent anti-HIV activity in vitro, in some cases showing better profiles than bevirimat, a betulinic acid derivative that has reached clinical trials. Certain derivatives are active against drug-resistant HIV strains and the herpes simplex virus (HSV-1) [2] [6]. Recent research is also exploring this compound amide derivatives for their anti-HIV and anti-HSV-1 potential [7].
  • Anti-Inflammatory Profile vs. Hydrocortisone: A key advantage of investigating natural compounds like this compound is the potential to achieve therapeutic effects with a different side effect profile. While the translatome effects overlapped significantly with hydrocortisone, the different primary mechanism (post-transcriptional vs. direct genomic regulation) might avoid some of the severe adverse effects associated with long-term glucocorticoid use, such as osteoporosis, diabetes, and skin atrophy [4] [5]. However, this is a hypothesis requiring much more research.

Key Insights for Researchers

  • This compound exhibits a glucocorticoid-like effect on the translatome of activated macrophages, influencing a similar number and set of genes as hydrocortisone [1].
  • The mechanism may diverge, with evidence pointing toward a novel, post-transcriptional mode of action for this compound involving ARE-binding proteins, unlike the classic GR-mediated genomic regulation of hydrocortisone [1].
  • Beyond anti-inflammatory potential, this compound is a promising lead for antiviral drug development, especially against resistant HIV strains [6].
  • The experimental workflow combining polysome profiling with microarray and bioinformatic analysis is a powerful tool for elucidating the complex pharmacological effects of natural products at the translational level [1].

References

moronic acid vs pachymic acid immunomodulatory activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Origins

The table below outlines the fundamental characteristics of moronic acid and pachymic acid.

Feature This compound Pachymic Acid
Chemical Class Pentacyclic triterpenoid (Oleanane-type) [1] [2] Lanostane-type triterpenoid [3] [4]
Molecular Formula C₃₀H₄₆O₃ [2] C₃₃H₅₂O₅ [5]
Primary Natural Sources Propolis, Rhus javanica, Phoradendron reichenbachianum [6] [1] [2] Sclerotium of the fungus Poria cocos (Fu Ling/Fu Shen) [3] [4] [5]

Immunomodulatory and Anti-inflammatory Activities

Research suggests both compounds exert anti-inflammatory effects, but through partially overlapping and distinct mechanisms. A key comparative study in LPS-treated THP-1 macrophages provides direct experimental insights [6] [7].

Aspect This compound Pachymic Acid
General Anti-inflammatory Effects Inhibits leukotriene B4 release in human leukocytes [3]. Shown to modulate the "translatome" (ribosome-loaded mRNAs) [6]. Inhibits activity of phospholipase A2 (IC₅₀: 2.897 mM) [3] [4]. Reduces LPS-induced apoptosis and pro-inflammatory gene expression [3]. Modulates the "translatome" [6].

| Key Experimental Model (LPS-treated macrophages) | Cell Line: THP-1 human macrophages [6] [7] Treatment: 3 hours with LPS + compound [6] [7] Key Finding: Showed significant overlap with hydrocortisone, upregulating 209 genes and downregulating 125 genes. 158 upregulated genes overlapped with hydrocortisone [6] [7]. | Cell Line: THP-1 human macrophages [6] [7] Treatment: 3 hours with LPS + compound [6] [7] Key Finding: A more focused effect, upregulating 23 genes and downregulating only 2 genes. 17 upregulated genes overlapped with hydrocortisone [6] [7]. | | Proposed Post-transcriptional Mechanism | Increased expression of the RNA-stabilizing protein HuR/ELAVL1 [6] [7]. | Increased expression of HuR/ELAVL1 and decreased expression of the RNA-destabilizing protein AUF1/hnRNP D [6] [7]. | | Interpretation | Exerts a broad immunomodulatory effect in this model, with a profile that significantly resembles the synthetic glucocorticoid hydrocortisone [6] [7]. | Exerts a more targeted immunomodulatory effect, but also shares a glucocorticoid-like signature and may involve specific post-transcriptional regulation [6] [7]. |

The following diagram illustrates the experimental workflow and postulated mechanism derived from this key study [6] [7]:

Start Experimental Setup LPS LPS Treatment (THP-1 Macrophages) Start->LPS Treatment Co-treatment with: • this compound • Pachymic Acid • Hydrocortisone LPS->Treatment Analysis Polysome Profiling & DNA Microarray Treatment->Analysis Result1 Gene Expression Changes Analysis->Result1 Result2 Pathway/GO Analysis Analysis->Result2 ARE Identification of AU-Rich Elements (ARE) in upregulated mRNAs Result1->ARE Result2->ARE Mech Postulated Mechanism HuR Increased HuR/ELAVL1 (ARE-Binding Protein) Mech->HuR AUF1 Decreased AUF1/hnRNP D (PA Specific) Mech->AUF1 ARE->Mech Conclusion Post-transcriptional Regulation of Immunity HuR->Conclusion AUF1->Conclusion


Broader Pharmacological Profiles

Both compounds exhibit a range of biological activities beyond direct immunomodulation.

Activity This compound Pachymic Acid
Antiviral Potent anti-HIV activity: A derivative showed EC₅₀ of 0.0006 µM [1]. Anti-herpes: Inhibits Epstein-Barr virus lytic cycle; effective against HSV in mice [1] [2]. Antibacterial and antiviral effects noted, though specifics are less prominent in recent literature [3] [4].
Anticancer Cytotoxic activity reported [1] [2]. Extensively studied: Induces apoptosis and cell cycle arrest in various cancers (e.g., lung, gastric, breast, pancreatic) via ROS, ER stress, and JNK pathways [3] [4] [5]. Note: One key 2015 lung cancer study was retracted in 2025 [8].
Antidiabetic Significant effect: Reduced blood glucose by 60% in diabetic rats (50 mg/kg); inhibits PTP-1B and 11β-HSD1 enzymes [1] [2]. Demonstrated antihyperglycemic effects and stimulates glucose uptake [3] [4].
Research Status Wider range of reported activities, but often less depth in mechanistic and in-vivo studies for non-antiviral effects. Heavy focus on anticancer mechanisms, with substantial in-vitro and in-vivo data, though clinical development is still preclinical [3] [5].

Key Experimental Methodologies

For research replication and design, here are methodologies from key studies:

  • Polysome Profiling & Translatome Analysis [6] [7]: This protocol is used to study post-transcriptional regulation.

    • Cell Culture & Treatment: THP-1 human macrophages are differentiated and treated with LPS plus the test compound (e.g., this compound, pachymic acid) or vehicle for 3 hours.
    • Polysome Isolation: Cell lysates are fractionated via sucrose density gradient centrifugation to separate ribosome-bound mRNAs (polysomes) from free mRNAs.
    • RNA Extraction & Microarray: RNA is extracted from polysome fractions and analyzed using DNA microarrays to identify actively translated mRNAs.
    • Bioinformatic Analysis: Data analyzed for pathway/gene ontology (GO) enrichment and presence of regulatory motifs like AU-rich elements (ARE).
    • Validation: Key findings validated via real-time PCR for mRNA levels and Western blotting for protein expression of RNA-binding proteins (e.g., HuR, AUF1).
  • Cytotoxicity & Apoptosis Assays (Pachymic Acid) [3] [4] [5]: Common in-vitro methods to assess anticancer activity.

    • Cell Viability: MTT or similar assays on cancer cell lines (e.g., lung, gastric) treated with varying PA doses for 24-72 hours.
    • Clonogenic Survival: Colony formation assays to test long-term proliferative capacity post-treatment.
    • Apoptosis Detection: Annexin V/PI staining analyzed by flow cytometry; DNA laddering assay.
    • Cell Cycle Analysis: PI staining and flow cytometry to identify phase arrest (e.g., G2/M).
    • Mechanistic Probes: Western blotting for apoptosis-related proteins (Bcl-2, Bax, caspases), ER stress markers (CHOP, ATF4), and pathway proteins (p-JNK). Use of specific inhibitors (e.g., ROS inhibitor NAC) to establish mechanism.

Research Implications and Considerations

For researchers and drug development professionals, this comparison highlights several key points:

  • This compound shows particular promise as a broad-spectrum antiviral agent and has a compelling antidiabetic and immunomodulatory profile that resembles glucocorticoids [1] [2].
  • Pachymic Acid has a more robust dataset, especially in oncology, with demonstrated efficacy in vivo across multiple cancer models, though its development is hindered by low aqueous solubility and bioavailability [3] [4] [5].
  • The 2019 comparative study is highly valuable as it uses a shared experimental system, providing a direct, though narrow, comparison of their immunomodulatory mechanisms [6] [7].
  • Always check the current status of primary literature. The retraction of one prominent PA study [8] underscores the importance of verifying data reproducibility.

References

moronic acid antidiabetic effect vs standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Moronic Acid vs. Standard Treatments

The table below provides a high-level comparison based on available data.

Aspect This compound (Preclinical Data) Standard Antidiabetic Drug Classes (Clinical Use)

| Primary Mechanism of Action | - Insulin sensitization via 11β-HSD1 inhibition [1]

  • PTP-1B inhibition [2] | Varies by class:
  • Biguanides (e.g., Metformin): Reduce hepatic glucose production [3]
  • GLP-1 RAs (e.g., Semaglutide): Stimulate insulin secretion, suppress glucagon, slow gastric emptying [3] [4]
  • SGLT2 Inhibitors (e.g., Empagliflozin): Increase renal glucose excretion [3] | | Efficacy (Glucose Lowering) | ~60% plasma glucose reduction in diabetic rats (50 mg/kg) [1] | Effective, varies by class and patient. Often used in combination for synergistic effects [3]. | | Additional Benefits | - Lowers plasma triglycerides & cholesterol [1] | Class-dependent:
  • GLP-1 RAs: Weight loss, cardiovascular benefit [3] [4]
  • SGLT2 Inhibitors: Weight loss, heart and kidney protection [3] [4] | | Development Stage | Early Discovery (In vitro, in silico, in vivo animal models) [1] [2] | Clinically Established (Widely approved, included in treatment guidelines) [5] [3] | | Evidence Gap | Lacks human clinical trial data, long-term safety profile, and formulation studies. | Extensive human data on safety, efficacy, and long-term outcomes. |

Experimental Data for this compound

The proposed effects of this compound are supported by specific experimental protocols. The quantitative results from these studies are summarized in the table below.

Assay/Model Test Compound Key Result Citation
In Vivo NIDDM Rat Model This compound (50 mg/kg) ↓ Plasma glucose by ~60% over 10 days [1]
In Vivo NIDDM Rat Model This compound (50 mg/kg) ↓ Triglycerides and cholesterol to normal levels [1]
In Vitro 11β-HSD1 Inhibition Morolic & Moronic acids (10 µM) Showed inhibitory activity [1]
In Vitro PTP-1B Inhibition This compound derivative 2 IC50 = 10.8 ± 0.5 µM [2]
In Vitro PTP-1B Inhibition This compound derivative 6 IC50 = 7.5 ± 0.1 µM [2]
In Vivo NIDDM Rat Model Derivative 2 (50 mg/kg) Significantly decreased plasma glucose [2]
In Vivo NIDDM Rat Model Derivative 6 (50 mg/kg) Significantly decreased plasma glucose [2]
Detailed Experimental Protocols

To aid in the evaluation and potential replication of these findings, here are the methodologies used in the key studies.

  • In Vivo Antidiabetic Action [1]

    • Model: Non-insulin dependent diabetes mellitus (NIDDM) rat model.
    • Treatment: Morolic or this compound was administered daily at 50 mg/kg.
    • Measurement: Blood glucose levels were monitored for 10 days. Plasma concentrations of cholesterol and triglycerides were also analyzed.
  • In Vitro 11β-HSD1 Inhibition [1]

    • Objective: To assess the inhibition of the 11β-Hydroxysteroid dehydrogenase type 1 enzyme, a target for improving insulin sensitivity.
    • Method: An in vitro assay was used to evaluate the inhibitory activity of morolic and moronic acids at a concentration of 10 µM.
  • In Vitro PTP-1B Inhibition & In Vivo Follow-up [2]

    • Stage 1 (In Vitro): Six semi-synthesized derivatives of this compound were evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator of the insulin signaling pathway. IC50 values (concentration for 50% inhibition) were determined.
    • Stage 2 (In Vivo): The two most potent derivatives from the in vitro screen (compounds 2 and 6) were selected and tested at 50 mg/kg in an NIDDM rat model to confirm their plasma glucose-lowering effects.

Mechanisms of Action Comparison

The following diagram illustrates the distinct molecular and physiological pathways through which this compound derivatives and two major modern drug classes exert their antidiabetic effects. This highlights the potential for this compound to work through novel mechanisms.

G cluster_moronic This compound Derivatives (Preclinical) cluster_glp1 GLP-1 Receptor Agonists (e.g., Semaglutide) cluster_sglt2 SGLT2 Inhibitors (e.g., Empagliflozin) MA This compound PTP1B Inhibits PTP-1B MA->PTP1B HSD1 Inhibits 11β-HSD1 MA->HSD1 IS Enhanced Insulin Receptor Signaling PTP1B->IS GR Reduced Glucocorticoid Activation in Tissue HSD1->GR Sens Improved Systemic Insulin Sensitivity IS->Sens GR->Sens Outcome1 ↓ Plasma Glucose Sens->Outcome1 GLP1 GLP-1 RA Recept Activates GLP-1 Receptor GLP1->Recept InsSec Stimulates Glucose-Dependent Insulin Secretion Recept->InsSec Glucagon Suppresses Glucagon Secretion Recept->Glucagon Gastric Slows Gastric Emptying Recept->Gastric Appetite Promotes Satiety (Central Effect) Recept->Appetite Outcome2 ↓ Plasma Glucose ↓ Body Weight InsSec->Outcome2 Glucagon->Outcome2 Gastric->Outcome2 Appetite->Outcome2 SGLT2 SGLT2 Inhibitor Inhib Inhibits SGLT2 in Renal Proximal Tubule SGLT2->Inhib Reabs Reduces Glucose Reabsorption Inhib->Reabs Excret Increases Urinary Glucose Excretion Reabs->Excret Outcome3 ↓ Plasma Glucose ↑ Cardio-Renal Protection Excret->Outcome3

Diagram: Comparative Antidiabetic Mechanisms. The diagram visualizes the proposed insulin-sensitizing path for this compound via PTP-1B and 11β-HSD1 inhibition, contrasting it with the hormone-based action of GLP-1 RAs and the renal-focused mechanism of SGLT2 inhibitors.

Conclusion for Drug Development Professionals

The research indicates that This compound represents a promising novel scaffold for antidiabetic drug development, primarily through its potential as an insulin sensitizer via PTP-1B and 11β-HSD1 inhibition [1] [2]. This mechanism is distinct from those of GLP-1 RAs and SGLT2 inhibitors, suggesting potential for use in different patient populations or in combination therapies.

However, its development status in the early preclinical stage means it cannot be objectively compared to the clinical efficacy, safety, and multifaceted benefits of established standard-of-care treatments. The critical next steps for this research avenue would be to conduct rigorous head-to-head studies in animal models, followed by human clinical trials to truly benchmark its potential.

References

moronic acid cytotoxicity comparison cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Moronic Acid Derivatives

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for the most cytotoxic derivatives of this compound and morolic acid. A lower IC₅₀ value indicates greater potency.

Compound CEM (Leukemia) HeLa (Cervical Cancer) G-361 (Melanoma) MCF7 (Breast Cancer) BJ (Normal Fibroblasts)
Derivative 18 [1] 11.7 ± 2.4 μM 9.0 ± 0.7 μM 10.6 ± 5.5 μM Not specified 43.3 ± 1.5 μM
Derivative 21 [2] [3] Not specified 7.9 ± 2.1 μM 8.0 ± 0.6 μM 8.6 ± 0.2 μM > 50 μM
Derivative 5 [1] Comparable to 18 Comparable to 18 Comparable to 18 Not specified More toxic than 18
Derivative 7 [1] Comparable to 18 Comparable to 18 Comparable to 18 Not specified More toxic than 18
Derivative 9 [1] Comparable to 18 Comparable to 18 Comparable to 18 Not specified More toxic than 18
Derivative 15 [1] Comparable to 18 Comparable to 18 Comparable to 18 Not specified More toxic than 18

Key Findings:

  • Derivative 18 is noted for its balanced cytotoxicity and selectivity. Its Selectivity Index (SI) values, which indicate the window between toxicity to cancer cells versus normal cells, are 3.9 for CEM, 4.8 for HeLa, and 4.4 for G-361 [1].
  • Derivative 21 shows high potency in several cancer cell lines while remaining non-toxic to normal fibroblasts at tested concentrations, demonstrating a favorable selectivity profile [2] [3].
  • Several other derivatives (5, 7, 9, 15) showed cytotoxicity comparable to 18 in cancer cell lines but were significantly more toxic to normal BJ fibroblasts, making them less selective [1].

Experimental Workflow for Cytotoxicity Assays

While the search results do not provide fine-grained methodological details for the cited studies, the general workflow for such cancer pharmacology research typically follows these steps. The diagram below outlines this common pathway from compound preparation to data analysis.

Start Start: Compound Synthesis A 1. Compound Preparation (Dissolution in solvent, serial dilution) Start->A B 2. Cell Culture (Maintain cancer & normal cell lines in vitro) A->B C 3. Treatment Incubation (Expose cells to compounds for set duration) B->C D 4. Viability Assay (e.g., MTT, Resazurin) Measure metabolic activity C->D E 5. Data Analysis Calculate IC₅₀ and Selectivity Index (SI) D->E End End: Conclusion E->End

Workflow Stage Details:

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in a cell culture medium [1].
  • Cell Culture: Different cancer cell lines (e.g., HeLa, MCF-7, G-361) and non-cancerous control cells (e.g., BJ human fibroblasts) are grown under standard laboratory conditions [1] [2].
  • Treatment and Incubation: Cells are exposed to a range of compound concentrations for a predetermined time [1].
  • Viability Assessment: Cell viability is typically measured using colorimetric or fluorometric assays that correlate with the number of live, metabolically active cells. Common methods include MTT, XTT, or Resazurin reduction assays [1].
  • Data Analysis: The dose-response data are analyzed to calculate the IC₅₀ (the concentration that reduces cell viability by 50%). The Selectivity Index (SI) is then calculated as SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells) to gauge the compound's safety window [1].

Research Gaps and Next Steps

The search results, while providing key cytotoxicity data, have two main limitations for your requested guide:

  • Lack of Protocol Specifics: The exact assay types, incubation times, and detailed reagents used in the cited studies are not mentioned in the available excerpts [1] [2].
  • Unclear Mechanism of Action: The specific signaling pathways through which this compound derivatives exert their cytotoxic effects are not detailed, preventing the creation of a pathway diagram [1].

To move forward with your comparison guide, I suggest you:

  • Consult original full-text articles for complete experimental details, as the excerpts likely reference methodologies described elsewhere in the papers.
  • Investigate broader literature on pentacyclic triterpenoids (like oleanolic acid), as their well-documented mechanisms can provide valuable context for understanding this compound's potential actions [4] [5].

References

moronic acid antimicrobial spectrum vs conventional antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity and Spectrum

The table below summarizes the available experimental data on the antimicrobial activity of a moronic acid derivative and contrasts it with the broad characteristics of conventional antibiotic classes.

Antimicrobial Agent Reported Activity / Spectrum Key Experimental Findings Test Organisms
This compound Derivative (Compound 16) [1] Primarily active against Gram-positive bacteria 99.6% inhibition of S. aureus at 62.5 µM; 85% inhibition of E. faecalis at 250 µM [1] Staphylococcus aureus, Enterococcus faecalis [1]
Conventional Antibiotics (e.g., Beta-lactams, Fluoroquinolones) [2] [3] Broad-spectrum (Gram-positive and Gram-negative) Activity quantified by Minimum Inhibitory Concentration (MIC) against a wide range of pathogens [4] ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, etc.) [2]

Experimental Protocols for Comparison

To enable a valid comparison, the same standardized testing methods must be applied to both this compound derivatives and conventional antibiotics.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) [4]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [4]. The CLSI and EUCAST guidelines define the core methodology [4]:

  • Preparation: Create a series of doubling dilutions of the antimicrobial agent in a liquid growth medium (e.g., Mueller-Hinton Broth).
  • Inoculation: Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL and add to each dilution.
  • Incubation: Incubate the trays at 35°±2°C for 16-20 hours.
  • Reading Results: The MIC is the lowest concentration with no visible growth. Quality control is performed using standard reference strains (e.g., S. aureus ATCC 29213) [4].
Disk Diffusion Method [3] [5]

This common phenotypic method provides a qualitative assessment of susceptibility [3] [5]:

  • Inoculation: Spread a standardized bacterial suspension on the surface of a Mueller-Hinton Agar plate.
  • Application: Place paper disks impregnated with specific concentrations of antibiotics onto the agar surface.
  • Incubation: Incubate the plates at 35°±2°C for 16-18 hours.
  • Reading Results: Measure the diameter of the zone of inhibition (ZOI) around each disk. The zone size is interpreted as Susceptible, Intermediate, or Resistant based on established guidelines [3].

Mechanisms and Testing Workflows

While the specific mechanism of action for this compound derivatives is not detailed in the available literature, conventional antibiotics have well-defined targets. The following diagram illustrates the general workflow for evaluating any novel compound, like this compound, against standard methods.

G Start Start A Isolate and Identify Pathogen Start->A End End B Prepare Antimicrobial Agents A->B C Perform Susceptibility Test B->C D Phenotypic Methods C->D E Genotypic Methods C->E F Broth Microdilution (Determines MIC) D->F G Disk Diffusion (Measures ZOI) D->G H Automated Systems (e.g., VITEK) D->H I Molecular Techniques (PCR, NGS) E->I J Interpret Results (S/I/R) F->J Quantitative G->J Qualitative H->J Rapid Result I->J Detects AMR Genes K Guide Antibiotic Therapy J->K K->End

Knowledge Gaps and Research Directions

The available information highlights several areas where further research is needed for a robust comparison:

  • Spectrum of Activity: Current data is limited to Gram-positive bacteria. Testing against Gram-negative bacteria, anaerobes, and fungi is required to fully define the spectrum [1].
  • Mechanism of Action: The specific molecular target (e.g., cell wall, protein synthesis) of this compound derivatives remains to be elucidated.
  • Resistance Potential: The likelihood and mechanisms by which bacteria might develop resistance to these compounds are unknown [3].
  • In Vivo Efficacy: Demonstrating efficacy in animal models is a critical next step to assess therapeutic potential beyond laboratory conditions.

References

Comparative Analysis of Triterpene-Derived Anti-HIV Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the biological activity of selected moronic acid and betulinic acid derivatives, highlighting their potency against HIV-1.

Compound Name Core Structure Key Structural Features Anti-HIV Activity (EC₅₀) Cell Line / Viral Strain Cytotoxicity (IC₅₀) Therapeutic Index (TI) Primary Mechanism
Compound 20 [1] This compound 3-O-(3',3'-dimethylsuccinyl) derivative 0.0085 µM MT-4 / NL4-3 >42.7 µM >2,650 HIV-1 Maturation Inhibitor
Compound 20 [1] This compound 3-O-(3',3'-dimethylsuccinyl) derivative 0.021 µM MT-4 / PI-R (Protease Inhibitor Resistant) >42.7 µM >2,032 HIV-1 Maturation Inhibitor
Compound 19 [1] This compound 3-O-(3',3'-dimethylsuccinyl) derivative 0.017 µM H9 / HIV-1IIIB >42.7 µM >2,500 HIV-1 Maturation Inhibitor
Bevirimat (2) [2] Betulinic Acid 3-O-(3',3'-dimethylsuccinyl)betulinic acid 0.0013 µM MT-2 / HIV-1IIIB 42.78 µM 32,907 HIV-1 Maturation Inhibitor
Compound 12 [2] Betulinic Acid 3-O-(3'-ethyl-3'-methylsuccinyl)betulinic acid 0.0006 µM Info Not Specified in Source Info Not Specified in Source Info Not Specified in Source HIV-1 Maturation Inhibitor
Compound 23 [3] This compound Tripeptide (MAG) conjugate 12.6 ± 0.82 µM Not Fully Specified / HIV-1 38.0 ± 4.2 µM ~3 Not Specified

Experimental Protocols for Key Data

The quantitative data presented in the guide are derived from standardized in vitro antiviral and cytotoxicity assays.

Anti-HIV Replication Assay
  • Objective: To determine the concentration of a compound that provides 50% protection against HIV-induced cytopathicity (EC₅₀) [1] [2].
  • Cell Lines: Commonly used lymphocytic cell lines such as H9, MT-2, or MT-4.
  • Virus Strains: Laboratory-adapted strains like HIV-1IIIB or NL4-3, as well as clinical drug-resistant isolates (e.g., PI-R, a multi-protease inhibitor-resistant strain).
  • Procedure:
    • Cells are infected with a standardized titer of the HIV-1 virus.
    • Infected cells are cultured in the presence of serially diluted test compounds.
    • After a set incubation period (e.g., 4-6 days), cell viability is quantified using methods like the MTT assay, which measures metabolic activity.
    • The EC₅₀ value is calculated from the dose-response curve.
Cytotoxicity Assay (IC₅₀ Determination)
  • Objective: To determine the concentration of a compound that reduces the viability of uninfected cells by 50% (IC₅₀), assessing its potential toxic effects [1] [2].
  • Cell Lines: The same lymphocytic cell lines used in the antiviral assay (e.g., MT-2, H9).
  • Procedure:
    • Uninfected cells are cultured with serially diluted test compounds.
    • After an incubation period equivalent to the antiviral assay, cell viability is measured (e.g., via MTT assay).
    • The IC₅₀ value is calculated from the dose-response curve.
Data Analysis
  • Therapeutic Index (TI): This is a critical parameter for evaluating the safety window of a compound. It is calculated as TI = IC₅₀ / EC₅₀. A higher TI indicates a greater separation between efficacy and toxicity [1].

Structure-Activity Relationship (SAR) Insights

The following diagram summarizes the key structural modifications and their impact on antiviral activity for this class of compounds.

Core Triterpene Core C3 C-3 Modification Core->C3 C28 C-28 Modification Core->C28 Activity Potent Anti-HIV Activity C3->Activity Essential C28->Activity Modulates Activity & Mechanism

  • Triterpene Core: The scaffold itself is crucial. Replacing the betulinic acid core with a This compound core can lead to derivatives with lower cytotoxicity while maintaining or even enhancing potent anti-HIV activity [1].
  • C-3 Modification: This is the most critical site for optimizing anti-HIV maturation activity.
    • Esterification with a 3',3'-dimethylsuccinyl group is a consistent feature of the most potent derivatives (e.g., Bevirimat, Compound 20) [1] [2].
    • The terminal carboxylic acid and the geminal dimethyl group on the side chain are vital for potent activity. Replacing the dimethyl group with conformational restraints (e.g., cyclic systems) or moving the methyl groups often reduces potency significantly [2].
  • C-28 Modification: This site can modulate the activity profile and mechanism.
    • Converting the carboxylic acid to an amide can introduce anti-fusion (entry) activity, potentially leading to compounds with a dual mechanism of action [1].
    • Conjugation with tripeptides (e.g., MAG) at C-28 can yield derivatives with moderate anti-HIV activity, though generally less potent than optimized C-3 esters [3].

Research Implications and Future Directions

This compound derivatives present a promising avenue for developing a new class of anti-HIV drugs. The most potent compounds, such as Compound 20, demonstrate superior activity against drug-resistant HIV strains compared to some established candidates, positioning them as viable leads for further optimization [1]. The primary challenge remains overcoming pre-existing patient polymorphisms that confer resistance, a hurdle faced by the first-generation candidate Bevirimat [2] [4].

Future research should focus on:

  • Designing next-generation maturation inhibitors with improved resistance profiles, potentially by exploring novel C-3 side chains as seen with Compound 12 [2].
  • Investigating dual-mechanism agents that combine maturation inhibition with fusion inhibition through strategic modifications at both C-3 and C-28 [1].
  • Conducting more extensive in vivo studies to validate efficacy and pharmacokinetics, paving the way for clinical development.

References

moronic acid binding affinity PTP-1B validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding and Inhibitory Data

The table below summarizes the experimental data for moronic acid derivatives from published studies.

Compound Name Experimental Model Key Findings Citation
Derivative 2 In vitro PTP-1B inhibition IC₅₀ = 10.8 ± 0.5 μM [1] [2]
In silico Docking Binds to orthosteric site A and allosteric site B; interactions with Val49, Gln262, Met258, Phe182, Ala217, Ile219, Gly259. More affinity for site A. [1] [2]
In vivo NIDDM rat model 50 mg/kg dose decreased plasma glucose levels (p < 0.05). [1] [2]
Derivative 6 In vitro PTP-1B inhibition IC₅₀ = 7.5 ± 0.1 μM [1] [2]
In silico Docking Binds near catalytic site A (site B); polar interaction with Gln262; Van der Waals interactions with Val49, Ile219, Gly259, Arg254, Ala27, Phe52, Met258, Asp48, Phe182. [1] [2]
In vivo NIDDM rat model 50 mg/kg dose decreased plasma glucose levels (p < 0.05). [1] [2]

Experimental Protocols for Key Assays

To ensure your research can accurately replicate and compare these findings, here are the core methodologies used in the cited studies.

In vitro PTP-1B Inhibition Assay

This protocol measures the direct inhibitory effect of compounds on PTP-1B enzyme activity.

  • Principle: The enzyme-catalyzed hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) produces p-nitrophenol, which is detected by measuring the increase in absorbance at 405 nm [3].
  • Key Steps:
    • Reaction Mixture: Prepare solutions of PTP-1B enzyme (e.g., ~0.5 μM final concentration) with varying concentrations of the inhibitor compound and the substrate pNPP (e.g., 0.5-40 mM) in a suitable buffer (e.g., 50 mM HEPES, pH 6.8, 150 mM NaCl) [3].
    • Kinetic Measurement: Initiate the reaction by adding the enzyme and monitor the change in absorbance at 405 nm over time at a constant temperature (e.g., 25°C) [3].
    • Data Analysis: Calculate enzyme velocity and fit the data to appropriate inhibition models (e.g., competitive, non-competitive) to determine the Michaelis constant (Kₘ) and the inhibition constant (Kᵢ or IC₅₀) [3].
In silico Molecular Docking

This computational method predicts the binding affinity and orientation of a small molecule within a protein's binding site.

  • Principle: Docking algorithms computationally simulate the binding of a ligand to a protein receptor and score the stability of the resulting complex [1].
  • Key Steps:
    • Protein Preparation: Obtain the 3D structure of PTP-1B from a protein data bank (e.g., PDB ID 1T49). Prepare the structure by removing water molecules, adding hydrogen atoms, and defining potential binding sites (e.g., the catalytic site A and the allosteric site B) [1] [4].
    • Ligand Preparation: Draw or obtain the 3D structure of the this compound derivative and minimize its energy to an optimal conformation [1].
    • Docking Simulation: Perform the docking calculation using software such as AutoDock or Molecular Operating Environment (MOE). Analyze the resulting poses for binding affinity (reported as binding energy) and specific molecular interactions (e.g., hydrogen bonds, Van der Waals forces) [1] [5].
In vivo Antidiabetic Activity Assessment

This protocol evaluates the glucose-lowering efficacy of compounds in an animal model of diabetes.

  • Principle: A non-insulin dependent diabetes mellitus (NIDDM) rat model is used to mimic human type 2 diabetes, allowing for the assessment of a compound's ability to lower plasma glucose levels [1] [2].
  • Key Steps:
    • Animal Model Induction: Induce diabetes in rats using methods such as a high-fat diet combined with a low-dose of streptozotocin (STZ) [2].
    • Compound Administration: Administer the test compound (e.g., via oral gavage) at a specific dose (e.g., 50 mg/kg) to the treatment group. A control group receives the vehicle alone [1] [2].
    • Monitoring & Analysis: Measure plasma glucose levels at regular intervals over the experimental period. Compare the glucose levels between the control and treatment groups using statistical analysis (e.g., student's t-test, p < 0.05 considered significant) [1] [2].

PTP-1B in Insulin Signaling and Inhibition

To contextualize the research, the following diagram illustrates the role of PTP-1B in insulin signaling and the potential mechanisms of inhibition by different compound types.

cluster_pathway PTP-1B Role in Insulin Signaling cluster_inhibition PTP-1B Inhibition Mechanisms Insulin Insulin IR IR Insulin->IR Binds IR-P (Active) IR-P (Active) IR->IR-P (Active) Autophosphorylation IRS-1-P IRS-1-P IR-P (Active)->IRS-1-P Activates Downstream Effects\n(GLUT4 translocation,\nGlucose uptake) Downstream Effects (GLUT4 translocation, Glucose uptake) IRS-1-P->Downstream Effects\n(GLUT4 translocation,\nGlucose uptake) Triggers PTP1B PTP1B PTP1B->IR-P (Active) Dephosphorylates (Inactivates) PTP1B->IRS-1-P Dephosphorylates (Inactivates) CompetitiveInhibitor Competitive Inhibitor (e.g., Cichoric Acid) Site A\n(Catalytic Site) Site A (Catalytic Site) CompetitiveInhibitor->Site A\n(Catalytic Site) Binds AllostericInhibitor Allosteric Inhibitor (e.g., Benzfuran analogs) Site B\n(Allosteric Site) Site B (Allosteric Site) AllostericInhibitor->Site B\n(Allosteric Site) Binds MoronicDerivatives This compound Derivatives Site A or Site B Site A or Site B MoronicDerivatives->Site A or Site B Bind Site A\n(Catalytic Site)->PTP1B Site B\n(Allosteric Site)->PTP1B

Key Research Implications

Based on the gathered data, here are the key points for your research or development considerations:

  • Mechanistic Insight: The in silico data suggests that while some this compound derivatives can bind the allosteric site, they may not share the exact same non-competitive mechanism as classic allosteric inhibitors. Further kinetic studies are recommended to conclusively determine the inhibition mode [1] [3] [4].
  • Benchmarking: The IC₅₀ values place these derivatives in the low micromolar range. You can benchmark this activity against other natural product inhibitors; for instance, recent studies on glucoerucin (a glucosinolate) reported an IC₅₀ of 6.07 µM, indicating similar potency [4].
  • Therapeutic Potential: The confirmed in vivo antidiabetic activity in a NIDDM rat model strongly supports the therapeutic potential of this compound class and justifies further investigation [1] [2].

References

×

XLogP3

7.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 Da

Monoisotopic Mass

454.34469533 Da

Heavy Atom Count

33

Appearance

Powder

UNII

XW8W7HC4JK

Wikipedia

Moronic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Last modified: 08-15-2023

Explore Compound Types